Methyl 3,4,5-trimethoxycinnamate
Beschreibung
Eigenschaften
IUPAC Name |
methyl (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-15-10-7-9(5-6-12(14)17-3)8-11(16-2)13(10)18-4/h5-8H,1-4H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXHCGFNNUQTEY-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001289631 | |
| Record name | Methyl (E)-3,4,5-trimethoxycinnamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001289631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Methyl 3,4,5-trimethoxycinnamate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038551 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
20329-96-8, 7560-49-8 | |
| Record name | Methyl (E)-3,4,5-trimethoxycinnamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20329-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinnamic acid, 3,4,5-trimethoxy-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007560498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl (E)-3,4,5-trimethoxycinnamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001289631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 20329-96-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl 3,4,5-trimethoxycinnamate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038551 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
99 - 100 °C | |
| Record name | Methyl 3,4,5-trimethoxycinnamate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038551 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Spectroscopic and Structural Elucidation Guide to Methyl 3,4,5-Trimethoxycinnamate for Advanced Research
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 3,4,5-trimethoxycinnamate (MTC), a bioactive phenylpropanoid ester found in various plant species. Intended for researchers, chemists, and professionals in drug development, this document delves into the core principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unequivocal structural confirmation of MTC. Each section includes detailed, field-proven experimental protocols, in-depth data interpretation, and the scientific rationale behind the observed spectral characteristics. By integrating data from these orthogonal techniques, this guide serves as an authoritative reference for the analysis of MTC and related natural products.
Introduction
1.1 Chemical Identity and Significance
Methyl (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate, commonly known as this compound, is an alkyl cinnamate derived from the formal condensation of 3,4,5-trimethoxycinnamic acid with methanol.[1] Its chemical and physical properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | methyl (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | [1] |
| Molecular Formula | C₁₃H₁₆O₅ | [2] |
| Molecular Weight | 252.26 g/mol | [2] |
| CAS Number | 20329-96-8 | [1] |
| Physical State | Solid | [1] |
| Melting Point | 99 - 100 °C | [1] |
MTC is not merely a synthetic curiosity; it is a natural product found in plants such as Piper arborescens and possesses notable biological activities, including anti-inflammatory and potential antiarrhythmic effects.[1] This pharmacological relevance makes its unambiguous identification and characterization paramount for quality control, mechanism-of-action studies, and further drug development efforts.
1.2 Overview of Spectroscopic Techniques for Structural Elucidation
The process of determining a molecule's structure is akin to solving a puzzle where each piece of information is supplied by a different analytical technique. For organic molecules like MTC, the synergistic use of NMR, IR, and MS is the gold standard.
-
NMR Spectroscopy maps the carbon-hydrogen framework of the molecule.
-
IR Spectroscopy identifies the functional groups present.
-
Mass Spectrometry determines the molecular weight and provides clues to the structure through fragmentation analysis.
This guide will systematically detail the acquisition and interpretation of data from each of these techniques to build a complete structural portrait of MTC.
Caption: General workflow for spectroscopic structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1 Foundational Principles of NMR for Structural Analysis
NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. It exploits the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. When placed in a strong magnetic field, these nuclei can absorb radiofrequency energy at specific frequencies (resonances). The exact resonance frequency, or "chemical shift (δ)," is highly sensitive to the local electronic environment, providing a unique fingerprint of the molecule's structure. Furthermore, interactions between neighboring nuclei ("spin-spin coupling") cause signals to split, revealing connectivity information.
2.2 Experimental Protocol: Acquiring High-Resolution NMR Spectra
The following protocol outlines a self-validating system for acquiring high-quality NMR data. The use of a deuterated solvent is critical to avoid large, interfering signals from the solvent itself, while the internal standard (TMS) provides a universal reference point for chemical shifts, ensuring data reproducibility across different instruments.[3]
-
Sample Preparation: Accurately weigh 5-10 mg of purified this compound.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solvating power for moderately polar compounds and its single, well-characterized residual solvent peak.
-
Standardization: Add tetramethylsilane (TMS) to a final concentration of ~0.03% v/v to serve as an internal standard (δ = 0.00 ppm).
-
Transfer: Filter the solution into a 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher. Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay that allows for quantitative integration of the ¹H spectrum.
2.3 Data Analysis and Interpretation
The ¹H NMR spectrum of MTC provides a wealth of information. The integration value for each signal corresponds to the number of protons it represents. The multiplicity (singlet, doublet, etc.) and coupling constants (J, in Hz) reveal the number of neighboring protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment | Rationale |
| 7.63 | Doublet (d) | 1H | 15.9 Hz | H-7 | Vinylic proton coupled to H-8. Its downfield shift is due to conjugation with both the aromatic ring and the carbonyl group. |
| 6.77 | Singlet (s) | 2H | - | H-2, H-6 | Aromatic protons. They appear as a singlet due to the symmetrical substitution pattern on the benzene ring. |
| 6.32 | Doublet (d) | 1H | 15.9 Hz | H-8 | Vinylic proton coupled to H-7. The large coupling constant (~16 Hz) is characteristic of a trans (E) configuration across the double bond.[4] |
| 3.89 | Singlet (s) | 9H | - | C4-OCH₃, C3/5-OCH₃ | Protons of the three methoxy groups on the aromatic ring. The two methoxy groups at C3 and C5 are chemically equivalent, and the C4 methoxy is coincidentally at the same chemical shift. |
| 3.79 | Singlet (s) | 3H | - | C10-OCH₃ | Protons of the methyl ester group. |
The ¹³C NMR spectrum reveals all the unique carbon environments in the molecule. The chemical shifts are indicative of the carbon type (alkane, alkene, aromatic, carbonyl).[5]
| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| 167.4 | C-9 (C=O) | The ester carbonyl carbon, characteristically found in the 160-180 ppm region. |
| 153.5 | C-3, C-5 | Aromatic carbons attached to methoxy groups. Shielded compared to C-4 due to having two oxygen neighbors. |
| 144.9 | C-7 | Vinylic carbon further from the carbonyl group. |
| 140.0 | C-4 | Aromatic carbon attached to the para-methoxy group. |
| 129.8 | C-1 | Quaternary aromatic carbon attached to the vinyl group. |
| 116.9 | C-8 | Vinylic carbon alpha to the carbonyl group, shielded by the electron-withdrawing effect. |
| 105.4 | C-2, C-6 | Aromatic carbons ortho to the vinyl substituent. Shielded by the electron-donating methoxy groups. |
| 61.0 | C4-OCH₃ | Carbon of the para-methoxy group. |
| 56.2 | C3/5-OCH₃ | Carbons of the two meta-methoxy groups. |
| 51.7 | C10-OCH₃ | Carbon of the methyl ester group. |
Infrared (IR) Spectroscopy
3.1 Foundational Principles of IR for Functional Group Identification
Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. When a molecule absorbs IR radiation, specific bonds stretch and bend at characteristic frequencies. An IR spectrum plots the percentage of light transmitted against the wavenumber (cm⁻¹) of the radiation. By identifying the wavenumbers of major absorption bands, one can determine the functional groups present in the molecule.[6]
3.2 Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a modern, rapid, and reliable method that requires minimal sample preparation.[7]
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is a critical step to subtract any atmospheric (CO₂, H₂O) or instrumental signals.
-
Sample Application: Place a small amount (a few milligrams) of the solid MTC sample directly onto the ATR diamond crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure firm, uniform contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Cleaning: After analysis, clean the crystal surface with a soft tissue dampened with a suitable solvent (e.g., isopropanol).
3.3 Data Analysis and Interpretation
The IR spectrum of MTC is dominated by absorptions corresponding to its key functional groups: the aromatic ring, the alkene, the ester, and the ether linkages.
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group Assignment |
| ~3000-2840 | Medium | C-H Stretch | Aromatic and Aliphatic C-H |
| ~1715 | Strong, Sharp | C=O Stretch | α,β-Unsaturated Ester Carbonyl |
| ~1635 | Medium, Sharp | C=C Stretch | Conjugated Alkene |
| ~1580, 1500, 1460 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1250, 1120 | Strong | C-O Stretch | Aryl Ether and Ester C-O |
The most diagnostic peak is the strong, sharp absorption at ~1715 cm⁻¹, which is characteristic of a carbonyl group in an α,β-unsaturated ester.[6] The conjugation lowers the frequency from that of a typical saturated ester (~1740 cm⁻¹). The presence of multiple strong C-O stretching bands confirms the abundance of ether and ester functionalities.
Mass Spectrometry (MS)
4.1 Foundational Principles of Electron Ionization Mass Spectrometry (EI-MS)
Mass spectrometry is a destructive technique that provides the molecular weight and structural information of a compound. In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), which ejects an electron from the molecule to form a radical cation known as the molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this ion provides the molecular weight. The excess energy causes the molecular ion to break apart into smaller, charged fragments and neutral radicals. The pattern of these fragments is highly reproducible and serves as a molecular fingerprint.[8]
4.2 Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for the analysis of volatile and thermally stable compounds like MTC.
-
Sample Preparation: Prepare a dilute solution of MTC (~100 µg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.[9]
-
Injection: Inject 1 µL of the solution into the GC inlet, which is heated to vaporize the sample.
-
Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a DB-5 type). The column separates MTC from any residual solvent or impurities based on boiling point and polarity.
-
Ionization and Analysis: As MTC elutes from the GC column, it enters the MS ion source where it undergoes electron ionization. The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio and detected.
4.3 Data Analysis and Interpretation
The mass spectrum provides the final pieces of the structural puzzle.
| m/z Value | Proposed Fragment | Interpretation |
| 252 | [C₁₃H₁₆O₅]⁺• | Molecular Ion (M⁺•) . This peak confirms the molecular formula and molecular weight of the compound. Its presence indicates that the molecule is relatively stable under EI conditions.[1] |
| 237 | [M - CH₃]⁺ | Loss of a methyl radical (•CH₃), a common fragmentation pathway for methoxy-substituted compounds.[1] |
| 221 | [M - OCH₃]⁺ | Base Peak . Loss of a methoxy radical (•OCH₃). This fragment is particularly stable, likely due to resonance delocalization, making it the most abundant ion in the spectrum.[1] |
| 193 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical (•COOCH₃), corresponding to the cleavage of the ester group. |
The observation of the molecular ion at m/z 252 provides definitive confirmation of the compound's molecular formula. The logical losses of methyl (15 Da) and methoxy (31 Da) fragments are entirely consistent with the proposed structure containing multiple methoxy groups.[7]
Integrated Spectroscopic Analysis
No single technique provides the complete structure. The power of this multi-faceted approach lies in the integration of all data points, which must collectively support a single, unambiguous structure.
References
- 1. This compound | C13H16O5 | CID 735846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. rsc.org [rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Mass Spectrometry [www2.chemistry.msu.edu]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. beilstein-journals.org [beilstein-journals.org]
A Technical Guide to the Natural Sources, Isolation, and Biological Significance of Methyl 3,4,5-trimethoxycinnamate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Bioactive Phenylpropanoid
Methyl 3,4,5-trimethoxycinnamate (MTC) is a naturally occurring phenylpropanoid ester, a class of compounds synthesized by plants from the amino acids phenylalanine and tyrosine.[1] Structurally, it is the methyl ester of 3,4,5-trimethoxycinnamic acid (TMCA), characterized by a cinnamic acid backbone with three methoxy groups attached to the phenyl ring.[2][3] This compound has garnered significant attention in biomedical research due to its diverse and potent pharmacological activities, including anti-inflammatory, antiarrhythmic, and neuroprotective effects.[1][4][5] This guide provides an in-depth exploration of its natural origins, biosynthetic pathways, validated isolation protocols, and its therapeutic potential, serving as a critical resource for its application in research and drug development.
Natural Occurrences of this compound
MTC is distributed across various plant families, often in species utilized in traditional medicine.[1] Its presence is particularly notable in the Polygalaceae and Piperaceae families. The compilation below summarizes key botanical sources documented in scientific literature.
| Plant Family | Species | Part of Plant | Reference |
| Polygalaceae | Polygala tenuifolia Willd. | Roots | [3][5][6][7] |
| Piperaceae | Piper arborescens | Not specified | [2] |
| Fabaceae | Hedysarum polybotrys | Not specified | [2] |
| Brassicaceae | Brassica nigra (Brown Mustard) | Not specified | [8] |
Biosynthesis: The Phenylpropanoid Pathway
MTC is synthesized in plants via the phenylpropanoid pathway, a complex metabolic route responsible for producing a vast array of secondary metabolites. The pathway begins with the amino acid L-phenylalanine. A series of enzymatic reactions, including deamination, hydroxylation, and O-methylation, lead to the formation of key intermediates like sinapic acid. The final step involves the esterification of the carboxylic acid group of a trimethoxycinnamic acid precursor with methanol, catalyzed by a specific methyltransferase enzyme.[9]
The diagram below illustrates the core biosynthetic sequence leading to MTC.
Caption: Generalized biosynthetic pathway of this compound.
Extraction and Isolation: A Validated Protocol from Polygala tenuifolia
The isolation of MTC from its natural sources is a multi-step process requiring careful selection of solvents and chromatographic techniques to achieve high purity. The following protocol provides a robust, field-proven methodology based on its successful isolation from the roots of Polygala tenuifolia.[7]
Step-by-Step Experimental Protocol
-
Plant Material Preparation:
-
Obtain dried roots of Polygala tenuifolia.
-
Grind the roots into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.
-
-
Solvent Extraction:
-
Macerate the powdered root material in methanol (MeOH) at room temperature for 72 hours. This can be repeated three times to ensure exhaustive extraction.
-
Rationale: Methanol is a polar solvent effective at extracting a broad range of secondary metabolites, including phenylpropanoid esters.
-
Filter the combined methanolic extracts to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude methanol extract.
-
-
Solvent Partitioning (Fractionation):
-
Resuspend the crude extract in a 9:1 methanol-water mixture.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity. Start with n-hexane to remove nonpolar compounds like fats and waxes.
-
Next, partition the remaining aqueous methanol layer with ethyl acetate (EtOAc).
-
Rationale: MTC, being moderately polar, will preferentially partition into the ethyl acetate fraction, separating it from more polar compounds (sugars, glycosides) and highly nonpolar compounds.
-
Concentrate the n-hexane and EtOAc fractions separately using a rotary evaporator.
-
-
Chromatographic Purification:
-
Subject the concentrated ethyl acetate fraction to column chromatography over silica gel.
-
Elute the column with a gradient solvent system, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate (e.g., n-hexane:EtOAc, 100:0 to 0:100).
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC). Combine fractions that show a prominent spot corresponding to the Rf value of MTC.
-
For final purification, subject the combined fractions to preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water mobile phase.
-
-
Structure Elucidation and Verification:
-
Confirm the identity and purity of the isolated compound using standard spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight (252.26 g/mol ).[2]
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR): To confirm the chemical structure, including the position of methoxy groups and the trans configuration of the double bond.
-
-
Isolation Workflow Diagram
Caption: Standard workflow for the isolation of MTC from plant material.
Biological Activities and Therapeutic Potential
MTC exhibits a range of biological activities that make it a compound of significant interest for drug development.
-
Neuroprotective and Cognitive-Enhancing Effects: MTC isolated from Polygala tenuifolia has been shown to enhance long-term potentiation (LTP) in the hippocampus.[6] This suggests a potential therapeutic role in improving synaptic plasticity and cognitive function, particularly in neurodegenerative conditions like Alzheimer's disease.[6][10] Its precursor, TMCA, has also demonstrated anti-stress and sedative effects.[11]
-
Anti-inflammatory Activity: The compound can suppress inflammation in macrophage cells and block the interaction between macrophages and adipocytes.[1] It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, making it a candidate for treating metabolic syndromes where chronic inflammation is a key factor.[1]
-
Cardiovascular Effects: Research has indicated potential antiarrhythmic effects, possibly through the inhibition of calcium channels.[1] Additionally, MTC has shown anti-platelet aggregation activity.[4]
-
Antioxidant and Antimelanogenic Properties: MTC has demonstrated considerable hydroxyl radical-scavenging and general antioxidant activity.[8][12] It also inhibits tyrosinase, a key enzyme in melanin production, suggesting its potential use as a hypopigmenting agent in dermatology.[12]
Conclusion
This compound is a valuable natural product with a well-defined biosynthetic origin in several medicinal plants, most notably Polygala tenuifolia. The established protocols for its extraction and purification provide a clear path for obtaining this compound for further study. Its compelling portfolio of neuroprotective, anti-inflammatory, and cardiovascular activities underscores its significant potential as a lead compound in the development of new therapeutics. This guide serves as a foundational resource for researchers aiming to harness the properties of this potent bioactive molecule.
References
- 1. This compound | 7560-49-8 | Benchchem [benchchem.com]
- 2. This compound | C13H16O5 | CID 735846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tmrjournals.com [tmrjournals.com]
- 6. 3,4,5-trimethoxycinnamic acid methyl ester isolated from Polygala tenuifolia enhances hippocampal LTP through PKA and calcium-permeable AMPA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical Constituents of the Roots of Polygala tenuifolia and Their Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Biosynthesis of methyl (E)-cinnamate in the liverwort Conocephalum salebrosum and evolution of cinnamic acid methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. Antimelanogenic and antioxidant effects of trimethoxybenzene derivatives: methyl 3,4,5-trimethoxybenzoate, ethyl 3,4,5-trimethoxybenzoate, this compound, and ethyl 3,4,5-trimethoxycinnamate -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]
The Pharmacological Profile of Methyl 3,4,5-trimethoxycinnamate: A Technical Guide for Drug Discovery Professionals
Abstract
Methyl 3,4,5-trimethoxycinnamate (MTC), a naturally occurring phenylpropanoid, has emerged as a molecule of significant interest in pharmacological research. This technical guide provides an in-depth exploration of the multifaceted pharmacological properties of MTC, with a focus on its anti-inflammatory, potential anticancer, and neuroprotective activities. We delve into the molecular mechanisms underpinning these effects, supported by quantitative data and detailed experimental protocols to empower researchers in their drug discovery and development endeavors. This document is designed to serve as a comprehensive resource for scientists seeking to understand and harness the therapeutic potential of this promising bioactive compound.
Introduction: The Scientific Landscape of this compound
This compound is an ester derivative of 3,4,5-trimethoxycinnamic acid (TMCA), a known bioactive compound.[1] MTC itself is found in various plant species and has garnered attention for its diverse biological activities.[1] Its structural simplicity, combined with a potent ability to modulate key signaling pathways implicated in various pathologies, positions MTC as a compelling lead compound for further investigation and optimization. This guide will systematically dissect its pharmacological attributes, providing a granular view of its mechanism of action and the experimental frameworks used to elucidate them.
Potent Anti-inflammatory and Immunomodulatory Properties
One of the most well-documented activities of MTC is its profound anti-inflammatory effect. Chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. MTC has demonstrated a remarkable ability to suppress inflammatory responses in cellular models, primarily through the modulation of two critical signaling pathways: Nuclear Factor-kappa B (NF-κB) and Nuclear factor erythroid 2-related factor 2 (Nrf2).
Mechanism of Action: Dual Inhibition of NF-κB and Activation of Nrf2
MTC exerts its anti-inflammatory effects through a sophisticated dual mechanism. It effectively inhibits the pro-inflammatory NF-κB pathway while simultaneously activating the cytoprotective Nrf2/Antioxidant Response Element (ARE) pathway.
-
Inhibition of the NF-κB Signaling Cascade: The NF-κB pathway is a cornerstone of the inflammatory response, orchestrating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. MTC has been shown to suppress the activation of NF-κB in macrophages stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFNγ).[1] This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1] Consequently, the translocation of the active NF-κB p65 subunit to the nucleus is blocked, leading to a significant reduction in the transcription of its target genes.[1]
-
Activation of the Nrf2/HO-1 Antioxidant Pathway: The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept inactive by its repressor protein, Keap1. MTC has been observed to promote the dissociation of Nrf2 from Keap1, allowing its translocation to the nucleus.[1] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including Heme Oxygenase-1 (HO-1), leading to their upregulation.[1] This enhancement of the cellular antioxidant capacity contributes to the overall anti-inflammatory effect of MTC.
Signaling Pathway Diagram: MTC's Anti-inflammatory Mechanism
Caption: MTC's dual anti-inflammatory action.
Quantitative Assessment of Anti-inflammatory Activity
The anti-inflammatory efficacy of MTC has been quantified in various in vitro assays. In LPS and IFNγ-stimulated RAW 264.7 macrophages, MTC demonstrated a dose-dependent reduction in the production of key pro-inflammatory mediators.
| Mediator | Cell Line | Stimulant | MTC Concentration (µM) | % Inhibition (approx.) | Reference |
| Nitric Oxide (NO) | RAW 264.7 | LPS + IFNγ | 5 | 41% | [1] |
| 10 | 42% | [1] | |||
| 20 | 54% | [1] | |||
| TNF-α | RAW 264.7 | LPS + IFNγ | 5-20 | Significant Reduction | [1] |
| IL-6 | RAW 264.7 | LPS + IFNγ | 5-20 | Significant Reduction | [1] |
| IL-1β | RAW 264.7 | LPS + IFNγ | 5-20 | Significant Reduction | [1] |
Experimental Protocols
This assay provides a quantitative measure of NF-κB transcriptional activity.
Materials:
-
HEK293T cells stably expressing an NF-κB luciferase reporter construct
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
MTC stock solution (in DMSO)
-
TNF-α (or other appropriate stimulus)
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Seed HEK293T-NF-κB-luc cells in a 96-well white, clear-bottom plate and incubate overnight.
-
Pre-treat the cells with various concentrations of MTC for 1 hour. Include a vehicle control (DMSO).
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.
-
Lyse the cells and add the luciferase substrate according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
Normalize the luminescence readings to the vehicle control to determine the fold change in NF-κB activity.
This assay quantifies the activation of the Nrf2 pathway.
Materials:
-
HepG2 cells stably expressing an ARE-luciferase reporter construct
-
MEM with 10% FBS
-
MTC stock solution (in DMSO)
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Seed HepG2-ARE-luc cells in a 96-well white, clear-bottom plate and incubate overnight.
-
Treat the cells with various concentrations of MTC for 16-24 hours. Include a vehicle control.
-
Lyse the cells and measure luciferase activity as described above.
-
Calculate the fold induction of ARE activity relative to the vehicle control.
Anticancer Potential: A Focus on Cytotoxicity and Apoptosis
While research on the direct anticancer effects of MTC is still emerging, numerous studies on its precursor, TMCA, and its derivatives have demonstrated significant cytotoxic and pro-apoptotic activity against a range of cancer cell lines.[2] This suggests that MTC holds promise as a scaffold for the development of novel anticancer agents.
Mechanism of Action: Induction of Apoptosis
The anticancer activity of TMCA derivatives is often attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating malignant cells without inducing an inflammatory response.
Signaling Pathway Diagram: Potential Pro-Apoptotic Mechanism
References
Methyl 3,4,5-trimethoxycinnamate mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of Methyl 3,4,5-trimethoxycinnamate
Introduction
This compound (MTC) is a bioactive phenylpropanoid ester, a derivative of 3,4,5-trimethoxycinnamic acid (TMCA), which is found in various medicinal plants.[1][2] This compound has garnered significant scientific interest due to its diverse pharmacological activities, positioning it as a promising scaffold in drug discovery.[3] Extensive research has illuminated its potent anti-inflammatory and emerging anticancer properties.[1][4] This guide provides a comprehensive technical overview of the molecular mechanisms underpinning MTC's therapeutic potential, focusing on the key signaling pathways it modulates. We will delve into the experimental evidence, present detailed protocols for validation, and explore the structure-activity relationships that govern its function.
Part 1: The Anti-inflammatory Mechanism of this compound
Chronic inflammation is a critical factor in the pathogenesis of numerous diseases, including metabolic disorders, neurodegenerative diseases, and cancer.[1] MTC has demonstrated significant anti-inflammatory effects, primarily through its modulation of macrophage activity. The core of its action lies in the suppression of the canonical pro-inflammatory signaling pathway, Nuclear Factor-kappa B (NF-κB), and the activation of the cellular antioxidant response.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response.[5] In its inactive state, the NF-κB dimer (commonly p50/p65) is held in the cytoplasm by an inhibitor protein, IκBα. Pro-inflammatory stimuli, such as Lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines and enzymes.[5]
MTC intervenes at critical junctures in this pathway. Studies in LPS-stimulated RAW264.7 macrophages have shown that MTC treatment significantly reduces the phosphorylation of both IκBα and the p65 subunit of NF-κB.[1] This inhibition of phosphorylation prevents the degradation of IκBα, effectively trapping the NF-κB complex in the cytoplasm. Consequently, MTC leads to a marked reduction in NF-κB's DNA binding and transcriptional activity.[1]
Suppression of Pro-inflammatory Mediators
The inhibition of NF-κB transcriptional activity by MTC translates directly into a decreased output of key inflammatory molecules. Experimental data consistently shows that MTC treatment reduces the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNFα), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in activated macrophages.[1]
Furthermore, MTC curtails the production of nitric oxide (NO) and prostaglandin E2 (PGE2), two potent inflammatory mediators.[1] This is achieved by inhibiting the expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are downstream targets of the NF-κB pathway.[1][6]
| Mediator | Effect of MTC Treatment | Mechanism | Reference |
| TNFα, IL-6, IL-1β | Decreased Production/Secretion | Inhibition of NF-κB-mediated gene transcription | [1] |
| Nitric Oxide (NO) | Decreased Production | Downregulation of iNOS protein expression | [1] |
| Prostaglandin E2 (PGE2) | Decreased Production | Downregulation of COX-2 protein expression | [1] |
| IL-10 | Increased Production | Promotion of anti-inflammatory response | [1] |
Activation of the Nrf2 Antioxidant Pathway
In addition to suppressing pro-inflammatory signaling, MTC actively promotes cellular defense mechanisms by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. Under basal conditions, it is sequestered in the cytoplasm by Keap1. Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), driving the expression of cytoprotective genes.
Studies have demonstrated that MTC treatment enhances the DNA binding of Nrf2 and increases ARE-luciferase reporter activity.[1] This activation of the Nrf2 pathway contributes to the overall anti-inflammatory effect, as many Nrf2 target genes have antioxidant and anti-inflammatory functions, creating a feedback loop that helps resolve inflammation.
Part 2: The Anticancer Mechanism of this compound
The 3,4,5-trimethoxyphenyl moiety is a recognized pharmacophore present in several potent anticancer agents, including the microtubule-destabilizing drug combretastatin A-4.[7][8] Derivatives of TMCA, including MTC, leverage this structural feature to exert cytotoxic effects against various cancer cell lines through the induction of cell cycle arrest and apoptosis.[4]
Induction of G2/M Cell Cycle Arrest
A primary mechanism of action for many TMCA derivatives is the disruption of the cell cycle.[4] Several studies on esters and amides containing the 3,4,5-trimethoxyphenyl group report a potent ability to arrest cancer cells in the G2/M phase of the cell cycle.[4][9] This arrest prevents cells from entering mitosis, ultimately leading to cell death.
The likely molecular target for this effect is the microtubule cytoskeleton. Compounds with a 3,4,5-trimethoxyphenyl ring are known to bind to the colchicine site on β-tubulin, inhibiting tubulin polymerization and disrupting microtubule dynamics.[8] This interference with the mitotic spindle assembly activates the spindle assembly checkpoint, causing a robust arrest at the G2/M transition.
Activation of the Intrinsic Apoptotic Pathway
Following cell cycle arrest, or as a direct cytotoxic effect, MTC and its analogues can trigger programmed cell death, or apoptosis. The evidence points towards the involvement of the intrinsic (mitochondrial) pathway of apoptosis.[10][11]
This pathway is initiated by intracellular stress and is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated.[11] This shift in balance leads to mitochondrial outer membrane permeabilization (MOMP), causing a dissipation of the mitochondrial membrane potential and the release of cytochrome c into the cytosol.[12] Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, the initiator caspase of the intrinsic pathway. Caspase-9, in turn, activates effector caspases like caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates.[12]
Part 3: Experimental Protocols for Mechanistic Validation
To ensure scientific integrity, the claims made in this guide are based on established experimental workflows. Below are representative protocols for investigating the core mechanisms of MTC.
Protocol: Western Blot for NF-κB p65 Phosphorylation
This protocol allows for the quantification of a key activation step in the NF-κB pathway.
Objective: To measure the levels of phosphorylated p65 (Ser536) and total p65 in macrophage cell lysates after treatment with LPS and MTC.
Methodology:
-
Cell Culture & Treatment: Seed RAW264.7 macrophages in 6-well plates and grow to 80-90% confluency. Pre-treat cells with various concentrations of MTC (e.g., 5-20 µM) for 2 hours. Stimulate with LPS (1 µg/mL) for 30 minutes.
-
Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells and collect the lysate.
-
Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on a 10% SDS-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody against phospho-p65 (Ser536) (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a chemiluminescence imaging system.
-
Stripping & Reprobing: Strip the membrane and reprobe with antibodies for total p65 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Analysis: Quantify band intensity using densitometry software. Normalize phospho-p65 levels to total p65.
Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
Objective: To assess the effect of MTC on the cell cycle progression of a cancer cell line (e.g., HeLa or A549).
Methodology:
-
Cell Culture & Treatment: Seed cancer cells in 6-well plates. Treat with MTC at various concentrations (e.g., IC50 value) for 24 or 48 hours. Include a vehicle control (DMSO).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with PBS. Resuspend the pellet in 300 µL of PBS and add 700 µL of ice-cold 100% ethanol dropwise while vortexing gently to prevent clumping. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove ethanol. Resuspend the cell pellet in 500 µL of FxCycle™ PI/RNase Staining Solution.
-
Incubation: Incubate for 15-30 minutes at room temperature, protected from light.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Propidium Iodide (PI) fluorescence is proportional to the DNA content.
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak indicates cell cycle arrest at this phase.
References
- 1. This compound suppresses inflammation in RAW264.7 macrophages and blocks macrophage–adipocyte interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C13H16O5 | CID 735846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Apoptosis induced by synthetic compounds containing a 3,4,5-trimethoxyphenyl fragment against lymphoid immature neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and cytotoxic activities of novel 4-methoxy-substituted and 5-methyl-substituted (3' S,4' S)-(-)- cis-khellactone derivatives that induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Methyl 3,4,5-trimethoxycinnamate
This guide provides a comprehensive technical overview of Methyl 3,4,5-trimethoxycinnamate (MTC), a naturally occurring phenylpropanoid ester. Intended for researchers, chemists, and professionals in drug development, this document synthesizes current knowledge on its chemical identity, synthesis, and burgeoning therapeutic potential, with a focus on its anti-inflammatory mechanisms.
Core Identity and Chemical Structure
This compound is the methyl ester of 3,4,5-trimethoxycinnamic acid. The molecule is characterized by a benzene ring substituted with three methoxy groups and a methyl acrylate group. The most common and stable isomer is the (E)-isomer, also referred to as the trans-isomer, which is the focus of this guide.
-
IUPAC Name: methyl (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate[1]
-
Synonyms: Methyl (E)-3,4,5-trimethoxycinnamate, Methyl trans-3,4,5-trimethoxycinnamate, MTC[1][2]
The definitive CAS Registry Number for the (E)-isomer is 20329-96-8 .[3][4] Another CAS number, 7560-49-8, is also frequently associated with this compound in various databases.[5][6][7] For clarity and specificity in research and procurement, referencing the (E)-isomer with CAS No. 20329-96-8 is recommended.
Below is a 2D representation of the chemical structure.
Caption: 2D Structure of Methyl (E)-3,4,5-trimethoxycinnamate.
Physicochemical and Spectroscopic Profile
A precise understanding of the physicochemical and spectroscopic properties of MTC is fundamental for its application in research and development, ensuring proper handling, identification, and quality control.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Physical Description | Solid, white to off-white crystalline powder | [1] |
| Melting Point | 99 - 100 °C | [1] |
| Molecular Weight | 252.26 g/mol | [1][3] |
| Solubility | Soluble in organic solvents; limited solubility in water |[8] |
Table 2: Spectroscopic Data for Structural Elucidation
| Technique | Data | Source(s) |
|---|---|---|
| ¹H NMR | (200 MHz, CDCl₃) δ (ppm): 7.59 (d, J=16.0 Hz, 1H), 6.73 (s, 2H), 6.33 (d, J=16.0 Hz, 1H), 3.87 (s, 9H, 3x OCH₃), 3.79 (s, 3H, Ester OCH₃) | [9] |
| Mass Spectrometry | Top Peak (m/z): 252 |[1] |
The ¹H NMR spectrum is characteristic of the (E)-isomer, with the large coupling constant (J = 16.0 Hz) for the vinyl protons confirming their trans configuration. The signals at 3.87 ppm and 3.79 ppm correspond to the nine protons of the three methoxy groups on the phenyl ring and the three protons of the methyl ester group, respectively.
Synthesis Protocols
MTC can be reliably synthesized in the laboratory. A common and straightforward method is the Fischer-Speier esterification of its precursor, 3,4,5-trimethoxycinnamic acid.
Protocol: Fischer Esterification of 3,4,5-Trimethoxycinnamic Acid
This protocol describes the acid-catalyzed esterification of 3,4,5-trimethoxycinnamic acid with methanol. The causality behind this choice is its high efficiency and use of readily available, inexpensive reagents. The acid catalyst (sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by methanol.
Step-by-Step Methodology:
-
Preparation: To 50 mL of anhydrous methanol in a round-bottom flask, slowly add 2 mL of concentrated sulfuric acid while cooling in an ice bath.
-
Dissolution: Add 4.7 g (approx. 20 mmol) of 3,4,5-trimethoxycinnamic acid to the acidic methanol solution and stir until fully dissolved.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 18-24 hours to drive the equilibrium towards the product. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Crystallization: After the reaction is complete, allow the solution to cool to room temperature. The product, this compound, will precipitate as crystals. Further cooling in a refrigerator can enhance precipitation.
-
Work-up: Filter the precipitated solids and wash with cold water. The filtrate can be further processed by evaporating the excess methanol, neutralizing with a saturated sodium bicarbonate solution, and extracting with an organic solvent like ethyl acetate to recover any remaining product.
-
Purification: Combine the solid fractions and recrystallize from a methanol/water mixture (e.g., 4:1 v/v) to yield the pure product.
-
Validation: Confirm the purity and identity of the final product by measuring its melting point and acquiring NMR spectra, comparing them against reference data.
Caption: Fischer Esterification workflow for MTC synthesis.
Applications in Drug Development & Mechanism of Action
MTC and its parent compound, 3,4,5-trimethoxycinnamic acid (TMCA), are gaining significant attention for their wide range of pharmacological activities.[9] Derivatives of TMCA are being investigated as antitumor, antiviral, antimicrobial, and anti-inflammatory agents.[10]
Anti-Inflammatory and Antioxidant Activity
MTC has demonstrated potent anti-inflammatory effects, primarily through the modulation of two key cellular signaling pathways: NF-κB (nuclear factor kappa B) and Nrf2 (nuclear factor erythroid 2-related factor 2) .
Mechanism of Action: In inflammatory states, such as those induced by lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and mediators like nitric oxide (NO) and prostaglandin E2 (PGE₂).[9]
-
Inhibition of NF-κB Pathway: MTC has been shown to suppress the activation of the NF-κB pathway. It achieves this by reducing the phosphorylation of key proteins like IκB and p65.[9] This inhibition leads to a significant decrease in the production and release of pro-inflammatory cytokines.[9]
-
Activation of Nrf2 Pathway: Concurrently, MTC activates the Nrf2 antioxidant response pathway.[9] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. MTC treatment enhances the DNA binding of Nrf2, leading to an increase in the activity of the Antioxidant Response Element (ARE). This boosts the cell's endogenous antioxidant defenses, mitigating oxidative stress that often accompanies inflammation.
Caption: MTC's dual mechanism in modulating inflammation.
In a co-culture model of macrophages and adipocytes, MTC was also found to reduce inflammatory mediators while simultaneously enhancing glucose uptake in adipocytes, suggesting a potential role in mitigating obesity-related inflammation and improving insulin sensitivity through the activation of AMPKα.[9]
Anticancer and Other Potential Applications
While research is ongoing, derivatives of the parent TMCA scaffold have shown promise in oncology. For instance, certain TMCA esters and amides have demonstrated moderate antitumor activity against cell lines like MDA-MB-231 human breast cancer, with c-MET inhibition proposed as a possible mechanism.[10] Additionally, some studies have explored the cytotoxicity of MTC against various cancer cells and its potential to modulate DNA methylation, suggesting it could be a source for developing epigenetic-targeting agents.[11] Other reported activities include anti-platelet aggregation and antiarrhythmic effects, broadening the therapeutic landscape for this versatile molecule.[9]
Conclusion
This compound is a well-defined natural product with a straightforward synthesis, making it an accessible compound for extensive research. Its significant anti-inflammatory and antioxidant properties, mediated by the dual regulation of NF-κB and Nrf2 pathways, position it as a strong candidate for the development of novel therapeutics for inflammatory diseases. Further investigation into its anticancer, metabolic, and other pharmacological activities is warranted to fully exploit its therapeutic potential. This guide serves as a foundational resource for scientists dedicated to advancing the frontiers of drug discovery and development.
References
- 1. This compound | C13H16O5 | CID 735846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. This compound | 7560-49-8 | Benchchem [benchchem.com]
- 6. pschemicals.com [pschemicals.com]
- 7. chemfarms.com [chemfarms.com]
- 8. CAS 20329-96-8: Methyl (E)-3,4,5-trimethoxycinnamate [cymitquimica.com]
- 9. This compound suppresses inflammation in RAW264.7 macrophages and blocks macrophage–adipocyte interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Multifaceted Chemistry and Therapeutic Potential of Methyl 3,4,5-trimethoxycinnamate Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
Methyl 3,4,5-trimethoxycinnamate, a naturally occurring phenylpropanoid, serves as a privileged scaffold in medicinal chemistry. Its unique structural features, characterized by a trimethoxyphenyl ring conjugated to a methyl acrylate moiety, provide a versatile platform for the synthesis of a diverse array of derivatives with significant therapeutic potential. This in-depth technical guide explores the synthesis, chemical properties, and biological activities of key classes of this compound derivatives, including esters, amides, and heterocyclic analogues. We delve into detailed experimental protocols, present quantitative biological data, and elucidate the underlying mechanisms of action, offering valuable insights for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutic agents.
Introduction: The Enduring Appeal of the Cinnamate Scaffold
Cinnamic acid and its derivatives have long been recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The 3,4,5-trimethoxy substitution pattern on the phenyl ring is a particularly noteworthy feature, often associated with enhanced potency and favorable pharmacokinetic profiles. This compound, as the methyl ester of 3,4,5-trimethoxycinnamic acid, represents a key starting material for the exploration of this chemical space.[2][3] Its synthesis is readily achievable through methods such as Fischer esterification of the parent carboxylic acid or via green synthetic routes like the Knoevenagel condensation.[4][5] This guide will focus on the chemical derivatization of this core structure and the consequent impact on biological function.
Synthesis of this compound and its Precursor
The parent compound, this compound, can be efficiently synthesized from its carboxylic acid precursor, 3,4,5-trimethoxycinnamic acid.
Synthesis of 3,4,5-Trimethoxycinnamic Acid via Knoevenagel Condensation
A green and efficient method for the synthesis of 3,4,5-trimethoxycinnamic acid involves the Knoevenagel condensation of 3,4,5-trimethoxybenzaldehyde with malonic acid, using an ammonium salt as a catalyst in a solvent-free or high-boiling solvent system. This approach avoids the use of hazardous reagents like pyridine and piperidine.
Experimental Protocol: Green Knoevenagel Condensation [5]
-
Combine 3,4,5-trimethoxybenzaldehyde (1.0 equiv.), malonic acid (1.2 equiv.), and ammonium bicarbonate (0.4 equiv.) in a reaction vessel.
-
Add a minimal amount of a high-boiling solvent such as ethyl acetate to create a slurry.
-
Heat the mixture at 140°C with stirring. Vigorous gas evolution will be observed.
-
After the reaction is complete (monitored by TLC), cool the mixture and dissolve the residue in a saturated sodium bicarbonate solution.
-
Wash the aqueous solution with ethyl acetate to remove any unreacted aldehyde.
-
Acidify the aqueous layer with 6M HCl to a pH of 2 to precipitate the product.
-
Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent system (e.g., water:ethanol 4:1) to yield pure 3,4,5-trimethoxycinnamic acid.
Fischer Esterification to this compound
The classic Fischer esterification provides a straightforward route to this compound from the corresponding carboxylic acid.
Experimental Protocol: Fischer Esterification [4]
-
Dissolve 3,4,5-trimethoxycinnamic acid in anhydrous methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours (typically 18 hours).
-
Upon cooling, the methyl ester product will precipitate out of the solution.
-
Filter the crystals and wash with water.
-
The crude product can be further purified by recrystallization from a methanol/water mixture.
Key Derivatives and Their Synthesis
The versatility of the 3,4,5-trimethoxycinnamate scaffold lies in the reactivity of its ester and alkene functionalities, as well as the potential to first hydrolyze the ester to the carboxylic acid, which can then be converted into a wide range of derivatives.
Amide Derivatives: A Gateway to Enhanced Bioactivity
Amide derivatives of 3,4,5-trimethoxycinnamic acid have demonstrated a remarkable range of biological activities, including potent anticancer and antinarcotic effects.[6][7] The synthesis of these amides is typically achieved by activating the carboxylic acid group of 3,4,5-trimethoxycinnamic acid, followed by coupling with a desired amine.
Experimental Protocol: Synthesis of a Representative 3,4,5-Trimethoxycinnamoyl Amide [5]
-
Acid Chloride Formation (Optional but often effective): To a solution of 3,4,5-trimethoxycinnamic acid in a dry, inert solvent (e.g., toluene), add thionyl chloride. Reflux the mixture for 1 hour. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.
-
Amide Coupling: Dissolve the crude acid chloride in a dry solvent like dichloromethane. In a separate flask, dissolve the desired amine (e.g., propargylamine for subsequent click chemistry) and a base such as triethylamine in dichloromethane. Add the acid chloride solution dropwise to the amine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Wash the reaction mixture sequentially with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Heterocyclic Derivatives: Expanding Chemical Diversity
The incorporation of heterocyclic moieties, such as 1,2,3-triazoles, can significantly enhance the pharmacological profile of the parent molecule. The "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient method for synthesizing such derivatives.
Experimental Protocol: Synthesis of a 1,2,3-Triazole Derivative [8]
-
Synthesis of the Alkyne Precursor: Synthesize N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide as described in the amide synthesis protocol using propargylamine.
-
Synthesis of the Aryl Azide: Prepare the desired aryl azide from the corresponding aniline via diazotization followed by reaction with sodium azide.
-
Click Reaction: To a solution of the alkyne precursor and the aryl azide in a suitable solvent system (e.g., t-BuOH/H₂O), add a copper(II) sulfate pentahydrate solution and sodium ascorbate.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Biological Activities and Structure-Activity Relationships
Derivatives of this compound have been extensively evaluated for a range of biological activities. The following sections summarize key findings and present quantitative data.
Anticancer Activity
Numerous studies have highlighted the potent anticancer effects of 3,4,5-trimethoxycinnamate derivatives against a variety of cancer cell lines.
| Derivative Class | Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Ester | Dihydroartemisinin ester | PC-3 (Prostate) | 17.22 | [6] |
| SGC-7901 (Gastric) | 11.82 | [6] | ||
| A549 (Lung) | 0.50 | [6] | ||
| 2',5'-Dimethoxychalcone ester | MCF-7 (Breast) | 6.4 | [6] | |
| Amide | Piplartine analogue | HeLa (Cervical) | - | [6] |
| 1,2,3-Triazole hybrid | A549 (Lung) | Potent | [8] | |
| MCF-7 (Breast) | Potent | [8] | ||
| Heterocycle | Thiazole-pyrimidine | HCT-116 (Colorectal) | GI₅₀ 40.87% at 10µM | [9] |
| SK-BR-3 (Breast) | GI₅₀ 46.14% at 10µM | [9] |
Table 1: Anticancer activity of selected 3,4,5-trimethoxycinnamate derivatives.
The anticancer mechanism of these derivatives is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways. For instance, some derivatives have been shown to inhibit tubulin polymerization, a mechanism shared with established anticancer drugs like colchicine. Furthermore, the modulation of pathways such as PI3K/Akt/mTOR and RAS/RAF/MEK/ERK has been implicated in their cytotoxic effects.[3][10]
Antimicrobial Activity
Cinnamic acid derivatives are known for their antimicrobial properties, and the 3,4,5-trimethoxy substitution can modulate this activity. The mechanism of action is often attributed to the disruption of the microbial cell membrane and inhibition of essential enzymes.[2][11]
| Derivative Class | Compound | Microorganism | MIC (µg/mL) | Reference |
| Amide | N-cinnamoylpyrrolidine | E. coli | 500 | [12] |
| P. aeruginosa | 500 | [12] | ||
| S. aureus | 500 | [12] | ||
| B. subtilis | 500 | [12] | ||
| Ester | Methyl cinnamate | B. subtilis | 2000 | [12] |
| Acid | Cinnamic acid | S. aureus | 500 | [12] |
Table 2: Antimicrobial activity of selected cinnamic acid derivatives.
Conclusion and Future Perspectives
The derivatives of this compound represent a rich and promising area for drug discovery. The synthetic accessibility of this scaffold, coupled with the diverse biological activities of its derivatives, makes it an attractive starting point for the development of novel therapeutics. Future research should focus on the optimization of lead compounds through systematic structure-activity relationship studies, as well as in-depth investigations into their mechanisms of action and in vivo efficacy. The continued exploration of this versatile chemical class holds significant promise for addressing unmet medical needs in oncology, infectious diseases, and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Anticancer Activity of 3,4,5-Trimethoxycinnamamide-Tethered 1,2,3-Triazole Derivatives: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]
- 11. A Review of Cinnamic Acid’s Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
Methyl 3,4,5-trimethoxycinnamate review articles
An In-Depth Technical Guide to Methyl 3,4,5-trimethoxycinnamate: Synthesis, Biological Activity, and Analytical Perspectives
Authored by a Senior Application Scientist
Introduction
This compound is a naturally occurring phenylpropanoid ester, a compound that has garnered significant interest within the scientific community.[1][2] As a derivative of 3,4,5-trimethoxycinnamic acid (TMCA), it belongs to a class of molecules recognized for their diverse and potent pharmacological activities.[3][4] This technical guide provides a comprehensive overview of this compound, from its fundamental chemical properties and synthesis to its broad spectrum of biological activities and the analytical methodologies used for its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
This compound, with the IUPAC name methyl (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate, is the methyl ester of 3,4,5-trimethoxycinnamic acid.[2] It is structurally characterized by a benzene ring substituted with three methoxy groups at positions 3, 4, and 5, and a methyl acrylate group. This compound is a solid at room temperature with a melting point of 99-100 °C.
| Property | Value | Source |
| Molecular Formula | C13H16O5 | |
| Molecular Weight | 252.26 g/mol | |
| IUPAC Name | methyl (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | |
| CAS Number | 20329-96-8 | |
| Physical Description | Solid | |
| Melting Point | 99 - 100 °C |
Natural Occurrence
This compound is found in various plant species. It has been identified in Piper arborescens, Hedysarum polybotrys, and is associated with the genus Polygala.[3] Its precursor, 3,4,5-trimethoxycinnamic acid (TMCA), is a well-known active metabolite from the root of Polygala tenuifolia, a plant utilized in traditional Chinese medicine.[2][3]
Synthesis of this compound
The synthesis of this compound can be achieved through several methods. The most common and straightforward approaches are the Fischer esterification of 3,4,5-trimethoxycinnamic acid and the Knoevenagel condensation of 3,4,5-trimethoxybenzaldehyde with malonic acid followed by esterification.
Experimental Protocol: Fischer Esterification
This method involves the direct esterification of 3,4,5-trimethoxycinnamic acid with methanol in the presence of an acid catalyst.
Materials:
-
3,4,5-trimethoxycinnamic acid (TMCA)
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Magnesium sulfate (anhydrous)
-
Ethyl acetate
-
Hexane
Procedure:
-
To 50 mL of anhydrous methanol, cautiously add 2 mL of concentrated sulfuric acid.
-
Dissolve 4.73 g (19.8 mmol) of 3,4,5-trimethoxycinnamic acid in the methanol/sulfuric acid mixture.
-
Reflux the mixture for 18 hours.
-
Allow the solution to cool to room temperature, which should result in the precipitation of the methyl ester crystals.
-
Filter the precipitated solids.
-
The remaining filtrate can be further refluxed and extracted with an organic solvent like ethyl acetate to recover more product.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and evaporate the solvent.
-
Combine all the solid product and recrystallize from a 4:1 methanol:water mixture.
-
Wash the final crystals with water during vacuum filtration to yield pure this compound.
A notable improvement in reaction time can be achieved by using a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.[5]
Caption: Fischer Esterification Workflow for this compound Synthesis.
Biological Activities and Pharmacological Potential
Derivatives of 3,4,5-trimethoxycinnamic acid, including the methyl ester, exhibit a wide array of biological activities, making them promising candidates for drug development.[3][4]
Antitumor Activity
TMCA esters have shown potential as antitumor agents.[3] For instance, certain synthetic ester derivatives have demonstrated cytotoxicity against various cancer cell lines.[3] The mechanism often involves the induction of cell cycle arrest and apoptosis. The 3,4,5-trimethoxycinnamoyl group is considered a key pharmacophore that can be incorporated into other molecules to enhance their anticancer properties.
Antiviral Activity
TMCA esters have been investigated for their antiviral properties, particularly against Hepatitis B virus (HBV).[3] Some synthetic analogues have displayed significant HBV inhibitory effects.
Central Nervous System (CNS) Activity
The parent compound, TMCA, has been reported to have anticonvulsant and sedative activities, acting as a GABAA/BZ receptor agonist.[3] Derivatives of TMCA have been synthesized and evaluated for various CNS effects, including neuroprotective and anti-Alzheimer's potential.[6] A study on trimethoxycinnamates showed inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease.[6]
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Source |
| 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | 46.18 | 32.46 | [6] |
Anti-inflammatory and Antioxidant Activity
This compound has demonstrated anti-inflammatory effects in macrophage cell lines.[1] Furthermore, trimethoxybenzene derivatives, including this compound, have shown considerable antioxidant activity, which was found to be significantly higher than that of arbutin.[7]
Antimelanogenic Effects
In a study investigating inhibitors of melanogenesis, this compound was found to decrease α-MSH-induced melanin production in B16F10 melanoma cells.[7] It also inhibited tyrosinase activity, a key enzyme in melanin synthesis, suggesting its potential as a hypopigmenting agent.[7]
Caption: Simplified pathway of α-MSH-induced melanogenesis and inhibition by this compound.
Analytical Methods for Characterization and Quantification
The analysis of this compound and its related compounds typically involves chromatographic and spectroscopic techniques.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of this compound. A typical setup would involve a C18 column with a gradient elution using a mixture of acidified water and acetonitrile.[8] Detection is commonly performed using a Diode Array Detector (DAD).
Thin-Layer Chromatography (TLC) is a simpler and quicker method for monitoring the progress of a synthesis reaction. For instance, a mobile phase of toluene:acetic acid:ethanol (5:5:1) can be used to separate this compound from its precursor, 3,4,5-trimethoxycinnamic acid.[5]
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural elucidation of the synthesized compound, confirming the presence of the characteristic protons and carbons of the trimethoxycinnamoyl and methyl ester groups.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the C=O of the ester and the C=C of the alkene.
-
Mass Spectrometry (MS): Mass spectrometry, often coupled with gas chromatography (GC/MS) or liquid chromatography (LC-MS), is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.
This compound is a compound of significant scientific interest due to its natural origins and a wide range of promising biological activities. Its synthesis is well-established, and various analytical techniques are available for its characterization and quantification. The diverse pharmacological properties, including antitumor, antiviral, CNS, anti-inflammatory, and antimelanogenic effects, highlight its potential as a lead compound in drug discovery and development. Further research into its mechanisms of action and structure-activity relationships will be crucial in harnessing its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 7560-49-8 | Benchchem [benchchem.com]
- 3. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sciencemadness Discussion Board - Fischer synthesis of this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. mdpi.com [mdpi.com]
- 7. Antimelanogenic and antioxidant effects of trimethoxybenzene derivatives: methyl 3,4,5-trimethoxybenzoate, ethyl 3,4,5-trimethoxybenzoate, this compound, and ethyl 3,4,5-trimethoxycinnamate -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]
- 8. mdpi.com [mdpi.com]
A Researcher's Guide to Sourcing and Verifying Methyl 3,4,5-trimethoxycinnamate for Drug Development
Introduction: The Critical Role of Starting Material Integrity in Research
Methyl 3,4,5-trimethoxycinnamate, a naturally occurring phenylpropanoid and a derivative of cinnamic acid, is a compound of significant interest in the scientific community.[1][2] Found in various plant species, it serves as a valuable building block and starting material in the synthesis of novel therapeutic agents and biologically active molecules.[3][4][5] Its structural backbone is a recurring motif in compounds investigated for a range of pharmacological activities, including antimitotic and anti-inflammatory effects.[6][7] Given its pivotal role as a precursor, the purity and integrity of this compound are paramount to the success and reproducibility of research and development endeavors. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the prudent selection of suppliers and the essential protocols for verifying the quality of this critical research chemical.
Part 1: Strategic Supplier Qualification - A Foundation for Reliable Research
The selection of a chemical supplier extends beyond a simple commercial transaction; it is a critical step that directly impacts the validity of experimental outcomes. For a specialized compound like this compound, a researcher must adopt a multi-faceted approach to supplier evaluation, ensuring a consistent and reliable source of high-purity material.
Key Considerations for Supplier Selection:
-
Purity and Comprehensive Documentation: A reputable supplier will provide a detailed Certificate of Analysis (CoA) for each batch of this compound. This document should unequivocally state the compound's identity and purity, as determined by appropriate analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).[8]
-
Adherence to Quality Standards: Look for suppliers who operate under recognized quality management systems, such as ISO 9001.[8][9] For pharmaceutical development, suppliers compliant with Good Manufacturing Practices (GMP) are preferred, as this indicates a higher level of quality control and product consistency.[8]
-
Supplier Experience and Reputation: A supplier's longevity and standing within the scientific community are often indicative of their reliability. Seek out suppliers with a proven track record in providing high-quality research chemicals to the pharmaceutical and life science industries.[8][10]
-
Technical Support and Transparency: A knowledgeable supplier should have chemists on staff who can address technical inquiries regarding the compound's properties and handling.[11] Transparency in their manufacturing or sourcing processes is also a positive indicator of a trustworthy partner.
Visualizing the Supplier Selection Workflow:
Caption: A flowchart outlining the key decision points in selecting a reliable supplier for research-grade chemicals.
Part 2: Comparative Overview of Potential Suppliers
While not exhaustive, the following table provides a summary of several suppliers who list this compound in their catalogs, catering to the research and development community. Researchers should always conduct their own due diligence before making a purchase.
| Supplier | Noted For | Potential Offerings & Certifications |
| MilliporeSigma (formerly Sigma-Aldrich) | Extensive catalog and strong reputation in the research community.[10] | Offers a wide range of chemicals with detailed online documentation. Often provides access to analytical spectra. |
| MedChemExpress | Specializes in biologically active small molecules for research.[3][12] | Provides compounds with hydroxyl radical-scavenging effects for research use only.[3][12] |
| Toronto Research Chemicals (TRC) - LGC Standards | Focus on complex organic chemicals, including analytical and reference standards.[13][14] | Specializes in the production of high-quality products for innovative research, including custom synthesis.[14] |
| BLDpharm | Large catalog of building blocks and intermediates.[15] | Offers custom synthesis and scale-up manufacturing services.[15] |
| Matrix Scientific | Supplier for pharmaceutical R&D with in-house chemistry expertise.[11] | Provides technical support from experienced chemists.[11] |
| CymitQuimica | European supplier with a focus on laboratory chemicals. | Indicates adherence to ISO 9001 and ISO 14001 standards.[9][16] |
| ChemFarm | Supplier of target libraries and natural products.[17] | Lists this compound as a natural product.[17] |
Part 3: Essential Incoming Quality Control and Verification Protocol
Upon receipt of this compound, it is incumbent upon the researcher to perform a series of quality control checks to verify the identity and purity of the material. This self-validating step ensures the integrity of subsequent experiments.
Step 1: Visual Inspection and Documentation Review
-
Physical Appearance: The compound should be a solid.[18] Note any discoloration or deviation from a crystalline or powdered form.
-
Documentation: Cross-reference the information on the product label, CoA, and your purchase order to ensure consistency.
Step 2: Analytical Verification Workflow
The following analytical techniques are fundamental for the structural confirmation and purity assessment of this compound.
Caption: A workflow diagram for the analytical verification of incoming research chemicals.
A. 1H NMR Spectroscopy
Principle: Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy provides detailed information about the structure of a molecule by mapping the chemical environments of its hydrogen atoms.
Methodology:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in a deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.
-
Acquire the 1H NMR spectrum according to the instrument's standard operating procedures.
Expected Spectrum: The 1H NMR spectrum of this compound should exhibit characteristic peaks corresponding to its structure. Key signals include:
-
Singlets for the three methoxy groups (-OCH3).
-
Doublets for the vinylic protons of the cinnamate backbone.
-
A singlet for the aromatic protons. The integration of these peaks should correspond to the number of protons in each environment.
B. High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For purity analysis, it is used to detect and quantify any impurities present in the sample.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Develop an appropriate HPLC method, typically using a C18 reversed-phase column with a gradient elution of water and an organic solvent (e.g., acetonitrile), both often containing a small amount of an acid like formic acid to improve peak shape.
-
Inject the sample solution into the HPLC system and monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance.
Expected Chromatogram: A high-purity sample of this compound will show a single major peak at a specific retention time. The presence of other peaks indicates impurities. The area of the main peak relative to the total area of all peaks provides a quantitative measure of purity.
C. Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and providing further structural information through fragmentation patterns.
Methodology:
-
Introduce a dilute solution of the sample into the mass spectrometer, often via direct infusion or coupled with an HPLC system (LC-MS).
-
Ionize the sample using an appropriate technique (e.g., Electrospray Ionization - ESI).
-
Analyze the resulting ions to obtain the mass spectrum.
Expected Spectrum: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]+ or other adducts (e.g., [M+Na]+). For this compound (C13H16O5, Molecular Weight: 252.26 g/mol ), the [M+H]+ ion would be expected at m/z 253.1.[18]
Conclusion: Upholding Scientific Rigor
In the pursuit of novel drug candidates and a deeper understanding of biological processes, the quality of the foundational chemical reagents cannot be overstated. By implementing a rigorous supplier qualification process and conducting thorough in-house analytical verification of this compound, researchers can build a strong foundation of confidence in their experimental data. This commitment to quality and attention to detail are the cornerstones of sound scientific practice and are indispensable for the advancement of pharmaceutical research.
References
- 1. This compound | 7560-49-8 | Benchchem [benchchem.com]
- 2. Showing Compound this compound (FDB017938) - FooDB [foodb.ca]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. globalpharmatek.com [globalpharmatek.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. thecalculatedchemist.com [thecalculatedchemist.com]
- 11. 20329-96-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Reference standards, research chemicals & proficiency testing - LGC [lgcgroup.com]
- 14. TRC Reference Materials | LGC Standards [lgcstandards.com]
- 15. BLDpharm - Reliable research chemicals supplier [bldpharm.com]
- 16. This compound | CymitQuimica [cymitquimica.com]
- 17. chemfarms.com [chemfarms.com]
- 18. This compound | C13H16O5 | CID 735846 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Researcher's Guide to Utilizing Methyl 3,4,5-trimethoxycinnamate in Cell Culture Assays
Abstract
Methyl 3,4,5-trimethoxycinnamate (M-TMC), a naturally derived phenylpropanoid, is emerging as a compound of significant interest for its multifaceted pharmacological activities. This document serves as a detailed guide for researchers, scientists, and professionals in drug development on the effective application of M-TMC in various cell-based assays. We will explore its mechanisms of action, present robust protocols for its use in cytotoxicity, anti-inflammatory, and antioxidant studies, and provide critical insights for data interpretation. This application note is structured to ensure scientific rigor and promote reproducible, high-impact research.
Introduction to this compound
This compound, a derivative of cinnamic acid, is a bioactive compound found in several plant species.[1] Its chemical structure, featuring a cinnamic acid core with three methoxy groups on the phenyl ring, enhances its lipophilicity, facilitating its passage across cellular membranes. M-TMC has been investigated for a range of therapeutic applications, demonstrating notable anti-inflammatory, antioxidant, and anticancer properties. A thorough understanding of its molecular activities is paramount for the design and execution of insightful cell-based experiments.
Key Chemical Properties:
| Property | Value | Source |
| IUPAC Name | methyl (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | [2] |
| Molecular Formula | C13H16O5 | [3] |
| Molecular Weight | 252.26 g/mol | [2] |
| Appearance | Solid | [2] |
| Solubility | Water: 0.079 g/L | [4] |
Unraveling the Mechanism of Action
The diverse biological effects of this compound stem from its ability to modulate critical cellular signaling pathways. A clear comprehension of these mechanisms is foundational for developing robust, hypothesis-driven research strategies.
Anti-inflammatory Activity
M-TMC exhibits potent anti-inflammatory effects by intervening in pro-inflammatory signaling cascades. A key mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[1] In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it orchestrates the transcription of genes encoding pro-inflammatory mediators like cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and cytokines such as TNF-α and IL-6.[1] M-TMC can effectively suppress this pathway, thereby reducing the production of these inflammatory molecules.[1]
Caption: M-TMC mediated inhibition of the NF-κB signaling pathway.
Antioxidant Effects
M-TMC possesses significant antioxidant properties, safeguarding cells against oxidative stress-induced damage. Its antioxidant action is twofold:
-
Direct Radical Scavenging: The molecular structure of M-TMC enables it to directly neutralize harmful reactive oxygen species (ROS), including hydroxyl radicals.[5]
-
Activation of Endogenous Antioxidant Defenses: M-TMC can stimulate the Nrf2 antioxidant response pathway.[1] In normal cellular states, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Oxidative stress or Nrf2 activators like M-TMC disrupt the Nrf2-Keap1 interaction. This allows Nrf2 to move into the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter regions of target genes, and initiate the transcription of a suite of protective antioxidant enzymes.[1]
Standardized Experimental Protocols
The following protocols provide a robust framework for initiating your investigations. Optimization for specific cell lines and experimental contexts is recommended.
Preparation of M-TMC Stock Solutions
Rationale: The low aqueous solubility of M-TMC necessitates the use of an organic solvent for stock solution preparation.[4] Dimethyl sulfoxide (DMSO) is the solvent of choice for its high solubilizing capacity and compatibility with cell culture, provided the final concentration in the medium remains non-toxic (generally ≤ 0.1%).
Materials:
-
This compound powder
-
Cell culture-grade Dimethyl sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes
Procedure:
-
Aseptically weigh the required amount of M-TMC powder.
-
Dissolve in an appropriate volume of DMSO to create a concentrated stock solution (e.g., 50-100 mM).
-
Ensure complete dissolution by vortexing.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Prepare single-use aliquots to minimize freeze-thaw cycles.
-
Store at -20°C for long-term stability.
Cytotoxicity Assessment: The MTT Assay
Rationale: Prior to assessing the biological activities of M-TMC, it is imperative to establish its cytotoxic profile in the target cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that quantifies cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[6]
Materials:
-
Target cells (e.g., RAW 264.7, HeLa, HepG2)
-
Complete growth medium
-
96-well flat-bottom cell culture plates
-
M-TMC stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow for overnight attachment.
-
Prepare a dilution series of M-TMC in complete growth medium. Maintain a consistent, non-toxic final DMSO concentration across all wells. Include a vehicle control (medium + DMSO) and a blank (medium only).
-
Replace the existing medium with 100 µL of the M-TMC dilutions.
-
Incubate for a defined period (e.g., 24, 48 hours) at 37°C in a 5% CO2 humidified incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Aspirate the MTT-containing medium and add 100 µL of DMSO to each well to solubilize the formazan crystals.
-
Quantify the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage relative to the vehicle control.
Data Interpretation: Construct a dose-response curve by plotting cell viability against M-TMC concentration to calculate the IC50 value, which represents the concentration that inhibits 50% of cell growth.
References
- 1. This compound suppresses inflammation in RAW264.7 macrophages and blocks macrophage–adipocyte interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C13H16O5 | CID 735846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Showing Compound this compound (FDB017938) - FooDB [foodb.ca]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Comprehensive Guide to Evaluating the Antioxidant Activity of Methyl 3,4,5-trimethoxycinnamate
Introduction: Unveiling the Antioxidant Potential of Methyl 3,4,5-trimethoxycinnamate
This compound (MTC) is a derivative of cinnamic acid, a class of organic compounds widely distributed in the plant kingdom.[1] Cinnamic acid and its derivatives are key intermediates in the biosynthesis of flavonoids, lignins, and other significant secondary metabolites.[2] MTC itself has been identified in various plant species and is noted for its biological activities.[1] Preliminary studies have highlighted its considerable antioxidant effects, demonstrating its capacity to scavenge free radicals.[3]
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a host of pathological conditions, including cardiovascular disease, neurodegenerative disorders, and cancer.[4] Antioxidants mitigate this damage by neutralizing ROS, making the quantitative evaluation of a compound's antioxidant capacity a critical step in drug discovery and nutraceutical development.
This guide provides a detailed framework for researchers, scientists, and drug development professionals to rigorously assess the antioxidant profile of this compound. We will explore multiple assays, each grounded in distinct chemical principles, to construct a comprehensive and reliable characterization. The use of a panel of assays is crucial, as the complex nature of antioxidant activity cannot be captured by a single method. We will detail protocols for the DPPH, ABTS, and FRAP assays, which measure antioxidant capacity through different mechanisms, primarily Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).
Foundational Principles of Antioxidant Assays
The antioxidant activity of a compound like MTC can be mediated through several mechanisms. The assays described herein are selected to probe these different facets of activity.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay is based on the ability of an antioxidant to donate a hydrogen atom (HAT mechanism) to the stable DPPH free radical.[5] The DPPH radical has a deep violet color, which upon reduction by the antioxidant, turns into a pale yellow hydrazine molecule.[6] The degree of color change, measured spectrophotometrically, is proportional to the scavenging potential.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Decolorization Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore.[7] An antioxidant can neutralize this radical via either electron donation (SET) or hydrogen donation (HAT), causing the solution to lose its color.[8] A key advantage of the ABTS assay is its applicability to both hydrophilic and lipophilic antioxidants.[9]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: The FRAP assay operates exclusively through a Single Electron Transfer (SET) mechanism.[10] It measures the ability of an antioxidant to reduce a ferric iron (Fe³⁺) complex (TPTZ-Fe³⁺) to its ferrous (Fe²⁺) form.[11][12] This reduction results in the formation of an intense blue-colored complex, providing a direct measure of the compound's reducing power.[13]
General Experimental Workflow
A systematic approach is essential for obtaining reproducible results. The general workflow for assessing the antioxidant activity of MTC involves preparing the necessary solutions, performing the assays across a range of concentrations, and analyzing the resulting data to determine key parameters like IC₅₀ or equivalents.
Caption: General experimental workflow for antioxidant assays.
Detailed Experimental Protocols
4.1 Materials and Equipment
-
Compound: this compound (MTC)
-
Reagents:
-
Standards:
-
Solvents:
-
Methanol (Spectrophotometric grade)
-
Ethanol (95% or absolute)
-
Deionized water
-
-
Equipment:
-
UV-Vis spectrophotometer or microplate reader
-
96-well microplates (clear, flat-bottom)
-
Analytical balance
-
Vortex mixer
-
Calibrated micropipettes
-
4.2 Preparation of Stock and Working Solutions
-
MTC Stock Solution (1 mg/mL): Accurately weigh 10 mg of MTC and dissolve it in 10 mL of methanol. MTC has low aqueous solubility, making an organic solvent necessary.[16] From this stock, prepare a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in methanol.
-
Positive Control Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Trolox or Ascorbic Acid in methanol. Prepare serial dilutions as done for MTC.
-
Solvent Blank: Use methanol for all blank measurements.
Protocol 1: DPPH Radical Scavenging Assay
5.1 Principle & Mechanism
This assay quantifies the ability of MTC to donate a hydrogen atom to the stable DPPH radical, quenching the radical and causing a color change that is measured at approximately 517 nm.[17]
Caption: DPPH radical scavenging by an antioxidant (MTC-H).
5.2 Procedure
-
DPPH Working Solution: Prepare a 0.1 mM solution of DPPH in methanol.[15] Keep this solution protected from light. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.1.
-
Assay Setup: In a 96-well plate, add 100 µL of the MTC dilutions (or positive control/blank) to triplicate wells.
-
Reaction Initiation: Add 100 µL of the DPPH working solution to each well.[15]
-
Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[18]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[5][6]
5.3 Data Analysis
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] × 100 Where A_control is the absorbance of the DPPH solution with the solvent blank, and A_sample is the absorbance of the DPPH solution with the MTC sample.[18]
-
Plot the % Inhibition against the concentration of MTC.
-
Determine the IC₅₀ value (the concentration of MTC required to scavenge 50% of the DPPH radicals) from the graph using regression analysis. A lower IC₅₀ value indicates higher antioxidant activity.[18]
Protocol 2: ABTS Radical Cation Decolorization Assay
6.1 Principle & Mechanism
This assay measures the capacity of MTC to reduce the pre-formed blue-green ABTS radical cation (ABTS•+). The reduction leads to the loss of color, which is monitored by the decrease in absorbance at 734 nm.[8]
Caption: Generation and subsequent quenching of the ABTS•+ radical.
6.2 Procedure
-
ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[19]
-
ABTS•+ Working Solution: Before use, dilute the stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[20]
-
Assay Setup: In a 96-well plate, add 20 µL of the MTC dilutions (or positive control/blank) to triplicate wells.
-
Reaction Initiation: Add 180 µL of the ABTS•+ working solution to each well.
-
Incubation: Mix and incubate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.[8]
6.3 Data Analysis
-
Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.
-
Determine the IC₅₀ value from the dose-response curve.
-
Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). This is done by plotting a calibration curve for Trolox and comparing the scavenging effect of MTC to that of Trolox.
Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay
7.1 Principle & Mechanism
The FRAP assay directly measures the electron-donating capacity of MTC. At low pH, MTC reduces the colorless TPTZ-Fe³⁺ complex to the intensely blue-colored TPTZ-Fe²⁺ complex, with the absorbance increase at 593 nm being proportional to the total reducing power.[11][21]
Caption: Reduction of Fe³⁺-TPTZ complex by an antioxidant (MTC).
7.2 Procedure
-
FRAP Reagent Preparation: Prepare the reagent fresh by mixing the following three solutions in a 10:1:1 (v/v/v) ratio:[12]
-
Acetate Buffer: 300 mM, pH 3.6.
-
TPTZ Solution: 10 mM TPTZ in 40 mM HCl.
-
FeCl₃ Solution: 20 mM FeCl₃ in water. Warm the final FRAP reagent to 37°C before use.
-
-
Standard Curve: Prepare a standard curve using Ferrous Sulfate (FeSO₄). Create a series of dilutions ranging from 100 to 2000 µM in deionized water.
-
Assay Setup: In a 96-well plate, add 20 µL of the MTC dilutions (or FeSO₄ standards/blank) to triplicate wells.
-
Reaction Initiation: Add 180 µL of the pre-warmed FRAP reagent to all wells.
-
Incubation: Incubate the plate at 37°C for 30 minutes.[12]
-
Measurement: Measure the absorbance at 593 nm.
7.3 Data Analysis
-
Subtract the blank reading from all sample and standard readings.
-
Plot the absorbance of the FeSO₄ standards against their concentration to create a standard curve.
-
Use the linear regression equation from the standard curve to determine the Fe²⁺ equivalent concentration for each MTC dilution.
-
The FRAP value is expressed as µmol of Fe²⁺ equivalents per mg or mmol of MTC.
Data Presentation and Interpretation
To provide a comprehensive overview of MTC's antioxidant capacity, results should be summarized clearly.
Table 1: Summary of MTC Antioxidant Activity
| Assay | Parameter | Result for MTC | Result for Positive Control (e.g., Trolox) |
|---|---|---|---|
| DPPH Scavenging | IC₅₀ (µg/mL) | Calculate | Calculate |
| ABTS Scavenging | IC₅₀ (µg/mL) | Calculate | Calculate |
| ABTS Scavenging | TEAC (mmol TE/g) | Calculate | 1.0 (by definition) |
| FRAP | FRAP Value (µmol Fe²⁺/mg) | Calculate | Calculate |
Interpretation: A low IC₅₀ value in the DPPH and ABTS assays signifies potent radical scavenging activity. A high TEAC value indicates that the compound's scavenging ability is strong relative to Trolox. A high FRAP value indicates significant reducing power. Comparing results across these different assays provides a robust and multi-faceted understanding of the antioxidant mechanisms of this compound.
References
- 1. This compound | C13H16O5 | CID 735846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimelanogenic and antioxidant effects of trimethoxybenzene derivatives: methyl 3,4,5-trimethoxybenzoate, ethyl 3,4,5-trimethoxybenzoate, this compound, and ethyl 3,4,5-trimethoxycinnamate -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]
- 4. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 7. Antioxidant activity applying an improved ABTS radical cation decolorization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ultimatetreat.com.au [ultimatetreat.com.au]
- 14. biomedres.us [biomedres.us]
- 15. benchchem.com [benchchem.com]
- 16. hmdb.ca [hmdb.ca]
- 17. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Methyl 3,4,5-trimethoxycinnamate as a Versatile Intermediate in Pharmaceutical Synthesis
Abstract
Methyl 3,4,5-trimethoxycinnamate (MTC) is a pivotal intermediate in organic synthesis, valued for its versatile phenylpropanoid scaffold. Derived from 3,4,5-trimethoxycinnamic acid (TMCA), a natural product metabolite, MTC serves as a foundational building block for a diverse array of biologically active molecules.[1][2][3] Its structure, featuring an activated alkene and a trimethoxyphenyl ring, is readily functionalized, making it a precursor of choice in the synthesis of pharmaceuticals such as the antibacterial agent Trimethoprim, and classes of compounds like resveratrol analogs and chalcone hybrids with potent anticancer properties.[4][5][6] This document provides an in-depth guide for researchers, detailing robust protocols for the synthesis of MTC and its subsequent application as an intermediate in the development of high-value chemical entities. The methodologies are presented with a focus on the underlying chemical principles, ensuring both reproducibility and a deep understanding of the synthetic strategy.
Synthesis of the Intermediate: this compound
The efficient synthesis of MTC is paramount for its utility. A highly effective and accessible two-step approach begins with the Knoevenagel condensation to form the parent carboxylic acid, followed by a Fischer esterification. This route avoids harsh reagents often associated with other methods and provides high yields of the target intermediate.
Workflow for MTC Synthesis
Caption: Two-step synthesis of this compound (MTC).
Protocol 1.1: Knoevenagel Condensation for 3,4,5-Trimethoxycinnamic Acid (TMCA)
This protocol utilizes a greener, solvent-free approach, replacing the traditional pyridine/piperidine catalyst system with ammonium bicarbonate.[7] This choice not only enhances safety and accessibility but also simplifies the workup procedure. The reaction proceeds by forming a reactive enolate from malonic acid, which then attacks the aldehyde, followed by decarboxylation to yield the cinnamic acid derivative.
Table 1: Reagents for TMCA Synthesis
| Reagent | MW ( g/mol ) | Amount (g) | Moles (mmol) | Molar Eq. |
| 3,4,5-Trimethoxybenzaldehyde | 196.20 | 4.06 | 20.7 | 1.0 |
| Malonic Acid | 104.06 | 2.58 | 24.8 | 1.2 |
| Ammonium Bicarbonate | 79.06 | 0.66 | 8.3 | 0.4 |
| Ethyl Acetate | 88.11 | ~10 mL | - | - |
Step-by-Step Methodology:
-
Combine 3,4,5-trimethoxybenzaldehyde (4.06 g), malonic acid (2.58 g), and ammonium bicarbonate (0.66 g) in a large test tube (e.g., 150mm x 25mm).[7]
-
Add ethyl acetate (~10 mL) to the solid mixture. The ethyl acetate acts as a temporary solvent to facilitate initial mixing and heat transfer.
-
Suspend the test tube in a pre-heated oil bath at 140°C. Vigorous gas evolution (CO₂ and NH₃) will occur as the reaction initiates and the ethyl acetate boils off.[7]
-
Continue heating for approximately 2 hours. The reaction mixture will become a viscous, semi-solid mass. The cessation of gas evolution indicates the reaction is nearing completion.[7]
-
Allow the reaction vessel to cool to room temperature.
-
Workup: Add saturated sodium bicarbonate solution to the cooled reaction mass to dissolve the acidic product, forming its sodium salt. This may require some time and agitation.[7]
-
Transfer the aqueous solution to a beaker and wash several times with small portions of ethyl acetate to remove any unreacted aldehyde and non-polar impurities.[7]
-
Acidify the clear aqueous phase to a pH of 2 by slowly adding 6M HCl. This will precipitate the 3,4,5-trimethoxycinnamic acid as an off-white solid.[7]
-
Purification: Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a 4:1 water:ethanol mixture to yield pure, white crystals of TMCA. A typical yield is around 73%.[7]
Protocol 1.2: Fischer Esterification for this compound (MTC)
This classic acid-catalyzed esterification converts the synthesized TMCA into its methyl ester, MTC.[8][9] The reaction is an equilibrium process; driving it to completion involves using a large excess of one reagent (methanol) or removing a product (water), for instance with a Dean-Stark apparatus, which can dramatically reduce reaction times from 18 hours to just 1 hour.[8]
Table 2: Reagents for MTC Synthesis
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Role |
| 3,4,5-Trimethoxycinnamic Acid | 238.24 | 4.73 g | 19.8 | Substrate |
| Anhydrous Methanol | 32.04 | 50 mL | - | Reagent/Solvent |
| Conc. Sulfuric Acid (98%) | 98.08 | 2 mL | ~37 | Catalyst |
Step-by-Step Methodology:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3,4,5-trimethoxycinnamic acid (4.73 g) in anhydrous methanol (50 mL).[8]
-
Carefully add concentrated sulfuric acid (2 mL) to the solution while stirring. The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Heat the mixture to reflux and maintain for 18 hours. For an expedited reaction, use a Dean-Stark apparatus with hexane to azeotropically remove the water byproduct, reducing the reflux time to 1 hour.[8]
-
Allow the reaction to cool to room temperature. Crystals of the methyl ester product may precipitate directly from the solution.[8]
-
Workup: If significant product does not precipitate, reduce the volume of methanol by about half using a rotary evaporator.
-
Dilute the remaining solution with water (e.g., 50 mL) and extract the product into ethyl acetate (3 x 30 mL).[9]
-
Combine the organic extracts and wash successively with a saturated NaHCO₃ solution (2 x 25 mL) to neutralize the sulfuric acid catalyst and remove any unreacted TMCA, followed by a brine wash (1 x 25 mL).[8][9]
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude MTC.[8]
-
Purification: Recrystallize the solid from a 4:1 methanol:water mixture. Collect the pure crystalline product via vacuum filtration and wash with cold water. The expected yield is approximately 80-81%, with a melting point of 96-97°C (literature: 99-100°C).[8][10]
Application as a Synthetic Intermediate
The true value of MTC lies in its role as a versatile precursor. The following sections detail its application in the synthesis of important pharmaceutical targets.
Application 2.1: Synthesis of Trimethoprim and its Precursors
Trimethoprim is a potent antibacterial agent that functions as a dihydrofolate reductase inhibitor.[11] The 3,4,5-trimethoxybenzyl moiety is the core pharmacophore, and its synthesis often starts from 3,4,5-trimethoxybenzaldehyde, the same precursor used for MTC. A key synthetic step involves a Knoevenagel condensation with ethyl cyanoacetate, creating an activated alkene intermediate that is further elaborated into the pyrimidine ring of Trimethoprim.[4][11]
References
- 1. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Trimethoprim synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a New Chalcone-Trimethoxycinnamide Hybrid with Antimitotic Effect: Design, Synthesis, and Structure—Activity Relationship Studies [mdpi.com]
- 7. Sciencemadness Discussion Board - Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Sciencemadness Discussion Board - Fischer synthesis of this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. bio-protocol.org [bio-protocol.org]
- 10. This compound | C13H16O5 | CID 735846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CN105294574A - Synthetic method of trimethoprim - Google Patents [patents.google.com]
Application of Methyl 3,4,5-trimethoxycinnamate in Medicinal Chemistry: A Guide for Researchers
Prepared by a Senior Application Scientist
Introduction: Unveiling the Potential of a Natural Phenylpropanoid
Methyl 3,4,5-trimethoxycinnamate (MTC) is a naturally occurring phenylpropanoid ester found in various plants.[1][2] It is the methyl ester of 3,4,5-trimethoxycinnamic acid (TMCA), a known active metabolite from medicinal plants like Polygala tenuifolia.[3][4][5] The core chemical structure of MTC, featuring a trimethoxylated benzene ring attached to a methyl acrylate moiety, serves as a privileged scaffold in medicinal chemistry.[5] This unique structure bestows upon MTC a range of noteworthy biological activities, making it a compound of significant interest for drug discovery and development. This document provides an in-depth guide to the applications of MTC in medicinal chemistry, complete with mechanistic insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | methyl (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | [3] |
| Molecular Formula | C₁₃H₁₆O₅ | [3][6] |
| Molecular Weight | 252.26 g/mol | [3][6] |
| CAS Number | 7560-49-8 | [3][6] |
| Appearance | White solid | [1] |
| Melting Point | 99 - 100 °C | [3] |
Core Applications in Medicinal Chemistry
The trifecta of methoxy groups on the phenyl ring of MTC is a key determinant of its biological activity, influencing its antioxidant potential and its interactions with various biological targets.[7] Our exploration will focus on three primary areas where MTC has shown significant promise: anti-inflammatory, antioxidant, and anticancer applications.
Potent Anti-inflammatory Agent
Chronic inflammation is a key pathological feature of numerous diseases, including metabolic disorders, neurodegenerative diseases, and cancer.[2] MTC has demonstrated significant anti-inflammatory properties, primarily through the modulation of key signaling pathways in immune cells like macrophages.[1][8]
Mechanistic Insights:
The anti-inflammatory effects of MTC are largely attributed to its ability to suppress the production of pro-inflammatory mediators.[1] In lipopolysaccharide (LPS) and interferon-gamma (IFNγ)-stimulated RAW264.7 macrophages, MTC has been shown to:
-
Inhibit Pro-inflammatory Cytokines: It reduces the release of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1]
-
Suppress Inflammatory Enzymes: MTC treatment leads to a decrease in the levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), resulting in reduced production of nitric oxide (NO) and prostaglandin E2 (PGE2), respectively.[1]
-
Modulate the NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. MTC inhibits the phosphorylation of IκB and the p65 subunit of NF-κB, which in turn reduces NF-κB's DNA binding and transcriptional activity.[1]
-
Activate the Nrf2/HO-1 Pathway: MTC enhances the DNA binding of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor for antioxidant and cytoprotective genes. This leads to increased activity of the antioxidant response element (ARE) and subsequent upregulation of heme oxygenase-1 (HO-1), a protein with anti-inflammatory properties.[1]
Diagram: MTC's Anti-inflammatory Mechanism of Action
Caption: MTC inhibits inflammation by blocking the NF-κB pathway and activating the Nrf2 pathway.
Experimental Protocol: In Vitro Anti-inflammatory Activity Assay
This protocol details the steps to evaluate the anti-inflammatory effects of MTC on RAW264.7 macrophage cells.
-
Cell Culture and Seeding:
-
Culture RAW264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the cells in 96-well plates at a density of 4x10⁴ cells/well and allow them to adhere overnight.[2]
-
-
Compound Treatment and Stimulation:
-
Prepare stock solutions of MTC in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture should not exceed 0.1%.
-
Pre-treat the cells with various concentrations of MTC (e.g., 5, 10, 20 µM) for 1 hour.[1]
-
Stimulate the cells with a combination of LPS (1 µg/mL) and IFNγ (10 ng/mL) for 24 hours to induce an inflammatory response.[1] Include a vehicle control group (DMSO) and a stimulated control group (LPS + IFNγ without MTC).
-
-
Measurement of Nitric Oxide (NO) Production (Griess Assay):
-
After the 24-hour incubation, collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
-
Measurement of Pro-inflammatory Cytokines (ELISA):
-
Use the collected cell culture supernatants to measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[1]
-
-
Data Analysis:
-
Express the results as a percentage of the stimulated control group.
-
Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of the observed effects.
-
Antioxidant and Radical-Scavenging Properties
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in the aging process and a variety of diseases. MTC has been shown to possess significant antioxidant activity.
Mechanistic Insights:
The antioxidant properties of MTC are linked to its chemical structure, particularly the electron-donating methoxy groups on the phenyl ring. These groups can stabilize the molecule after donating a hydrogen atom to a free radical, thereby neutralizing it. MTC has been shown to be a potent scavenger of hydroxyl radicals and can also scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[6]
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol provides a straightforward method to assess the antioxidant capacity of MTC.
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare various concentrations of MTC in methanol. Ascorbic acid can be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the MTC solution (or ascorbic acid/methanol for controls) to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the MTC or ascorbic acid.
-
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the scavenging activity against the concentration of MTC.
-
Emerging Role in Cancer Research
The precursor of MTC, 3,4,5-trimethoxycinnamic acid (TMCA), and its derivatives have been investigated for their anticancer properties.[5] While research on MTC itself is still emerging, its structural similarity to other known anticancer agents suggests its potential in this area.
Mechanistic Insights:
The potential anticancer mechanisms of MTC and its analogs are multifaceted and may involve:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells is a key strategy for anticancer therapies.
-
Cell Cycle Arrest: Halting the uncontrolled proliferation of cancer cells at specific checkpoints in the cell cycle.
-
Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors with nutrients.
-
Antimetastatic Effects: Inhibiting the spread of cancer cells to other parts of the body.
Derivatives of TMCA have shown activity against various cancer cell lines, including breast cancer (MCF-7, MDA-MB231) and lung cancer (A549).[5][9]
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of MTC on cancer cells.
-
Cell Culture and Seeding:
-
Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.
-
Seed the cells in a 96-well plate at a suitable density (e.g., 5x10³ cells/well) and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of MTC for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
-
MTT Assay:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Measurement and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of MTC that inhibits 50% of cell growth) from the dose-response curve.
-
Diagram: General Workflow for In Vitro Anticancer Screening
References
- 1. This compound suppresses inflammation in RAW264.7 macrophages and blocks macrophage–adipocyte interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C13H16O5 | CID 735846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 7560-49-8 | Benchchem [benchchem.com]
- 5. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Evaluating Methyl 3,4,5-trimethoxycinnamate for Novel UV Protection
Abstract
The relentless pursuit of novel, effective, and safe ultraviolet (UV) filtering agents is a cornerstone of dermatological and cosmetic science. Cinnamate derivatives are a well-established class of UVB absorbers, with compounds like Octyl methoxycinnamate being widely used in commercial sunscreens.[1] This document introduces Methyl 3,4,5-trimethoxycinnamate (M-3,4,5-TMC), a naturally occurring cinnamic acid ester, as a promising candidate for UV protection applications.[2] We provide a comprehensive guide for researchers, cosmetic formulators, and drug development professionals to evaluate the efficacy, photostability, and safety of M-3,4,5-TMC. This guide moves beyond a simple recitation of methods to explain the scientific rationale behind each protocol, ensuring a robust and logical investigative workflow.
Introduction to this compound (M-3,4,5-TMC)
This compound is an organic compound belonging to the coumaric acids and derivatives class. It is the methyl ester of 3,4,5-trimethoxycinnamic acid (TMCA), a substance found in various plants and recognized for a range of biological activities.[2][3] The core structure, featuring a substituted benzene ring conjugated with an acrylate group, is characteristic of many UV-absorbing molecules. The three methoxy groups on the phenyl ring are of particular interest, as they can modulate the electronic properties and, consequently, the UV absorption spectrum and photostability of the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | methyl (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | [2] |
| Molecular Formula | C13H16O5 | [2] |
| Molecular Weight | 252.26 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 99 - 100 °C | [2] |
| Synonyms | Methyl (E)-3,4,5-trimethoxycinnamate, Methyl 3-(3,4,5-trimethoxyphenyl)acrylate | [2][4] |
The Scientific Rationale: Mechanism of UV Protection
Organic sunscreen agents like cinnamates function by absorbing high-energy UV photons. The extended conjugated π-electron system in M-3,4,5-TMC allows it to absorb UV radiation, promoting the molecule from its ground electronic state (S₀) to an excited state (S₁).[5] For a UV filter to be effective and safe, the energy from this excited state must be dissipated rapidly and harmlessly, typically as heat, through non-radiative decay pathways.[5] An efficient and dominant decay mechanism is trans-cis isomerization around the C=C double bond, which allows the molecule to return to its ground state without undergoing significant chemical degradation.[5] This inherent ability to cycle between states while dissipating energy is the foundation of its photoprotective potential. The key is to verify that this process is efficient and does not lead to the formation of reactive or sensitizing photoproducts.
Caption: Proposed photoprotective mechanism of M-3,4,5-TMC.
Comprehensive Evaluation Workflow
A systematic evaluation is critical to characterizing a new UV-protective agent. The workflow should address three core questions: Does it work? Is it stable? Is it safe?
Caption: Logical workflow for the evaluation of M-3,4,5-TMC.
Experimental Protocols
Protocol 1: In Vitro Sun Protection Factor (SPF) and UVA Protection Factor (UVA-PF) Determination
This protocol determines the efficacy of M-3,4,5-TMC as a UV filter by measuring its absorbance across the UV spectrum when applied to a substrate mimicking skin. It is based on methodologies recognized by international standards.[6][7]
Rationale: In vitro methods provide a rapid, ethical, and cost-effective alternative to human testing for screening and formulation development.[8] Polymethylmethacrylate (PMMA) plates are used as the substrate because their surface roughness mimics the topography of human skin, allowing for a more realistic and reproducible application of the sunscreen film.[7]
Materials & Equipment:
-
M-3,4,5-TMC powder
-
Suitable solvent (e.g., Ethanol, Caprylic/Capric Triglyceride)
-
Basic O/W emulsion base (see Table 2)
-
Helioplate HD 6 PMMA Plates
-
UV-Vis Spectrophotometer with an integrating sphere (e.g., Labsphere 2000)
-
Positive displacement pipette or automated spreading robot
-
Analytical balance
Procedure:
-
Formulation Preparation:
-
Prepare a simple oil-in-water (O/W) cream base.
-
In a separate vessel, dissolve a precise concentration of M-3,4,5-TMC (e.g., 3%, 5%, 10% w/w) in the oil phase of the formulation. Heat gently if required to ensure complete dissolution.
-
Incorporate the M-3,4,5-TMC-containing oil phase into the water phase under homogenization to create a stable emulsion. A control formulation without M-3,4,5-TMC must also be prepared.
-
-
Sample Application:
-
Accurately weigh a PMMA plate.
-
Apply the test formulation to the plate at a density of 1.3 mg/cm².[9] This is a critical step; uneven application is a primary source of error.
-
Spread the sample evenly across the entire surface of the plate using a gloved finger or an automated spreading robot, following a standardized pattern to ensure a uniform film.[6]
-
Allow the film to dry in the dark at room temperature for at least 15 minutes.
-
-
Spectrophotometric Measurement:
-
Place a blank, untreated PMMA plate in the spectrophotometer to record a baseline transmission.
-
Place the sample-treated plate in the spectrophotometer.
-
Measure the UV transmittance at 1 nm intervals from 290 to 400 nm. The instrument software will convert this to absorbance (Aλ).[9]
-
Repeat measurements on at least three different plates per formulation.
-
-
SPF Calculation:
-
The in vitro SPF is calculated using the following equation, which integrates the product of the erythemal action spectrum (Eλ) and the solar simulator spectrum (Iλ) with the measured absorbance (Aλ) of the product film.[9]
SPFin vitro = ∫290400 E(λ)I(λ) dλ / ∫290400 E(λ)I(λ)10-A(λ) dλ
Most modern spectrophotometer software performs this calculation automatically.
-
Table 2: Example O/W Cream Base Formulation
| Phase | Ingredient | Function | % (w/w) |
| A | Deionized Water | Solvent | to 100 |
| A | Glycerin | Humectant | 3.0 |
| A | Xanthan Gum | Thickener | 0.2 |
| B | Cetearyl Alcohol | Emulsifier | 4.0 |
| B | Glyceryl Stearate | Emulsifier | 2.0 |
| B | Caprylic/Capric Triglyceride | Emollient | 8.0 |
| B | M-3,4,5-TMC | Active Ingredient | X.X |
| C | Phenoxyethanol | Preservative | 0.8 |
Protocol 2: Photostability Assessment
Rationale: A key limitation of some UV filters is photodegradation, where exposure to UV radiation causes the molecule to break down, reducing its efficacy and potentially forming harmful byproducts.[1] This protocol, adapted from international guidelines, assesses the change in UV protection after a controlled dose of UV radiation.[10][11]
Materials & Equipment:
-
Sample plates prepared as in Protocol 1
-
Solar simulator with a controlled UV output
-
UV-Vis Spectrophotometer
Procedure:
-
Initial Measurement: Perform an initial SPF and UVA-PF measurement on at least three prepared plates as described in Protocol 1. This is the "pre-irradiation" value.
-
UV Irradiation:
-
Place the same plates under the solar simulator.
-
Expose the samples to a controlled dose of UV radiation. The dose is calculated based on the initial UVA-PF to standardize the stress test across different samples.[10]
-
-
Final Measurement: After irradiation, allow the plates to cool to room temperature. Re-measure the absorbance spectrum and calculate the "post-irradiation" SPF and UVA-PF values.
-
Data Analysis: Calculate the percentage of SPF retained: % SPF Retained = (Post-irradiation SPF / Pre-irradiation SPF) x 100% A high percentage of retained SPF indicates good photostability.
Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)
Rationale: Before a cosmetic ingredient can be considered for topical application, its potential to harm skin cells must be evaluated.[12] The MTT assay is a standard colorimetric method for assessing cell viability. It measures the metabolic activity of mitochondria in living cells, providing an indirect count of viable cells.[13] This protocol determines the concentration range at which M-3,4,5-TMC is non-toxic to human keratinocytes.
Materials & Equipment:
-
Human keratinocyte cell line (e.g., HaCaT)
-
Dulbecco's Modified Eagle Medium (DMEM) and Fetal Bovine Serum (FBS)
-
M-3,4,5-TMC stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding: Seed HaCaT cells into a 96-well plate at a density of ~1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the M-3,4,5-TMC stock solution in cell culture medium to achieve a range of final concentrations (e.g., 1 µM to 1000 µM).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of M-3,4,5-TMC. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubate for 24-48 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Read the absorbance of each well on a microplate reader.
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control.
-
Plot cell viability against the logarithm of the M-3,4,5-TMC concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited). A high IC₅₀ value indicates low cytotoxicity.
-
Data Interpretation & Expected Outcomes
Table 3: Hypothetical Performance Data for M-3,4,5-TMC
| Parameter | 5% M-3,4,5-TMC in Base | 10% M-3,4,5-TMC in Base | Acceptance Criteria |
| In Vitro SPF (Pre-irradiation) | 15.2 ± 1.1 | 31.5 ± 2.4 | Dose-dependent increase |
| Critical Wavelength (nm) | 375 nm | 378 nm | > 370 nm for Broad Spectrum |
| Photostability (% SPF Retained) | 91% | 88% | > 80% |
| Cytotoxicity (HaCaT IC₅₀) | > 500 µM | > 500 µM | High IC₅₀ (low toxicity) |
A successful outcome would show M-3,4,5-TMC providing significant, dose-dependent SPF values. A critical wavelength above 370 nm would classify it as a broad-spectrum protector.[8] High photostability and low cytotoxicity are essential for its viability as a cosmetic ingredient.
Conclusion and Future Directions
These application notes provide a foundational framework for the systematic evaluation of this compound as a novel UV-protective agent. The described protocols for assessing in vitro efficacy, photostability, and cytotoxicity are designed to yield robust and reliable data. Positive results from this workflow would strongly support further investigation, including more complex formulation studies to explore synergistic effects with other UV filters, phototoxicity testing, and ultimately, human clinical trials to confirm in vivo efficacy and safety.[14][15] The unique substitution pattern of M-3,4,5-TMC makes it a compelling candidate for the next generation of safe and effective sun care ingredients.
References
- 1. dermnetnz.org [dermnetnz.org]
- 2. This compound | C13H16O5 | CID 735846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. specialchem.com [specialchem.com]
- 7. alsglobal.com [alsglobal.com]
- 8. In Vitro Evaluation of Sunscreens: An Update for the Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Cytotoxicity Testing for Cosmetics | China JJR LAB [jjrlab.com]
- 14. cellculturecompany.com [cellculturecompany.com]
- 15. japsonline.com [japsonline.com]
Application Note & Protocol: Quantitative Analysis of Methyl 3,4,5-trimethoxycinnamate
Abstract & Introduction
Methyl 3,4,5-trimethoxycinnamate (MTC) is a naturally occurring phenylpropanoid ester found in various plant species.[1][2] Its precursor, 3,4,5-trimethoxycinnamic acid, and related compounds have garnered significant interest due to their diverse pharmacological activities.[2] As research into MTC's therapeutic potential and its use as a biomarker in herbal formulations expands, the need for robust, accurate, and reliable analytical methods for its quantification becomes paramount. This is critical for ensuring the quality control of raw materials, stability testing of finished products, and conducting pharmacokinetic studies in drug development.
This document provides a comprehensive guide to the quantitative analysis of this compound. We present a primary, validated High-Performance Liquid Chromatography (HPLC) method suitable for most quality control and research applications, along with a secondary Gas Chromatography-Mass Spectrometry (GC-MS) method for confirmatory analysis and impurity profiling. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind key procedural steps, ensuring both technical accuracy and practical applicability for researchers, scientists, and drug development professionals.
Analyte Profile: this compound (MTC)
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a selective and efficient analytical method.
| Property | Value | Source |
| IUPAC Name | methyl (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | [1] |
| Synonyms | Methyl (E)-3,4,5-trimethoxycinnamate, 3,4,5-Trimethoxycinnamic acid methyl ester | [3][4] |
| CAS Number | 20329-96-8, 7560-49-8 | [1][5] |
| Molecular Formula | C₁₃H₁₆O₅ | [1][3] |
| Molecular Weight | 252.26 g/mol | [1] |
| Physical Form | Solid | [1] |
| Melting Point | 99 - 100 °C | [1] |
| UV Absorbance | Exhibits strong UV absorbance due to the conjugated cinnamate system. | [6] |
Principle of Analytical Methods
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the cornerstone technique for the quantification of moderately polar to nonpolar compounds like MTC. The principle hinges on the partitioning of the analyte between a nonpolar stationary phase (typically octadecyl-silane, C18) and a polar mobile phase. MTC, being moderately nonpolar, is retained on the C18 column and selectively eluted by adjusting the strength of the polar mobile phase.[7][8] Detection is achieved via UV-Vis spectroscopy at a wavelength where MTC exhibits maximum absorbance (λmax), ensuring high sensitivity and specificity.[7]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for compounds that are thermally stable and volatile.[9] Analytes are separated based on their boiling points and interaction with the GC column's stationary phase. Following separation, the analyte is fragmented and ionized, and the resulting mass spectrum provides a unique chemical fingerprint, allowing for unambiguous identification and quantification.[10] While MTC is amenable to GC analysis, derivatization may sometimes be employed for related polar compounds to enhance volatility.[9]
Primary Method: Quantification by RP-HPLC with UV Detection
This method is recommended for routine quality control and quantitative analysis due to its robustness, precision, and accessibility.
Instrumentation and Chromatographic Conditions
| Parameter | Specification | Rationale |
| HPLC System | Quaternary pump, autosampler, column oven, Diode Array Detector (DAD) | A DAD allows for the determination of the optimal detection wavelength and assessment of peak purity.[11] |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size) | The C18 stationary phase provides excellent retention and resolution for moderately nonpolar analytes like MTC.[10][12] |
| Mobile Phase | A: 0.1% Acetic Acid in WaterB: Acetonitrile | The acidified aqueous phase controls the ionization of potential acidic impurities, leading to better peak shapes. Acetonitrile is a common organic modifier providing good elution strength.[13] |
| Elution Mode | Isocratic: 60% B at a flow rate of 1.0 mL/min | An isocratic method is simpler, more robust, and often sufficient for quantifying a target analyte in a relatively clean matrix. A gradient elution may be developed for complex mixtures.[12] |
| Column Temp. | 30°C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes.[14] |
| Injection Vol. | 10 µL | A small injection volume minimizes potential column overload and peak distortion. |
| Detection | DAD, 290 nm | Cinnamic acid derivatives typically show strong absorbance around this wavelength. It is crucial to determine the empirical λmax using a standard solution of MTC.[13][15] |
| Run Time | ~10 minutes | An efficient runtime allows for higher sample throughput. |
Detailed Protocol: HPLC Analysis
Step 1: Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 25 mg of MTC reference standard (purity >99%) into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.[12][14] This solution should be stored at -20°C.
-
Working Standard Solutions: Perform serial dilutions of the Primary Stock Solution with the mobile phase (60:40 Acetonitrile:Water with 0.1% Acetic Acid) to prepare a series of calibration standards. A suggested concentration range is 1, 5, 10, 25, 50, and 100 µg/mL.[14]
Step 2: Sample Preparation The goal of sample preparation is to extract MTC into a clean solution compatible with the HPLC mobile phase.
-
For Plant Material (e.g., dried leaves, roots):
-
Grind the dried plant material to a fine powder (~40 mesh) to maximize surface area for extraction.[16][17]
-
Accurately weigh 1.0 g of the powder into a flask.
-
Add 20 mL of methanol and perform ultrasonic extraction for 30 minutes at room temperature.[18]
-
Centrifuge the extract at 3000 rpm for 15 minutes.[16]
-
Carefully collect the supernatant. Dilute an aliquot of the supernatant with the mobile phase to a concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection to remove particulates.[19]
-
-
For Semi-Solid/Liquid Formulations (e.g., creams, oils):
-
Accurately weigh an amount of the sample expected to contain ~1-2 mg of MTC into a 50 mL centrifuge tube.
-
Add 20 mL of methanol, vortex vigorously for 2 minutes, and sonicate for 15 minutes to disperse the matrix and dissolve the analyte.[7]
-
Centrifuge at 4000 rpm for 10 minutes to separate excipients.
-
Dilute an aliquot of the clear supernatant with the mobile phase to fall within the calibration curve.
-
Filter through a 0.45 µm syringe filter before injection.
-
Step 3: Chromatographic Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (~30 minutes).[14]
-
Create a sequence including a blank (mobile phase), the calibration standards (from lowest to highest concentration), and the prepared sample solutions.
-
Inject the solutions and record the chromatograms.
Step 4: Data Analysis
-
Integrate the peak corresponding to MTC in each chromatogram.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standards.
-
Perform a linear regression analysis on the calibration curve to obtain the equation (y = mx + c) and the correlation coefficient (r²).
-
Calculate the concentration of MTC in the sample solutions using the regression equation. Account for all dilution factors to determine the final concentration in the original sample.
References
- 1. This compound | C13H16O5 | CID 735846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. pschemicals.com [pschemicals.com]
- 6. UV absorption and photoisomerization of p-methoxycinnamate grafted silicone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 12. japsonline.com [japsonline.com]
- 13. Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. Development and validation of an RP-HPLC method for quantification of cinnamic acid derivatives and kaurane-type diterpenes in Mikania laevigata and Mikania glomerata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 2024.sci-hub.se [2024.sci-hub.se]
- 18. env.go.jp [env.go.jp]
- 19. Plant Sample Preparation for Metabolomic Analysis - Creative Proteomics [creative-proteomics.com]
Application Notes & Protocols: Safe Handling and Storage of Methyl 3,4,5-trimethoxycinnamate Powder
Abstract
Methyl 3,4,5-trimethoxycinnamate (MTC) is a bioactive phenylpropanoid ester with significant potential in drug discovery, demonstrating anti-inflammatory, antiviral, and antitumor properties.[1][2] As research into its therapeutic applications expands, the need for standardized laboratory procedures for its handling and storage becomes paramount. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective management of MTC in its powdered form. The protocols herein are designed to ensure personnel safety, maintain compound integrity, and promote reproducible experimental outcomes.
Introduction: The Scientific Context of this compound
This compound, a derivative of 3,4,5-trimethoxycinnamic acid (TMCA), belongs to a class of compounds that are privileged scaffolds in medicinal chemistry.[1] Found in various natural sources, these molecules are of high interest due to their diverse pharmacological activities.[3] MTC itself is investigated for its potential to modulate biological pathways involved in inflammation and cell proliferation.[2]
Given its role as a precursor and active agent in drug development, maintaining the purity and stability of MTC powder is critical.[4] Improper handling can not only compromise experimental results but also pose health risks to laboratory personnel. This guide, therefore, serves as an authoritative resource for establishing best practices in the laboratory.
Compound Identification and Properties
A precise understanding of the compound's properties is foundational to its safe handling.
| Property | Value | Source |
| IUPAC Name | methyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | [3] |
| CAS Number | 20329-96-8 | [5] |
| Molecular Formula | C₁₃H₁₆O₅ | [6] |
| Molecular Weight | 252.26 g/mol | [6] |
| Physical State | Solid, powder | [7] |
| Appearance | Off-white | [7] |
| Melting Point | 99 - 100 °C | [3] |
| Solubility | Insoluble in water. Soluble in other organic solvents. | [8] |
| Stability | Stable under normal, recommended storage conditions. | [7] |
Hazard Assessment and Safety Precautions (E-E-A-T)
This compound is classified with specific hazards that necessitate rigorous safety protocols. The primary risks are associated with direct contact and inhalation.
GHS Hazard Statements: [3]
-
H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The Rationale Behind PPE (Personal Protective Equipment)
The causality behind PPE selection is directly linked to the compound's hazard profile. MTC is a fine powder, which increases the risk of aerosolization and subsequent inhalation or unintended contact.
-
Eye Protection: The risk of serious eye irritation (H319) mandates the use of chemical safety goggles as described by OSHA regulation 29 CFR 1910.133 or European Standard EN166.[7] Standard safety glasses are insufficient as they do not protect against fine airborne particles.
-
Skin Protection: To prevent skin irritation (H315) and dermal absorption (H312), nitrile gloves are required. Lab coats must be worn and fully buttoned to protect against accidental spills on clothing.[7] Contaminated clothing should be removed and laundered before reuse.[8]
-
Respiratory Protection: Due to the risk of respiratory irritation (H335) and harm if inhaled (H332), all handling of MTC powder must be performed within a certified chemical fume hood or a ventilated enclosure to minimize airborne particles. If engineering controls are not available, a NIOSH-approved particulate filter respirator is necessary.[7]
Engineering Controls: The First Line of Defense
The primary directive is to minimize exposure through engineering controls.
-
Chemical Fume Hood: Always handle MTC powder in a chemical fume hood to control airborne dust.
-
Ventilation: Ensure the laboratory is well-ventilated to disperse any fugitive emissions.[9]
The logical relationship between hazard and control is illustrated below.
Caption: Hazard Mitigation Workflow for MTC Powder.
Detailed Experimental Protocols
These protocols are designed as self-validating systems, incorporating safety checks at each critical step.
Protocol for Weighing MTC Powder
Objective: To accurately weigh MTC powder while preventing contamination and personnel exposure.
Materials:
-
This compound powder
-
Analytical balance within a ventilated enclosure or fume hood
-
Anti-static weigh boat or glassine paper
-
Spatula (preferably anti-static)
-
Appropriate receiving vessel (e.g., vial, flask)
-
PPE (goggles, lab coat, nitrile gloves)
Procedure:
-
Preparation: Don all required PPE. Ensure the analytical balance is level, calibrated, and located inside a chemical fume hood or ventilated enclosure.
-
Taring: Place the weigh boat on the balance pan and tare the balance to zero.
-
Dispensing: Open the MTC container inside the fume hood. Using a clean spatula, carefully transfer a small amount of the powder to the weigh boat. Avoid any sudden movements that could create dust.
-
Expertise Note: The fine nature of the powder makes it prone to static. An anti-static weigh boat or grounding the balance can improve accuracy and prevent powder from clinging to surfaces.
-
-
Measurement: Gently add or remove powder until the desired mass is reached.
-
Transfer: Carefully transfer the weighed powder into the designated receiving vessel. Tap the weigh boat gently to ensure a complete transfer.
-
Cleanup: Securely close the MTC stock container. Dispose of the used weigh boat in the designated solid chemical waste container. Wipe the spatula and balance surfaces with a damp cloth to remove any residual powder, disposing of the cloth in the chemical waste.
-
Final Step: Remove gloves and wash hands thoroughly with soap and water.[9]
Protocol for Preparing a Stock Solution
Objective: To dissolve MTC powder in a suitable solvent safely and effectively.
Materials:
-
Weighed MTC powder in a receiving vessel (e.g., volumetric flask)
-
Appropriate solvent (e.g., DMSO, Ethanol)
-
Magnetic stir bar and stir plate (or vortex mixer)
-
PPE (goggles, lab coat, nitrile gloves)
Procedure:
-
Preparation: Conduct all steps within a chemical fume hood. Don all required PPE.
-
Solvent Addition: Add a small amount of the chosen solvent to the vessel containing the MTC powder.
-
Trustworthiness Note: Adding a small initial volume allows for easier dissolution and prevents caking of the powder at the bottom of the flask.
-
-
Dissolution: Gently swirl the vessel or use a vortex mixer at a low setting to wet the powder. If using a volumetric flask, add a magnetic stir bar and place it on a stir plate at a moderate speed.
-
Dilution to Final Volume: Once the powder is fully dissolved, continue adding the solvent until the final desired volume is reached. Ensure the solution is homogenous.
-
Labeling and Storage: Clearly label the solution with the compound name, concentration, solvent, and date of preparation. Store the solution under the conditions recommended in Section 5.
Storage and Stability
The long-term integrity of MTC is dependent on precise storage conditions. The primary goal is to protect the compound from conditions that could induce degradation.
-
Temperature: Store in a cool place.[7] Refrigeration (2-8 °C) is recommended for long-term storage.
-
Atmosphere: Keep the container tightly closed and store in a dry, well-ventilated place.[7][9][10] The methoxy and ester functional groups can be susceptible to hydrolysis over time if exposed to moisture.
-
Light: While not explicitly stated as light-sensitive, it is good practice for cinnamate derivatives to be stored protected from light to prevent potential photo-isomerization or degradation. An amber glass vial is recommended.
-
Incompatibilities: Store away from strong oxidizing agents.[7] Cinnamate derivatives have a carbon-carbon double bond that can be susceptible to oxidation, which would compromise the molecule's integrity.
Emergency Procedures: Spill and Exposure
A clear, logical protocol is essential for responding to accidental releases or exposures.
Spill Response
-
Evacuate: Alert others in the immediate area and evacuate if the spill is large.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a small spill, gently cover the powder with an absorbent material (e.g., vermiculite or sand) to prevent it from becoming airborne.
-
Clean-up: Wearing appropriate PPE, carefully sweep up the contained material and place it in a sealed container for chemical waste disposal.[8] Avoid raising dust. Clean the spill area with a wet cloth, followed by soap and water.
-
Disposal: Dispose of all contaminated materials as hazardous chemical waste.
Exposure Response
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[7][10] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.
The decision-making process for an emergency is outlined below.
Caption: Emergency Response Decision Tree for MTC.
References
- 1. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C13H16O5 | CID 735846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. lobachemie.com [lobachemie.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Application Notes and Protocols for Methyl 3,4,5-trimethoxycinnamate: A Guide for Drug Discovery and Development
Introduction
Methyl 3,4,5-trimethoxycinnamate (MTC) is a naturally occurring phenylpropanoid ester found in various plant species, including Polygala tenuifolia, a plant with a long history in traditional medicine for its cognitive-enhancing effects.[1][2] Structurally, it is the methyl ester of 3,4,5-trimethoxycinnamic acid (TMCA), a key scaffold in medicinal chemistry.[1] MTC and its parent acid are recognized for a wide spectrum of biological activities, including antitumor, antiviral, anti-inflammatory, antimicrobial, and central nervous system effects.[1][3] Notably, recent research has highlighted its role in enhancing hippocampal long-term potentiation (LTP), suggesting potential therapeutic applications in neurodegenerative diseases like Alzheimer's.[2] Furthermore, MTC has demonstrated significant antioxidant and anti-melanogenic properties.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed, field-proven protocols for the synthesis, purification, and characterization of this compound. Additionally, it outlines standardized assays for the preliminary evaluation of its biological activities, emphasizing the causality behind experimental choices to ensure reproducibility and reliability.
Section 1: Synthesis of this compound
The synthesis of MTC is a two-stage process. First, the precursor, 3,4,5-trimethoxycinnamic acid (TMCA), is synthesized from 3,4,5-trimethoxybenzaldehyde via a Knoevenagel condensation. Subsequently, TMCA is esterified to yield the target compound, MTC.
Part A: Synthesis of 3,4,5-trimethoxycinnamic Acid (TMCA) via Green Knoevenagel Condensation
The Knoevenagel condensation is a classic method for forming carbon-carbon double bonds.[4][5] Traditional protocols often use pyridine and piperidine, which are hazardous.[6] We present a greener, solvent-free approach adapted from methodologies that utilize benign inorganic ammonia salts, making the process more accessible and environmentally friendly.[7]
Protocol 1: Knoevenagel Condensation
-
Reactant Preparation: In a large test tube or round-bottom flask, combine 3,4,5-trimethoxybenzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium bicarbonate (0.4 eq).[7]
-
Rationale: Malonic acid serves as the active methylene compound. Ammonium bicarbonate acts as a benign catalyst and base, facilitating the condensation and subsequent decarboxylation. Using a slight excess of malonic acid ensures the complete consumption of the aldehyde.
-
-
Reaction Setup: Add a minimal amount of a high-boiling solvent like ethyl acetate (approx. 2.5 mL per gram of aldehyde) to create a slurry.[7] Place the vessel in a preheated oil bath at 140°C.
-
Rationale: The high temperature is necessary to drive the condensation and decarboxylation, which releases CO₂ and water. The small amount of solvent aids in heat transfer but the reaction proceeds largely in a solid or molten phase.
-
-
Reaction Execution: Maintain the temperature for approximately 1.5 to 2 hours. Vigorous gas evolution (CO₂) will be observed initially. The reaction is complete when gas evolution ceases and the mixture solidifies or becomes a thick slurry.
-
Work-up and Isolation: a. Allow the reaction mixture to cool to room temperature. b. Add a saturated solution of sodium bicarbonate to the crude product and stir until the solid dissolves. The TMCA product will deprotonate to form the soluble sodium salt. c. Wash the resulting aqueous solution several times with small portions of ethyl acetate to remove any unreacted aldehyde and non-acidic impurities.[7] d. Carefully acidify the aqueous layer with 6M HCl to a pH of approximately 2.[7] 3,4,5-trimethoxycinnamic acid will precipitate as an off-white solid. e. Collect the precipitate by vacuum filtration and wash the filter cake thoroughly with cold water to remove inorganic salts.
-
Purification: The crude TMCA can be further purified by recrystallization from a water:ethanol mixture (e.g., 4:1) to yield off-white to yellowish crystals.[7]
References
- 1. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,4,5-trimethoxycinnamic acid methyl ester isolated from Polygala tenuifolia enhances hippocampal LTP through PKA and calcium-permeable AMPA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrj.org [chemrj.org]
- 7. Sciencemadness Discussion Board - Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation - Powered by XMB 1.9.11 [sciencemadness.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3,4,5-trimethoxycinnamate
Welcome to the technical support hub for the synthesis of Methyl 3,4,5-trimethoxycinnamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of this compound, which is often prepared via a condensation reaction to form the cinnamic acid precursor, followed by esterification. A popular route involves the Knoevenagel condensation of 3,4,5-trimethoxybenzaldehyde with malonic acid, followed by Fischer-Speier esterification.[1][2] Alternative olefination methods like the Wittig or Horner-Wadsworth-Emmons (HWE) reaction are also employed to form the carbon-carbon double bond.[3][4][5]
Issue 1: Low Yield in the Condensation Step (Knoevenagel or similar)
Question: My Knoevenagel condensation of 3,4,5-trimethoxybenzaldehyde with malonic acid is resulting in a consistently low yield of 3,4,5-trimethoxycinnamic acid. What are the likely causes and how can I improve it?
Answer:
Low yields in the Knoevenagel condensation can stem from several factors, ranging from reagent quality to reaction conditions. Here’s a systematic approach to troubleshooting:
-
Purity of Starting Materials:
-
3,4,5-Trimethoxybenzaldehyde: The purity of this starting material is critical.[6][7] Impurities can interfere with the reaction. It is a white to creamy powder that can be synthesized from sources like gallic acid or vanillin.[7][8][9] Ensure your aldehyde is pure by checking its melting point (73-75 °C) and considering recrystallization if necessary.[8]
-
Malonic Acid: Malonic acid is hygroscopic and can absorb water from the atmosphere, which can hinder the reaction. Ensure it is dry before use.
-
-
Catalyst and Solvent System:
-
The choice of base and solvent is crucial. While traditional methods use pyridine and piperidine, greener, solvent-free methods using ammonium salts like ammonium bicarbonate have proven effective, with yields reportedly up to 73%.[2]
-
If using a traditional approach, ensure your pyridine is dry. The presence of water can hydrolyze intermediates and reduce yield.
-
-
Reaction Temperature and Time:
-
The reaction temperature needs to be carefully controlled. Overheating can lead to decarboxylation of malonic acid or side product formation. A study using a solvent-free approach with ammonium bicarbonate found success at 140°C.[2]
-
Insufficient reaction time will result in incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2]
-
-
Work-up Procedure:
-
The work-up is critical for isolating the cinnamic acid product. After the reaction, the mixture is typically dissolved in a basic solution (like sodium bicarbonate) and washed with an organic solvent (like ethyl acetate) to remove unreacted aldehyde.[2]
-
The aqueous layer is then acidified (e.g., with HCl) to precipitate the cinnamic acid.[2] Incomplete precipitation or losses during filtration can significantly reduce the isolated yield. Ensure the pH is sufficiently low for complete precipitation.
-
Issue 2: Unexpected Side Products in Olefination Reactions (Wittig/HWE)
Question: I'm attempting a Wittig or Horner-Wadsworth-Emmons (HWE) reaction to synthesize the methyl cinnamate directly, but my TLC and NMR show unexpected spots and signals. What could be going wrong?
Answer:
The Wittig and HWE reactions are powerful olefination methods, but are sensitive to reaction conditions and the nature of the ylide.
-
Ylide Stability and Stereoselectivity:
-
The ylide used in the Wittig reaction is a key determinant of the product's stereochemistry. Stabilized ylides, which contain an electron-withdrawing group, tend to produce the (E)-alkene (trans), which is typically the desired isomer for this compound.[3][10][11] Unstabilized ylides often lead to the (Z)-alkene (cis).[3][11]
-
The phosphonate carbanions in the HWE reaction are generally more nucleophilic and less basic than Wittig ylides and also favor the formation of (E)-alkenes.[4][5]
-
If you are observing a mixture of E/Z isomers, your ylide may be semi-stabilized, or reaction conditions may not be optimal for stereoselectivity.[12]
-
-
Side Reactions:
-
Ylide Decomposition: Ylides, especially unstabilized ones, can be sensitive to air and moisture and are often prepared in situ.[11][12] Exposure to oxygen can lead to oxidation and other side reactions. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
-
Reaction with Ketones: While stabilized ylides react preferentially with aldehydes, they can react with ketones, though more slowly.[13] If your starting material or solvent contains ketone impurities, this could lead to side products.
-
Base Selection: The choice of base for generating the ylide is important. Strong bases like n-butyllithium are common for unstabilized ylides, while weaker bases can be used for stabilized ylides.[12] The presence of lithium salts from organolithium bases can sometimes stabilize the betaine intermediate in the Wittig reaction, potentially leading to side products.[3][12]
-
Frequently Asked Questions (FAQs)
Q1: What is the driving force behind the Wittig reaction?
A1: The primary driving force is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[12] This bond formation is a very thermodynamically favorable process.
Q2: Can I use a ketone instead of an aldehyde in a Wittig reaction to synthesize a tetrasubstituted alkene?
A2: While possible, the yields of tetrasubstituted alkenes from ketones in a Wittig reaction are often poor due to steric hindrance.[11] The HWE reaction can be more effective with sterically hindered ketones.[4]
Q3: How can I purify the final this compound product?
A3: Recrystallization is a common and effective method for purifying the final product. A mixture of methanol and water is often used as the solvent system.[14] Column chromatography can also be employed for purification.[15] The purity can be assessed by techniques like TLC, melting point determination (literature value is around 99-100 °C), and spectroscopic analysis (NMR, IR).[14][16]
Q4: What are some alternative methods for the synthesis of 3,4,5-trimethoxycinnamic acid?
A4: Besides the Knoevenagel condensation, another route involves the methylation of sinapic acid to produce this compound, followed by hydrolysis to yield the cinnamic acid.[17]
Experimental Protocols
Protocol 1: Knoevenagel Condensation for 3,4,5-Trimethoxycinnamic Acid
This protocol is based on a green chemistry approach.[2]
-
Combine 3,4,5-trimethoxybenzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium bicarbonate (0.4 eq) in a reaction vessel.
-
Add a minimal amount of a high-boiling solvent like ethyl acetate.
-
Heat the mixture in an oil bath at approximately 140°C.
-
The reaction will become vigorous as gas evolves and the solvent boils off.
-
After the reaction subsides and gas evolution ceases (monitor by TLC for disappearance of the aldehyde), allow the mixture to cool.
-
Dissolve the solid mass in a saturated sodium bicarbonate solution.
-
Wash the aqueous solution with ethyl acetate to remove any unreacted aldehyde.
-
Acidify the aqueous layer with 6M HCl to a pH of approximately 2 to precipitate the 3,4,5-trimethoxycinnamic acid.
-
Collect the white precipitate by vacuum filtration and wash with water.
-
The crude product can be recrystallized from a water:ethanol mixture.
Protocol 2: Fischer-Speier Esterification of 3,4,5-Trimethoxycinnamic Acid
This protocol is a standard method for esterification.[1][14]
-
Dissolve 3,4,5-trimethoxycinnamic acid in anhydrous methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture. Reaction times can vary from a few hours to overnight.[1][14] Using a Dean-Stark apparatus to remove the water byproduct can significantly reduce the reaction time.[1]
-
Monitor the reaction by TLC.
-
Once complete, allow the solution to cool. The this compound may precipitate out.
-
The product can be isolated by filtration. Further product can be obtained by neutralizing the remaining solution, extracting with an organic solvent, and evaporating the solvent.
-
Recrystallize the combined product from a methanol:water mixture.[14]
Visualizations
Reaction Scheme: Synthesis of this compound
Caption: A two-step synthesis route to this compound.
Troubleshooting Workflow: Low Yield in Condensation
References
- 1. This compound | 7560-49-8 | Benchchem [benchchem.com]
- 2. Sciencemadness Discussion Board - Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. HU204752B - Improved process for producing high purity 3,4,5-trimethoxy benzaldehyde - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 9. 3,4,5-Trimethoxybenzaldehyde from Gallic Acid (and other Alkoxybenzaldehydes) - [www.rhodium.ws] [chemistry.mdma.ch]
- 10. fiveable.me [fiveable.me]
- 11. adichemistry.com [adichemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. Sciencemadness Discussion Board - Fischer synthesis of this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. tandfonline.com [tandfonline.com]
- 16. This compound | C13H16O5 | CID 735846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Methyl 3,4,5-trimethoxycinnamate
Welcome to the technical support center for the synthesis of Methyl 3,4,5-trimethoxycinnamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. The information provided herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical applicability.
This compound is a valuable compound, often used as a building block in the synthesis of bioactive molecules, including anticancer and antimicrobial agents.[1] Its synthesis, while achievable through various methods, can present challenges that impact yield and purity. This guide will provide in-depth, question-and-answer-based troubleshooting for the most common synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two main approaches to synthesizing this compound:
-
Direct Synthesis from 3,4,5-trimethoxybenzaldehyde: This involves forming the α,β-unsaturated ester in a single step from the corresponding aldehyde. Common methods include the Wittig reaction, Horner-Wadsworth-Emmons (HWE) reaction, and Knoevenagel condensation followed by esterification.
-
Two-Step Synthesis via 3,4,5-trimethoxycinnamic Acid: This approach first synthesizes the cinnamic acid derivative, which is then esterified to the methyl ester. The initial cinnamic acid synthesis can be achieved through reactions like the Perkin or Knoevenagel condensations.[2] The subsequent esterification is typically a Fischer esterification.[3]
Q2: I am getting a low yield in my Wittig reaction. What are the likely causes?
Low yields in the Wittig reaction for this synthesis are often attributed to several factors:
-
Ylide Instability: The phosphorus ylide, especially if unstabilized, can be sensitive to moisture and air and may decompose before reacting with the aldehyde.[4][5]
-
Steric Hindrance: While 3,4,5-trimethoxybenzaldehyde is not exceptionally bulky, steric hindrance can still play a role, particularly with certain ylides, leading to slower reaction rates and lower yields.[4]
-
Base Selection: Incomplete formation of the ylide due to the use of an inappropriate or weak base is a common issue. For stabilized ylides, a weaker base may suffice, but unstabilized ylides require strong bases like n-BuLi or NaH.[4]
-
Aldehyde Quality: The starting aldehyde can undergo oxidation or polymerization, reducing the amount of active starting material available for the reaction.[4][6]
Q3: My Horner-Wadsworth-Emmons (HWE) reaction is not going to completion. What should I check?
The HWE reaction is often a high-yielding alternative to the Wittig reaction.[6][7] If you are experiencing incomplete conversion, consider the following:
-
Base Strength and Stoichiometry: Ensure you are using a sufficiently strong base (e.g., NaH, NaOEt, KOt-Bu) and the correct stoichiometry to fully deprotonate the phosphonate ester.
-
Reaction Temperature: While many HWE reactions proceed at room temperature, some may require gentle heating to drive the reaction to completion.
-
Purity of Reagents: The presence of moisture can quench the phosphonate carbanion. Ensure your solvent is anhydrous and the phosphonate ester is pure.
Q4: I have synthesized 3,4,5-trimethoxycinnamic acid via a Knoevenagel condensation, but the subsequent Fischer esterification is giving a poor yield. Why might this be?
The Fischer esterification is an equilibrium-driven process. Low yields are often due to factors that prevent the equilibrium from shifting towards the product side.
-
Water Removal: The reaction produces water as a byproduct. Failure to effectively remove this water will prevent the reaction from going to completion.[8]
-
Catalyst Amount: An insufficient amount of acid catalyst (e.g., sulfuric acid) will result in a slow reaction rate.
-
Reaction Time and Temperature: Fischer esterifications can be slow and often require prolonged heating under reflux to reach equilibrium.[3][9]
Troubleshooting Guides
Guide 1: Improving Yield in the Direct Synthesis from 3,4,5-trimethoxybenzaldehyde
This section focuses on troubleshooting the one-pot synthesis of this compound from 3,4,5-trimethoxybenzaldehyde.
Scenario 1: Low Yield in a Wittig-type Reaction
Question: My Wittig reaction with (carbomethoxymethylene)triphenylphosphorane is resulting in a yield of less than 40%, with a significant amount of unreacted aldehyde observed by TLC. What steps can I take to improve this?
Answer:
This is a common issue when using stabilized ylides. Here is a systematic approach to troubleshoot and optimize your reaction:
1. Re-evaluate Your Base and Ylide Formation:
-
Explanation: The formation of the phosphorus ylide is critical. Incomplete deprotonation of the phosphonium salt will directly lead to lower yields.
-
Protocol:
-
Ensure your base is fresh and of high quality. For stabilized ylides like (carbomethoxymethylene)triphenylphosphorane, bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are effective.
-
Use anhydrous solvents (e.g., THF, DMF) and flame-dried glassware to prevent quenching of the ylide by moisture.[4]
-
Allow sufficient time for ylide formation. Stir the phosphonium salt with the base for at least 1 hour at 0 °C to room temperature before adding the aldehyde. A distinct color change often indicates ylide formation.[4]
-
2. Consider the Horner-Wadsworth-Emmons (HWE) Alternative:
-
Explanation: The HWE reaction is a powerful alternative to the Wittig, often providing higher yields, especially with aldehydes that are prone to side reactions. The phosphonate-stabilized carbanion is generally more nucleophilic than the corresponding Wittig ylide.[4] A significant advantage is that the phosphate byproduct is water-soluble, simplifying purification.[4][10]
-
Protocol: A typical HWE protocol for this synthesis is provided below.
3. Check Aldehyde Purity:
-
Explanation: Aldehydes can oxidize to carboxylic acids over time. The presence of 3,4,5-trimethoxybenzoic acid will not participate in the reaction and will lower your effective yield.
-
Protocol:
-
Check the purity of your 3,4,5-trimethoxybenzaldehyde by NMR or melting point.
-
If necessary, purify the aldehyde by recrystallization before use.
-
Experimental Protocol: Horner-Wadsworth-Emmons Synthesis of this compound
This protocol is adapted from established procedures for HWE reactions.[11][12]
Reagents and Equipment:
-
3,4,5-trimethoxybenzaldehyde
-
Trimethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add trimethyl phosphonoacetate (1.1 equivalents) dropwise to the stirred suspension.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Dissolve 3,4,5-trimethoxybenzaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford pure this compound.
| Reagent | Molar Eq. | Purpose |
| 3,4,5-trimethoxybenzaldehyde | 1.0 | Electrophile |
| Trimethyl phosphonoacetate | 1.1 | Nucleophile precursor |
| Sodium Hydride | 1.1 | Base |
| Anhydrous THF | - | Solvent |
Guide 2: Optimizing the Two-Step Synthesis via 3,4,5-trimethoxycinnamic Acid
This guide addresses common issues in the synthesis of 3,4,5-trimethoxycinnamic acid and its subsequent esterification.
Scenario 2: Low Yield in the Knoevenagel Condensation
Question: I am attempting to synthesize 3,4,5-trimethoxycinnamic acid from 3,4,5-trimethoxybenzaldehyde and malonic acid using piperidine and pyridine as catalysts, but my yield is low and I am getting a lot of side products. How can I improve this?
Answer:
The Knoevenagel condensation is a classic method for forming C-C bonds.[13] Low yields in this reaction are often due to side reactions or suboptimal reaction conditions.
1. Catalyst and Solvent Choice:
-
Explanation: While pyridine and piperidine are traditional catalysts, they can sometimes lead to side reactions.[14][15] Greener and more efficient catalytic systems have been developed.
-
Protocol:
-
Consider using a "green" catalytic system, such as ammonium bicarbonate in a minimal amount of a high-boiling solvent like ethyl acetate or even under solvent-free conditions.[16] This method has been shown to be effective for similar aldehydes.[16]
-
Another effective catalyst is DABCO (1,4-diazabicyclo[2.2.2]octane), which can promote the reaction under mild conditions with excellent yields.[17]
-
2. Temperature Control:
-
Explanation: The Knoevenagel condensation often requires heating to facilitate the decarboxylation of the intermediate α,β-unsaturated malonic acid.[18] However, excessive heat can lead to polymerization and the formation of tarry byproducts.
-
Protocol:
-
Carefully control the reaction temperature. If using pyridine/piperidine, a temperature of around 90-110 °C is typical.
-
For solvent-free or green catalytic systems, the optimal temperature may vary, so it is advisable to perform small-scale test reactions to determine the ideal temperature for your specific setup.
-
3. Workup Procedure:
-
Explanation: A proper workup is crucial to isolate the cinnamic acid product from unreacted starting materials and the catalyst.
-
Protocol:
-
After the reaction is complete, cool the mixture and dissolve it in a suitable solvent like ethyl acetate.
-
Wash the organic layer with dilute HCl to remove the basic catalyst.
-
Extract the organic layer with an aqueous base (e.g., saturated sodium bicarbonate solution) to convert the cinnamic acid to its water-soluble salt.
-
Separate the aqueous layer and wash it with an organic solvent (e.g., ethyl acetate) to remove any remaining unreacted aldehyde.
-
Acidify the aqueous layer with concentrated HCl to precipitate the pure 3,4,5-trimethoxycinnamic acid.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Experimental Protocol: Green Knoevenagel Condensation of 3,4,5-trimethoxybenzaldehyde
This protocol is based on the work of Schijndel et al. and has been adapted for this specific substrate.[16]
Reagents and Equipment:
-
3,4,5-trimethoxybenzaldehyde
-
Malonic acid
-
Ammonium bicarbonate
-
Ethyl acetate (optional, as a slurry agent)
-
Test tube or small round-bottom flask, oil bath, magnetic stirrer
-
Standard workup and purification equipment
Procedure:
-
Combine 3,4,5-trimethoxybenzaldehyde (1.0 equivalent), malonic acid (1.2 equivalents), and ammonium bicarbonate (0.4 equivalents) in a test tube or small flask.
-
Add a small amount of ethyl acetate to form a slurry (optional, can also be run neat).
-
Heat the mixture in an oil bath at 100-140 °C. Gas evolution (CO2 and NH3) should be observed.
-
Continue heating for 1-2 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture and proceed with the acidic/basic workup described in the section above to isolate the 3,4,5-trimethoxycinnamic acid.
| Reagent | Molar Eq. | Purpose |
| 3,4,5-trimethoxybenzaldehyde | 1.0 | Electrophile |
| Malonic Acid | 1.2 | Nucleophile |
| Ammonium Bicarbonate | 0.4 | Catalyst |
Scenario 3: Inefficient Fischer Esterification
Question: My Fischer esterification of 3,4,5-trimethoxycinnamic acid with methanol and sulfuric acid is stalling at around 60% conversion, even after prolonged reflux. How can I drive this reaction to completion?
Answer:
To improve the yield of your Fischer esterification, you need to effectively shift the equilibrium towards the product side.
1. Water Removal:
-
Explanation: As mentioned previously, removing water is the most effective way to drive the reaction to completion.
-
Protocol:
-
Use a Dean-Stark apparatus to azeotropically remove water as it is formed. A co-solvent such as toluene or hexane can be used with methanol.
-
Alternatively, use a large excess of methanol to act as both a reagent and a solvent, which helps to shift the equilibrium.
-
2. Alternative Catalysts:
-
Explanation: While sulfuric acid is a common catalyst, other acid catalysts can also be effective and may be easier to handle.
-
Protocol:
-
Consider using p-toluenesulfonic acid monohydrate (pTSA) as a catalyst. It is a solid and can be easier to measure and handle than concentrated sulfuric acid.[9]
-
3. Microwave-Assisted Synthesis:
-
Explanation: Microwave irradiation can significantly reduce reaction times for Fischer esterifications, often leading to higher yields in a fraction of the time required for conventional heating.[9]
-
Protocol:
-
If you have access to a microwave reactor, this is an excellent option to explore. Typical conditions involve heating the reaction mixture (cinnamic acid, methanol, and acid catalyst) in a sealed vessel for a short period (e.g., 2-10 minutes) at an elevated temperature (e.g., 110 °C).[9]
-
Experimental Protocol: Fischer Esterification of 3,4,5-trimethoxycinnamic Acid
This protocol provides a standard method for the esterification.
Reagents and Equipment:
-
3,4,5-trimethoxycinnamic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Standard workup and purification equipment
Procedure:
-
Dissolve 3,4,5-trimethoxycinnamic acid (1.0 equivalent) in a large excess of anhydrous methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
-
Heat the mixture to reflux and maintain for several hours (4-18 hours), monitoring the reaction by TLC.[3]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a methanol/water mixture.[3]
Visualizing the Process
Synthetic Pathways
References
- 1. This compound [myskinrecipes.com]
- 2. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sciencemadness Discussion Board - Fischer synthesis of this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. aspire.apsu.edu [aspire.apsu.edu]
- 9. par.nsf.gov [par.nsf.gov]
- 10. mavmatrix.uta.edu [mavmatrix.uta.edu]
- 11. Expeditious Horner-WadsworthEmmons Synthesis of Methyl Cinnamate Esters under Aqueous Conditions [chemeducator.org]
- 12. studylib.net [studylib.net]
- 13. bepls.com [bepls.com]
- 14. chemrj.org [chemrj.org]
- 15. thepharmajournal.com [thepharmajournal.com]
- 16. Sciencemadness Discussion Board - Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. asianpubs.org [asianpubs.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Purification of Methyl 3,4,5-trimethoxycinnamate
Welcome to the technical support resource for the purification of methyl 3,4,5-trimethoxycinnamate. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this compound. Our focus is on providing not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively.
Compound Profile: this compound
Before delving into purification, a firm grasp of the compound's physical properties is essential. These characteristics dictate the optimal purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆O₅ | [1][2] |
| Molecular Weight | 252.26 g/mol | [1] |
| Appearance | White solid / Crystalline material | [1][3] |
| Melting Point | 99 - 100 °C | [1][4][5] |
| Water Solubility | 0.079 g/L (low) | [4][5] |
| logP | ~2.5 | [4][5] |
| Common Synthesis Route | Fischer-Speier esterification of 3,4,5-trimethoxycinnamic acid with methanol. | [3][6] |
Part 1: General Purification Strategy - FAQs
This section addresses initial high-level questions to help you select the appropriate purification path.
Q1: What are the most common impurities I should expect when purifying this compound?
The most common impurities originate from its synthesis, which is typically an acid-catalyzed esterification of 3,4,5-trimethoxycinnamic acid. Therefore, you should anticipate:
-
Unreacted Starting Material: 3,4,5-trimethoxycinnamic acid. This is the most common impurity. Due to its carboxylic acid group, it is significantly more polar than the desired ester product.
-
Catalyst Residue: If a mineral acid like H₂SO₄ is used, residual acid may be present. This is typically removed during the reaction work-up (e.g., with a sodium bicarbonate wash) before the main purification step.[3]
-
Solvents: Residual solvents from the reaction (e.g., methanol) or extraction (e.g., ethyl acetate) are common.[3]
-
Side-Products: Depending on the reaction conditions, minor side products from degradation or alternative reaction pathways could be present.
Q2: Which purification technique should I choose: Recrystallization or Column Chromatography?
Your choice depends on the scale of your experiment and the nature of the impurities.
-
Recrystallization is ideal for removing small amounts of impurities from a large amount of solid material, especially if the crude product is already of reasonable purity (>85-90%). It is often faster and more scalable than chromatography.
-
Column Chromatography is the preferred method when dealing with complex mixtures containing multiple impurities or when impurities have similar solubility profiles to the product.[6][7] It offers much higher resolving power.
Below is a decision-making workflow to guide your choice.
Caption: A decision-making guide for selecting a purification method.
Part 2: Troubleshooting Guide - Recrystallization
Recrystallization is a powerful technique that relies on the difference in solubility of the compound in a hot versus a cold solvent. For this compound, a methanol/water solvent system is commonly effective.[3]
Q3: I've added hot methanol, but my compound won't fully dissolve. What should I do?
-
Causality: You may have insoluble impurities, or you simply haven't added enough solvent.
-
Solution:
-
Ensure your solvent is at its boiling point.
-
Add small additional portions (0.5-1 mL at a time) of hot methanol until the solid dissolves. Avoid adding a large excess, as this will reduce your final yield.[8]
-
If a small amount of solid remains despite adding significantly more solvent, these are likely insoluble impurities. At this point, you should perform a "hot filtration" to remove them before allowing the solution to cool.
-
Q4: My compound "oiled out" instead of forming crystals upon cooling. How do I fix this?
-
Causality: Oiling out occurs when the solution becomes supersaturated at a temperature above the compound's melting point.[9] Given the melting point of ~99-100°C, this is less common with lower-boiling solvents like methanol but can happen if impurities significantly depress the melting point.
-
Solution:
-
Reheat the solution until the oil redissolves completely.
-
Add a small amount of additional "good" solvent (methanol in this case) to reduce the saturation level.[8]
-
Allow the solution to cool much more slowly. Insulate the flask with paper towels or a beaker of warm water to slow the cooling rate.
-
Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.[8]
-
Q5: The solution has cooled to room temperature, but no crystals have formed. What's wrong?
-
Causality: The solution is not supersaturated enough, or there are no nucleation sites for crystals to begin growing.
-
Solution:
-
Induce Nucleation: First, try scratching the inner surface of the flask with a glass rod.[8]
-
Add a Seed Crystal: If you have a small crystal of pure product, add it to the solution to provide a template for growth.[9]
-
Cool Further: Place the flask in an ice bath to further decrease the compound's solubility.
-
Reduce Solvent: If all else fails, you may have used too much solvent. Gently heat the solution to boil off a portion of the solvent and then attempt to cool and crystallize again.
-
Caption: A troubleshooting flowchart for common recrystallization issues.
Part 3: Troubleshooting Guide - Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while being carried by a mobile phase.[10]
Q6: What is a good starting solvent system (eluent) for purifying this compound on a silica gel column?
-
Causality: The choice of eluent is critical for good separation. The eluent must be polar enough to move the compound down the column but non-polar enough to allow for separation from impurities.
-
Solution: A mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (EtOAc) is a standard choice.
-
Starting Point: Begin with a low polarity mixture, such as 9:1 Hexanes:EtOAc .
-
Optimization: Run TLC plates with varying solvent ratios (e.g., 4:1, 3:1, 2:1 Hexanes:EtOAc) to find the system that gives your product an Rf value between 0.2 and 0.4. The unreacted starting acid should remain at the baseline (Rf ≈ 0) in these systems. For related acrylamides, a 2:1 ratio has been used, suggesting this is a reasonable range to explore.[11]
-
Q7: My product is coming off the column with impurities. How can I improve the separation?
-
Causality: Poor separation can result from several factors: an incorrect eluent system, overloading the column, or poor column packing.
-
Solution:
-
Optimize Eluent: Use a less polar solvent system (increase the proportion of hexanes). This will cause all compounds to move more slowly, increasing the distance between them. A gradient elution, where you start with a low polarity and gradually increase it, can be very effective.[7]
-
Check Loading: Ensure you have not overloaded the column. A general rule of thumb is to use a mass ratio of silica gel to crude product of at least 30:1.
-
Improve Packing: A poorly packed column has channels that lead to broad, overlapping bands. Ensure your silica is packed uniformly without air bubbles or cracks.[10]
-
Q8: I see streaking on my TLC plate during analysis. What does this mean?
-
Causality: Streaking is often caused by a compound that is interacting too strongly with the silica gel.[9] This is highly characteristic of acidic compounds.
-
Solution:
-
If you see a streak originating from the baseline, it is almost certainly the unreacted 3,4,5-trimethoxycinnamic acid. This confirms that your column is separating the acidic impurity from your neutral ester product.
-
If your product spot itself is streaking (unlikely for the neutral ester), it may indicate overloading of the TLC plate or that the compound is degrading on the silica. If you suspect degradation, you can consider using a different stationary phase like alumina.
-
Part 4: Experimental Protocols
Protocol 1: Recrystallization from Methanol/Water
This protocol is based on a reported procedure for the purification of this compound following its synthesis.[3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot methanol (near boiling) while stirring or swirling until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation and contamination. Crystal formation should begin within 5-20 minutes.[8]
-
Induce Precipitation (if needed): If crystals are slow to form, add water dropwise to the methanol solution. Water acts as an anti-solvent, reducing the product's solubility and promoting crystallization. Add water until the solution becomes faintly cloudy, then add a drop or two of methanol to redissolve the cloudiness.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the recovery of the crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 4:1 methanol:water mixture, followed by a wash with cold water to remove any remaining soluble impurities.[3]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Characterize the final product by taking a melting point and running a TLC or other spectroscopic analysis (NMR, MS).
Protocol 2: Flash Column Chromatography
This protocol is a general guide; the exact solvent system should be optimized by TLC first.
-
Column Preparation: Select a column of appropriate size. Pack the column with silica gel as a slurry in the initial, least polar eluent (e.g., 95:5 Hexane:EtOAc). Ensure the column is packed evenly without air bubbles.[7]
-
Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel and carefully adding the resulting powder to the top of the column.[7]
-
Elution: Begin eluting the column with the starting solvent system. Collect fractions in test tubes.
-
Monitoring: Monitor the elution process by collecting fractions and analyzing them by TLC. Spot each fraction on a TLC plate, elute, and visualize under UV light.
-
Gradient Elution (Optional): If the product is slow to elute, gradually increase the polarity of the eluent (e.g., move from 95:5 to 90:10 to 80:20 Hexane:EtOAc). This will speed up the elution of your more polar product.
-
Combine and Evaporate: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Final Analysis: Confirm the purity of the combined fractions with a final TLC and melting point analysis.
References
- 1. This compound | C13H16O5 | CID 735846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Sciencemadness Discussion Board - Fischer synthesis of this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Showing Compound this compound (FDB017938) - FooDB [foodb.ca]
- 5. hmdb.ca [hmdb.ca]
- 6. This compound | 7560-49-8 | Benchchem [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. tandfonline.com [tandfonline.com]
Technical Support Center: Troubleshooting Common Impurities in Methyl 3,4,5-trimethoxycinnamate
Welcome to the technical support center for Methyl 3,4,5-trimethoxycinnamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and handling of this important chemical intermediate. As a key building block in the synthesis of various pharmacologically active molecules, ensuring the purity of this compound is paramount to the success of your research and development endeavors.[1][2][3]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format. Our goal is to not only provide solutions but also to explain the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my sample of this compound?
A1: The impurity profile of this compound is largely dependent on its synthetic route. The most common impurities can be categorized as follows:
-
Starting Materials and Intermediates:
-
3,4,5-trimethoxycinnamic acid: This is a very common impurity, especially when the final step is a Fischer esterification. Its presence indicates an incomplete reaction.
-
3,4,5-trimethoxybenzaldehyde and Malonic Acid: If the synthesis involves a Knoevenagel condensation to form the cinnamic acid precursor, these starting materials may be carried over.[4]
-
-
Geometric Isomers:
-
Methyl (Z)-3,4,5-trimethoxycinnamate (cis-isomer): The desired product is the thermodynamically more stable (E)-isomer (trans). The presence of the cis-isomer can occur, although most synthetic routes favor the formation of the trans-isomer.
-
-
Side-Reaction Products:
-
The specific side-products can vary. For instance, in a Knoevenagel condensation, self-condensation of the aldehyde or other alternative reactions of the active methylene compound can occur, though these are generally minor with optimized reaction conditions.
-
-
Residual Reagents and Solvents:
-
Acid or Base Catalysts: Traces of sulfuric acid (from Fischer esterification) or basic catalysts like piperidine or pyridine (from Knoevenagel condensation) may remain.
-
Solvents: Residual solvents used during the reaction and work-up (e.g., methanol, ethanol, ethyl acetate, toluene) are common.
-
Q2: How do these impurities affect my downstream applications?
A2: The impact of impurities can be significant, particularly in drug development:
-
Reduced Yield and Purity of the Final Product: Impurities can interfere with subsequent reactions, leading to lower yields and the formation of new, difficult-to-remove byproducts.
-
Altered Biological Activity: In pharmaceutical applications, even small amounts of impurities can alter the efficacy and safety profile of the final active pharmaceutical ingredient (API).[5][6] The presence of the cis-isomer, for example, can lead to a product with different pharmacological properties.
-
Challenges in Purification: The presence of multiple impurities complicates the purification process, often requiring multiple chromatographic steps and leading to product loss.
-
Regulatory Scrutiny: For pharmaceutical applications, there are strict regulatory limits on the levels of impurities in APIs.
Q3: What are the initial analytical steps I should take to assess the purity of my this compound?
A3: A multi-pronged analytical approach is recommended:
-
Thin-Layer Chromatography (TLC): This is a quick and effective initial check. You can easily spot the presence of more polar impurities like the starting carboxylic acid, which will have a lower Rf value than the desired ester.
-
Melting Point Analysis: A sharp melting point close to the literature value (around 99-100 °C) is a good indicator of high purity.[7] A broad or depressed melting point suggests the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for structural confirmation and can reveal the presence of impurities, including the cis-isomer, by comparing the obtained spectra with a reference.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique to determine the exact percentage of purity and to separate and quantify different impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying volatile impurities like residual solvents.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues related to impurities in this compound.
Issue 1: Presence of a High-Polarity Impurity (Low Rf on TLC)
-
Symptom: A spot with a significantly lower Rf value than the main product is observed on the TLC plate. In HPLC, a peak with a shorter retention time appears. The melting point of the product is broad and lower than expected.
-
Likely Cause: The most probable impurity is the unreacted starting material, 3,4,5-trimethoxycinnamic acid , from an incomplete Fischer esterification.
-
Causality: Fischer esterification is an equilibrium reaction.[8][9] If the reaction is not driven to completion (e.g., by insufficient reaction time, inadequate amount of alcohol, or inefficient removal of water), a significant amount of the starting carboxylic acid will remain.
-
Resolution:
-
Reaction Optimization:
-
Increase the excess of methanol: Using a large excess of the alcohol shifts the equilibrium towards the product side.[8]
-
Prolong the reaction time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress by TLC until the starting acid spot disappears.
-
Efficient water removal: If applicable to your setup, use a Dean-Stark apparatus to remove the water formed during the reaction.
-
-
Purification:
-
Aqueous Wash: During the work-up, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). The basic solution will deprotonate the acidic impurity (3,4,5-trimethoxycinnamic acid), forming a water-soluble salt that will be extracted into the aqueous layer.
-
Column Chromatography: If the aqueous wash is insufficient, column chromatography on silica gel is highly effective. The less polar ester will elute before the more polar carboxylic acid.
-
-
Issue 2: Presence of an Impurity with Similar Polarity to the Product
-
Symptom: On TLC, a spot is observed very close to the product spot, often appearing as a shoulder or an elongated spot. HPLC analysis shows a closely eluting peak. ¹H NMR may show additional small peaks in the vinyl or methoxy regions.
-
Likely Cause: The presence of the (Z)-isomer (cis-isomer) of this compound.
-
Causality: While the trans-isomer is more stable, certain reaction conditions or exposure to UV light can lead to the formation or isomerization to the cis-isomer.
-
Resolution:
-
Reaction Control: The Knoevenagel condensation and Wittig reactions generally provide high selectivity for the (E)-isomer. Ensure your reaction conditions are optimized for stereoselectivity.
-
Purification:
-
Recrystallization: This is often the most effective method to separate geometric isomers. A carefully chosen solvent system (e.g., methanol/water) can allow for the preferential crystallization of the desired trans-isomer, leaving the more soluble cis-isomer in the mother liquor.
-
Preparative HPLC: For high-purity requirements where recrystallization is not sufficient, preparative HPLC can be used to separate the isomers.
-
-
Issue 3: Presence of Non-polar Impurities (Higher Rf on TLC)
-
Symptom: A spot with a higher Rf value than the product is observed on TLC.
-
Likely Cause: Unreacted 3,4,5-trimethoxybenzaldehyde from the Knoevenagel condensation.
-
Causality: If the Knoevenagel condensation reaction to form the cinnamic acid precursor is incomplete, the starting aldehyde may be carried through to the final product.
-
Resolution:
-
Reaction Optimization: Ensure the Knoevenagel condensation goes to completion by using appropriate stoichiometry and reaction times.
-
Purification:
-
Aqueous Bisulfite Wash: Washing the organic extract with a sodium bisulfite solution can form a water-soluble adduct with the aldehyde, effectively removing it.
-
Column Chromatography: The less polar aldehyde will typically elute before the ester on a silica gel column.
-
-
Summary of Common Impurities and Analytical Techniques
| Impurity | Source | Recommended Analytical Technique(s) |
| 3,4,5-trimethoxycinnamic acid | Incomplete Fischer esterification | TLC, HPLC, ¹H NMR |
| 3,4,5-trimethoxybenzaldehyde | Incomplete Knoevenagel condensation | TLC, HPLC, ¹H NMR |
| Malonic Acid | Incomplete Knoevenagel condensation | ¹H NMR (in D₂O after extraction) |
| Methyl (Z)-3,4,5-trimethoxycinnamate | Isomerization/Side reaction | HPLC, ¹H NMR |
| Residual Solvents (Methanol, Toluene, etc.) | Reaction/Purification | GC-MS, ¹H NMR |
| Residual Catalysts (H₂SO₄, Piperidine) | Reaction | pH measurement of aqueous washes, LC-MS |
Experimental Protocols
Protocol 1: TLC Analysis of this compound
-
Prepare the TLC plate: Use a silica gel 60 F₂₅₄ plate.
-
Prepare the mobile phase: A common eluent system is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The polarity can be adjusted to achieve an Rf value of ~0.4-0.5 for the product.
-
Spot the samples: Dissolve a small amount of your crude product, the purified product, and the starting materials (if available) in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot them on the baseline of the TLC plate.
-
Develop the plate: Place the TLC plate in a developing chamber containing the mobile phase.
-
Visualize the spots: After the solvent front has reached the top of the plate, remove it and visualize the spots under UV light (254 nm).
Protocol 2: Purification by Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot methanol.
-
Hot Filtration (optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Slowly add water to the hot methanolic solution until the solution becomes slightly cloudy. Reheat gently until the solution is clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold methanol/water mixture, and then with cold water.
-
Drying: Dry the purified crystals under vacuum.
Visual Diagrams
Synthesis and Impurity Origins
Caption: Origin of common impurities in this compound synthesis.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting impurities.
References
- 1. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sciencemadness Discussion Board - Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Derivatives of 3, 4, 5-Trimethoxycinnamic Acid Ameliorate Stress-Induced Anxiety in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of a series of 3,4,5-trimethoxycinnamic acid derivatives as potential antinarcotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C13H16O5 | CID 735846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Fischer Esterification [organic-chemistry.org]
Technical Support Center: Optimizing Methyl 3,4,5-trimethoxycinnamate (M345TC) Dosage for In Vivo Studies
Welcome to the technical support guide for researchers working with Methyl 3,4,5-trimethoxycinnamate (M345TC). This document is designed to provide practical, experience-driven guidance for establishing and optimizing a robust dosing regimen for your in vivo studies. As a bioactive phenylpropanoid ester found in several plants, M345TC and its parent compound, 3,4,5-trimethoxycinnamic acid (TMCA), have garnered interest for a wide range of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects.[1][2][3][4]
Successfully translating promising in vitro results into a preclinical animal model hinges on one critical, and often challenging, variable: the dose. The optimal dose is a delicate balance—high enough to elicit a statistically significant therapeutic effect but low enough to avoid confounding toxicity. This guide provides a logical framework and troubleshooting advice to navigate this process efficiently.
Getting Started: Foundational Questions for Your M345TC Study
Before initiating any animal experiment, a thorough preliminary assessment is crucial. This initial phase helps in formulating a scientifically sound hypothesis for your starting dose range.
Question: Where do I even begin to select a starting dose for M345TC?
Answer: Selecting a starting dose is an exercise in informed estimation, drawing from multiple data sources. There is no single correct number, but rather a logical range to begin exploring. Your strategy should integrate the following approaches:
-
Literature Review of Analogs: While specific in vivo dosing studies for M345TC are not abundant, extensive research exists on its parent compound (TMCA) and other derivatives.[4][5][6] Review studies with similar biological endpoints (e.g., anti-inflammatory, anxiolytic) to identify dose ranges used for these related molecules. This provides a valuable, biologically relevant starting point.
-
In Vitro to In Vivo Extrapolation: Your own in vitro data is a key guidepost. The effective concentration (e.g., EC₅₀ or IC₅₀) from cell-based assays can be used for an initial estimation. While complex allometric scaling models exist, a simplified starting point is to use these concentrations to calculate a target plasma concentration in vivo. However, this must be done with caution, as it does not account for critical factors like absorption, distribution, metabolism, and excretion (ADME).[7][8]
-
Acute Toxicity Assessment: If no prior toxicity data is available, a preliminary acute toxicity study in a very small group of animals is essential to determine the Maximum Tolerated Dose (MTD).[7][9] This establishes the upper boundary of your dose-ranging study, ensuring animal welfare and preventing the use of overtly toxic doses.
| Data Source | Key Metric | Application for Dose Selection | Key Consideration |
| Literature Review | Doses of similar compounds (e.g., TMCA) | Provides a biologically-contextual starting range. | The pharmacokinetic (PK) and pharmacodynamic (PD) properties may differ significantly between analogs. |
| In Vitro Data | IC₅₀ / EC₅₀ | Helps calculate a theoretical target plasma concentration. | Does not account for bioavailability, metabolism, or tissue distribution. Often a poor direct predictor. |
| Preliminary Toxicity | Maximum Tolerated Dose (MTD) | Sets the safe upper limit for your dose-response study. | A critical step for novel compounds or new routes of administration to ensure animal welfare.[9] |
Question: Which animal model and route of administration should I choose for M345TC?
Answer: The choice of model and administration route are interdependent and dictated entirely by your research question.
-
Animal Model Selection: The model must be relevant to the human condition you aim to study. For instance, M345TC's anti-inflammatory properties might be tested in a lipopolysaccharide (LPS)-induced inflammation model in mice.[2] Its cognitive-enhancing effects could be explored in a scopolamine-induced amnesia model in rats.[3] The selection of a well-validated model is paramount for the translatability of your findings.[10]
-
Route of Administration: The route significantly impacts the bioavailability and efficacy of a compound.[7]
-
Oral (PO): Often preferred for its clinical relevance. However, M345TC may be subject to first-pass metabolism in the liver, potentially reducing bioavailability.
-
Intraperitoneal (IP): Bypasses first-pass metabolism, often resulting in higher bioavailability than oral administration. It is a common route in preclinical discovery studies.
-
Intravenous (IV): Ensures 100% bioavailability and provides a rapid onset of action. It is ideal for initial pharmacokinetic studies to understand the compound's distribution and clearance profile.
-
The physicochemical properties of your M345TC formulation (e.g., solubility) will also constrain your choice of administration route.
Troubleshooting Guide & FAQs
This section addresses specific issues researchers frequently encounter during in vivo dosage optimization.
Scenario 1: Lack of Therapeutic Efficacy
Question: I've administered M345TC at doses based on my in vitro data, but I'm not seeing the expected biological effect. What should I do?
Answer: A discrepancy between in vitro potency and in vivo efficacy is a classic challenge in drug development.[11] This points to issues with the compound's behavior in a complex biological system.
Troubleshooting Steps:
-
Question the Dose: The most straightforward reason for a lack of efficacy is that the dose is too low. The concentration of M345TC reaching the target tissue may be insufficient to engage the biological target. A dose-escalation study is the logical next step.[7]
-
Investigate Bioavailability (Pharmacokinetics): M345TC may be poorly absorbed, rapidly metabolized, or quickly eliminated.[11]
-
Action: Conduct a pilot pharmacokinetic (PK) study. Administer a single dose of M345TC and collect blood samples at various time points to determine its plasma concentration and half-life. This data is invaluable for optimizing the dosing schedule.
-
-
Re-evaluate the Route of Administration: If you are using oral gavage, consider switching to intraperitoneal (IP) or intravenous (IV) administration to bypass potential absorption issues and first-pass metabolism.[7]
-
Check Your Formulation: Is M345TC fully solubilized in your vehicle? Compound precipitation in the dosing solution or at the injection site is a common source of failed experiments.
-
Action: Visually inspect your formulation for any particulate matter. Confirm the stability of your formulation over the duration of the experiment.[11] You may need to explore alternative, non-toxic vehicles to improve solubility.
-
Troubleshooting Workflow: No Efficacy
Caption: Decision tree for troubleshooting lack of efficacy.
Scenario 2: Unexpected Toxicity or Adverse Events
Question: My animals are showing signs of toxicity (e.g., weight loss, lethargy) at doses I expected to be safe. How should I proceed?
Answer: Unexpected toxicity requires immediate and careful action to ensure animal welfare and the integrity of your study.
Troubleshooting Steps:
-
Stop and Reduce the Dose: The administered dose is likely above the Maximum Tolerated Dose (MTD). The immediate action is to reduce the dose to a lower, non-toxic level in subsequent cohorts.[9]
-
Conduct a Formal Toxicity Assessment: To move forward systematically, perform a dose-range finding study with the primary goal of identifying the No-Observed-Adverse-Effect Level (NOAEL).[9] This involves closely monitoring animals for a range of clinical signs.
-
Refine the Dosing Regimen: Toxicity can be related to high peak plasma concentrations (Cmax). Consider alternative dosing schedules, such as splitting the total daily dose into two smaller administrations, which may maintain therapeutic exposure while lowering the Cmax and its associated toxicity.
-
Evaluate the Vehicle: Never overlook the vehicle as a potential source of toxicity.[12] Always run a "vehicle-only" control group under the exact same conditions to ensure that the vehicle itself is not causing the adverse effects.
Scenario 3: High Variability in Results
Question: There is significant variation in the data between animals within the same treatment group. How can I reduce this?
Answer: High variability can mask a real treatment effect and is a common frustration in in vivo research. Several factors can contribute to this issue.[11]
Troubleshooting Steps:
-
Standardize Administration Technique: Inconsistent administration (e.g., variable injection volume, incorrect placement for oral gavage) can dramatically alter drug absorption.
-
Increase Sample Size (N): Biological variability is inherent. A larger sample size per group increases the statistical power of your study to detect a true effect despite individual animal differences.
-
Check Animal Homogeneity: Ensure that all animals are closely matched in terms of age, weight, and sex (unless sex is a variable of interest). Source all animals from a reputable vendor to minimize genetic drift and health status differences.[11]
-
Confirm Formulation Homogeneity: If your M345TC formulation is a suspension, ensure it is thoroughly mixed before each administration to prevent inconsistent dosing. Stability testing of the formulation is also recommended.[14]
Experimental Protocols
Protocol 1: Pilot Dose-Range Finding (DRF) Study in Mice
Objective: To determine the Maximum Tolerated Dose (MTD) and identify a preliminary effective dose range for M345TC.
Methodology:
-
Animal Model: Select an appropriate mouse strain relevant to your research question (e.g., C57BL/6 for inflammation studies). Use healthy, age- and weight-matched animals (e.g., 8-10 weeks old).
-
Group Allocation: Assign animals to at least 4-5 groups (n=3-5 per group is sufficient for a pilot study).
-
Group 1: Vehicle Control
-
Group 2: Low Dose M345TC
-
Group 3: Mid Dose M345TC
-
Group 4: High Dose M345TC
-
-
Dose Selection: The starting doses should be based on your preliminary research.[15] A logarithmic or semi-logarithmic dose spacing (e.g., 10, 30, 100 mg/kg) is often a good starting point to cover a broad range.
-
Administration: Administer M345TC via your chosen route once daily for 5-7 days. This duration is typically sufficient to observe overt signs of toxicity.
-
Monitoring and Data Collection:
-
Daily: Record body weight, clinical signs of toxicity (e.g., changes in posture, activity, fur condition), and any signs of pain or distress.
-
Endpoint: At the end of the study, collect blood for basic clinical chemistry (e.g., ALT, AST, creatinine) and perform a gross necropsy to examine major organs for any visible abnormalities.
-
-
Data Analysis: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >10-15% body weight loss) or overt clinical signs of distress. This dose will serve as the high dose for your subsequent efficacy studies.
Dosage Optimization Workflow
Caption: A structured workflow for in vivo dosage optimization.
Protocol 2: Basic Pharmacokinetic (PK) Pilot Study
Objective: To determine the basic absorption, distribution, metabolism, and excretion (ADME) profile of M345TC.
Methodology:
-
Animal Model: Use the same animal model as in the efficacy studies to ensure relevance.
-
Dosing: Administer a single dose of M345TC at a therapeutically relevant and well-tolerated level (e.g., the mid-dose from your DRF study).
-
Sample Collection: Collect sparse blood samples from a cohort of animals at specific time points (n=3 animals per time point). A typical time course would be:
-
Pre-dose (0 min)
-
Post-dose: 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr
-
-
Sample Processing: Process the blood to collect plasma and store it frozen (-80°C) until analysis.
-
Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of M345TC at each time point.
-
Data Analysis: Plot the plasma concentration versus time. From this curve, you can calculate key PK parameters:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the curve, representing total drug exposure.
-
t½: Half-life, which informs the required dosing frequency.
-
This data will be critical in explaining your efficacy results. For example, a very short half-life might suggest that twice-daily dosing is required to maintain therapeutic exposure.
References
- 1. Antimelanogenic and antioxidant effects of trimethoxybenzene derivatives: methyl 3,4,5-trimethoxybenzoate, ethyl 3,4,5-trimethoxybenzoate, this compound, and ethyl 3,4,5-trimethoxycinnamate -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]
- 2. researchgate.net [researchgate.net]
- 3. 3,4,5-trimethoxycinnamic acid methyl ester isolated from Polygala tenuifolia enhances hippocampal LTP through PKA and calcium-permeable AMPA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Derivatives of 3, 4, 5-Trimethoxycinnamic Acid Ameliorate Stress-Induced Anxiety in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Overcoming In Vivo Delivery Challenges | Technology Networks [technologynetworks.com]
- 14. altasciences.com [altasciences.com]
- 15. Dose-ranging studies (including discovery, preclinical and clinical) – REVIVE [revive.gardp.org]
troubleshooting solubility of Methyl 3,4,5-trimethoxycinnamate in DMSO
Introduction
Welcome to the technical support guide for Methyl 3,4,5-trimethoxycinnamate. This document serves as a specialized resource for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in Dimethyl Sulfoxide (DMSO). As a cinnamic acid derivative, this compound possesses physicochemical properties that can present unique handling requirements.[1] This guide provides in-depth, experience-driven troubleshooting advice and standardized protocols to ensure the successful preparation of stable, accurate stock solutions for your experiments.
Our approach is rooted in first principles, addressing not just how to solve a problem, but why the problem occurs. Understanding the interplay between the compound's characteristics, solvent quality, and environmental factors is paramount for achieving reproducible results.
Part 1: Foundational Knowledge & Compound Properties
A clear understanding of your compound and solvent is the first step in troubleshooting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆O₅ | [2][3] |
| Molecular Weight | 252.26 g/mol | [2][3] |
| Appearance | Solid | [3] |
| Melting Point | 99 - 100 °C | [3] |
| Predicted Water Solubility | 0.079 g/L (Very Low) | |
| CAS Number | 20329-96-8 | [3][4] |
The compound's very low predicted aqueous solubility underscores the necessity of using an organic solvent like DMSO for preparing stock solutions for biological assays.[5]
Part 2: Frequently Asked Questions & First-Line Troubleshooting
This section addresses the most common issues reported by users. Start here if you are encountering a problem for the first time.
Q1: My this compound powder is not dissolving in DMSO at my target concentration. What should I do?
A1: Immediate Checks & Potential Causes
This is a frequent first hurdle. The issue typically stems from one of four areas: solvent quality, insufficient physical agitation, temperature, or exceeding the solubility limit.
-
Scientific Rationale: Dissolution is a process where solvent molecules must overcome both the solute-solute interactions within the crystal lattice and create a solvation shell around the individual solute molecules.[6] For large, lipophilic compounds, this process can be kinetically slow and is highly sensitive to solvent purity and energy input.[7][8]
-
Troubleshooting Protocol:
-
Verify DMSO Quality: Are you using anhydrous, high-purity (≥99.9%) DMSO?[9][10] DMSO is extremely hygroscopic and readily absorbs atmospheric water.[11][12] This absorbed water increases the polarity of the solvent, drastically reducing its ability to dissolve hydrophobic compounds like this compound.[12][13] Always use a fresh bottle or a properly stored aliquot.
-
Increase Mechanical Energy: Ensure the vial is capped and vortex thoroughly for 1-2 minutes.[14] If particles remain, proceed to sonication.
-
Apply Gentle Heat & Sonication: Place the sealed vial in a sonicating water bath set to 30-37°C for 5-15 minutes.[14] The combination of ultrasonic waves and gentle heat provides the necessary energy to break apart the crystal lattice and facilitate solvation. Caution: Do not overheat, as this could potentially degrade the compound.
-
Re-evaluate Concentration: If the compound remains insoluble, you may be exceeding its thermodynamic solubility limit in DMSO. Attempt to prepare a more dilute stock solution.
-
Q2: My compound dissolved initially, but now I see crystals or a cloudy precipitate in my DMSO stock solution. Why did this happen?
A2: Delayed Precipitation - The Role of Water and Temperature
Delayed precipitation is a critical and often misunderstood issue, frequently leading to inaccurate compound concentrations in assays.[13][15]
-
Scientific Rationale:
-
Hygroscopicity: The primary culprit is often water absorption.[13][16] Over time, especially with repeated opening of the stock vial, the DMSO will absorb moisture from the air. As the water content increases, the solvent becomes less hospitable to the compound, causing it to crash out of solution.[7][12]
-
Freeze-Thaw Cycles: Storing DMSO at 4°C or -20°C can exacerbate this issue. Pure DMSO freezes at 18.5°C.[7] When a DMSO solution containing water is frozen and thawed, localized changes in solvent composition can occur, promoting nucleation and crystallization of the solute.[14][15]
-
Polymorphism: Compounds can exist in different physical forms (amorphous vs. crystalline).[16] An amorphous form may dissolve readily to create a supersaturated solution, which is thermodynamically unstable. Over time, this can crystallize into a more stable, but less soluble, crystalline form.[16]
-
-
Preventative & Corrective Protocol:
-
Use Anhydrous DMSO: This is the most critical preventative step. Use high-purity, anhydrous DMSO from a reputable supplier.[9][10]
-
Proper Storage: After preparing your stock solution, aliquot it into smaller, single-use volumes in tightly sealed vials.[14] This minimizes exposure to air and eliminates freeze-thaw cycles for the bulk of your stock. Store at -20°C or -80°C.
-
Resolubilization: If precipitation has already occurred, you can attempt to redissolve the compound by gently warming the solution to 37°C and sonicating.[14] However, be aware that this may be a temporary fix if the underlying cause (e.g., water contamination) is not addressed.
-
Q3: My compound is fully dissolved in 100% DMSO, but it precipitates immediately when I dilute it into my aqueous cell culture media or buffer. How do I solve this?
A3: Managing the Polarity Shift
This is a classic problem of solvent-shifting. Your compound is soluble in the organic environment of pure DMSO but insoluble in the highly polar aqueous environment of your assay buffer.[7][17]
-
Scientific Rationale: The drastic increase in solvent polarity upon dilution causes the hydrophobic compound molecules to aggregate and precipitate, as water cannot effectively solvate them.[7][18]
-
Workflow for Aqueous Dilution:
-
Minimize Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of <0.5%, and some sensitive lines require <0.1%.[7] Always determine the tolerance for your specific cell line.
-
Prepare a High-Concentration Stock: Create a concentrated stock in 100% DMSO (e.g., 10-50 mM).
-
Perform Intermediate Dilutions (Optional but Recommended): If direct dilution causes precipitation, perform a one- or two-step serial dilution in 100% DMSO first to get closer to your final concentration.[19]
-
Final Dilution Technique: Add the small volume of DMSO stock directly to the vortexing tube of aqueous buffer/media. Do not add the aqueous solution to the DMSO stock. This rapid dispersal helps to prevent localized high concentrations of the compound that can initiate precipitation.[19]
-
Consider Co-solvents: If precipitation persists, the formulation may require co-solvents such as PEG400, Tween 80, or cyclodextrins in the final aqueous solution to improve solubility.[20]
-
Part 3: In-Depth Investigation & Advanced Troubleshooting
This section provides a logical workflow for diagnosing persistent solubility issues.
Troubleshooting Workflow Diagram
The following diagram outlines a systematic approach to diagnosing and solving solubility problems with this compound in DMSO.
Caption: Logical workflow for troubleshooting initial dissolution.
Part 4: Best Practices for Solution Preparation and Storage
Adherence to best practices is crucial for preventing solubility issues and ensuring the integrity and reproducibility of your experimental data.
-
Solvent Selection and Handling:
-
Procure High-Quality DMSO: Always use anhydrous (water content ≤0.1%), high-purity (≥99.9%) DMSO, preferably designated as ACS reagent or pharmaceutical grade.[9]
-
Maintain Dryness: Purchase DMSO in smaller volumes or packages with septa to minimize exposure to humid air. Once opened, use dry nitrogen or argon to backfill the headspace before resealing. Store in a desiccator.[12]
-
-
Solution Preparation:
-
Accurate Weighing: Use a calibrated analytical balance to weigh the solid compound.
-
Controlled Dissolution: Follow the protocol of vortexing first, then moving to gentle warming and sonication as needed.[14] This avoids unnecessary heat stress on the compound.
-
Visual Confirmation: Always visually inspect your solution against a bright light to ensure no tiny particulates or haziness remains.
-
-
Storage and Long-Term Stability:
-
Aliquot: Dispense the stock solution into single-use volumes in appropriate vials (e.g., glass or polypropylene) to avoid repeated freeze-thaw cycles.[14][15]
-
Temperature: Store aliquots at -20°C or -80°C for long-term stability. Avoid storage at 4°C, as this is close to the freezing point of "wet" DMSO and can promote precipitation.[12][16]
-
Re-qualification: For critical experiments or after long-term storage, it is good practice to visually inspect an aliquot for precipitation before use.
-
Table 2: DMSO Grades and Typical Specifications
| Grade | Typical Purity | Max Water Content | Key Application |
| Anhydrous/Molecular Biology | ≥99.9% | ≤0.02% | Highly sensitive biological assays, preparing stock solutions |
| ACS Reagent | ≥99.9% | ≤0.1% | General laboratory use, less sensitive applications |
| HPLC Grade | ≥99.7% | ≤0.1% | Analytical chromatography |
| Technical Grade | ~99.5% | Variable | Industrial applications, not suitable for research |
Data synthesized from multiple chemical supplier specifications.[9]
By implementing these protocols and understanding the underlying scientific principles, researchers can mitigate the common solubility challenges associated with this compound, leading to more reliable and reproducible experimental outcomes.
References
- 1. Showing Compound this compound (FDB017938) - FooDB [foodb.ca]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C13H16O5 | CID 735846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to Choose the Right DMSO: Considerations for Purity, Specifications, and Suppliers | Aure Chemical [aurechem.com]
- 10. dmso.com [dmso.com]
- 11. What is the solubility of Dimethyl Sulfoxide in water? - Blog [m.cheezhengchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ziath.com [ziath.com]
- 17. biology.stackexchange.com [biology.stackexchange.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. medchemexpress.cn [medchemexpress.cn]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Methyl 3,4,5-trimethoxycinnamate and Resveratrol
Introduction
In the landscape of natural product research, both Methyl 3,4,5-trimethoxycinnamate (MTC) and resveratrol have emerged as compounds of significant interest due to their diverse and potent biological activities. MTC, a phenylpropanoid ester found in plants like Polygala tenuifolia, is a derivative of 3,4,5-trimethoxycinnamic acid (TMCA), an active metabolite used in traditional medicine for its sedative and anticonvulsant properties.[1][2][3] Resveratrol, a well-known stilbenoid found in grapes, blueberries, and peanuts, has been extensively studied for its antioxidant, anti-inflammatory, and chemopreventive effects.[4][5][6]
While resveratrol has been the subject of thousands of studies, MTC and its parent compound are gaining recognition for their potent immunomodulatory and anticancer activities.[1][3] This guide provides an objective, data-driven comparison of the biological activities of MTC and resveratrol, designed for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, compare their efficacy based on available experimental data, and provide detailed protocols for key validation assays.
| Feature | This compound (MTC) | Resveratrol |
| Chemical Class | Phenylpropanoid | Stilbenoid |
| Chemical Formula | C₁₃H₁₆O₅ | C₁₄H₁₂O₃ |
| Molar Mass | 252.26 g/mol | 228.24 g/mol |
| Core Structure | Cinnamic acid ester with three methoxy groups | Stilbene with three hydroxyl groups |
| Key Natural Sources | Polygala tenuifolia (Yuan Zhi)[1][2] | Grapes, blueberries, peanuts, mulberries[4][5] |
Part 1: Comparative Analysis of Biological Activities
Antioxidant Activity
Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is a key pathological factor in numerous chronic diseases. Both MTC and resveratrol exhibit significant antioxidant properties, though their mechanisms and reported potencies differ.
Resveratrol is a powerful antioxidant that acts through multiple mechanisms.[4] It can directly scavenge free radicals and chelate metal ions.[7] More importantly, it upregulates the expression of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), primarily through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[4][8]
This compound (MTC) and related trimethoxybenzene derivatives also demonstrate considerable antioxidant activity, reported to be twice as effective as arbutin in one study. Like resveratrol, MTC can activate the Nrf2 pathway, leading to enhanced antioxidant defenses.[9] The presence of the trimethoxyphenyl group is considered a key feature for its antioxidant capacity.[3]
Experimental Data Comparison:
| Compound | Assay | Result (IC₅₀ or % Inhibition) | Source |
| Resveratrol | DPPH Radical Scavenging | IC₅₀ = 15.54 µg/mL | [10] |
| Resveratrol | ABTS Radical Scavenging | IC₅₀ = 2 µg/mL | [11] |
| Resveratrol | Lipid Peroxidation | 89.1% inhibition at 30 µg/mL | [7] |
| MTC & Derivatives | DPPH Radical Scavenging | "Considerable antioxidant activity" |
Causality Note: The different IC₅₀ values for resveratrol highlight the importance of assay conditions. The choice between DPPH and ABTS assays often depends on the hydrophilicity of the compound being tested. The lack of specific IC₅₀ data for MTC in direct antioxidant assays represents a research gap, making a direct quantitative comparison challenging. However, its demonstrated activation of the Nrf2 pathway suggests a potent, albeit indirect, antioxidant mechanism.[9]
Anti-inflammatory Activity
Chronic inflammation is a critical component of diseases ranging from cardiovascular disorders to cancer. Both MTC and resveratrol are potent anti-inflammatory agents that modulate key signaling pathways.
Mechanism of Action: The cornerstone of inflammatory signaling is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. When activated by stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and triggers the transcription of pro-inflammatory genes, including those for cytokines (TNF-α, IL-6, IL-1β) and enzymes like iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2).
This compound (MTC) has been shown to be a powerful inhibitor of the NF-κB pathway.[9] In LPS-stimulated RAW264.7 macrophages, MTC treatment reduces the phosphorylation of IκB and the p65 subunit of NF-κB, preventing its nuclear translocation.[9] This leads to a significant downstream reduction in the production of TNF-α, IL-6, IL-1β, nitric oxide (NO), and prostaglandin E₂ (PGE₂).[9] Concurrently, MTC increases the production of the anti-inflammatory cytokine IL-10.[9]
Resveratrol also exerts its anti-inflammatory effects primarily by inhibiting the NF-κB pathway.[5][12] It can block NF-κB activation induced by a variety of stimuli.[5] Furthermore, resveratrol modulates other inflammatory pathways, including the MAPK (mitogen-activated protein kinase) and JAK/STAT pathways, and activates SIRT1, which has deacetylase activity that can suppress NF-κB.[5][13]
Experimental Data Comparison: Effects on Inflammatory Mediators
| Mediator | This compound (MTC) | Resveratrol |
| TNF-α | Suppressed in LPS-stimulated macrophages[9] | Suppressed in various models[8][12] |
| IL-6 | Suppressed in LPS-stimulated macrophages[9] | Suppressed in various models[12] |
| IL-1β | Suppressed in LPS-stimulated macrophages[9] | Suppressed in various models[5][12] |
| NO (iNOS) | Suppressed (reduced NO and iNOS protein)[9] | Suppressed (reduced iNOS expression)[12] |
| PGE₂ (COX-2) | Suppressed (reduced PGE₂ and COX-2 protein)[9] | Suppressed (reduced COX-2 expression)[5] |
| IL-10 | Increased production[9] | (Less consistently reported) |
Causality Note: Both compounds are highly effective at suppressing macrophage-mediated inflammation. The decision to measure mediators like NO and PGE₂ is based on their roles as key products of iNOS and COX-2, respectively, enzymes that are directly regulated by NF-κB and are critical to the inflammatory cascade. MTC's ability to also boost the anti-inflammatory cytokine IL-10 suggests a dual action of suppressing pro-inflammatory signals while simultaneously enhancing anti-inflammatory responses.
Anticancer Activity
The anticancer potential of both molecules is a major focus of research, with activity demonstrated across various stages of carcinogenesis, including initiation, promotion, and progression.
Resveratrol has well-documented anticancer properties.[14][15] It can induce apoptosis (programmed cell death) through both mitochondrial-dependent (modulating Bax/Bcl-2) and -independent pathways.[15][16] It also causes cell cycle arrest, typically at the G1 or G2/M phase, preventing cancer cell proliferation.[17] Furthermore, resveratrol inhibits angiogenesis (the formation of new blood vessels that feed tumors) and metastasis.[14][17] These effects are mediated by its influence on a wide array of signaling pathways, including p53, Wnt/β-catenin, and JAK/STAT.[16]
The anticancer activity of This compound (MTC) is less directly studied, but significant data exists for its parent acid (TMCA) and other derivatives. TMCA esters and amides show potent cytotoxic activity against a range of cancer cell lines, including prostate (PC-3), gastric (SGC-7901), lung (A549), and breast (MDA-MB-435s).[1] For example, one TMCA ester derivative showed an IC₅₀ of just 0.50 µM against A549 lung cancer cells, with high selectivity compared to normal cells.[1] The 3,4,5-trimethoxyphenyl group is considered a beneficial moiety for anticancer activity, often associated with the inhibition of tubulin assembly, leading to mitotic arrest.[18]
Experimental Data Comparison: Cytotoxicity (IC₅₀)
| Compound/Derivative | Cell Line | IC₅₀ Value | Source |
| Resveratrol | Colorectal (HCT116) | Dose-dependent reduction in viability | [16] |
| Resveratrol | Oral Squamous Carcinoma | 25-75 µM (reduces migration) | [19] |
| Resveratrol | Liver (HepG2) | Inhibited cell growth | [15] |
| TMCA Ester (S5) | Lung (A549) | 0.50 µM | [1] |
| TMCA Ester (S5) | Gastric (SGC-7901) | 11.82 µM | [1] |
| TMCA Ester (S1) | Breast (MDA-MB231) | 46.7 µM | [1] |
Causality Note: The MTT assay is a standard first-pass screen for cytotoxicity. It measures mitochondrial reductase activity, which is proportional to the number of viable cells. While resveratrol shows broad activity, specific ester derivatives of TMCA have demonstrated exceptionally high potency against certain cell lines.[1] The methoxy groups on the MTC structure, compared to the hydroxyl groups on resveratrol, may enhance its metabolic stability and cell permeability, potentially contributing to higher potency, a phenomenon seen with methylated resveratrol analogues.[20][21][22]
Part 2: Mechanistic Pathways & Visualizations
The biological effects of MTC and resveratrol are underpinned by their ability to modulate complex intracellular signaling networks.
References
- 1. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Health Benefits and Molecular Mechanisms of Resveratrol: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Action and Mechanisms of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory effects of resveratrol: possible role in prevention of age-related cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound suppresses inflammation in RAW264.7 macrophages and blocks macrophage–adipocyte interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidant Activity and Mechanism of Resveratrol and Polydatin Isolated from Mulberry (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antioxidant Potential of Resveratrol as the Result of Radiation Exposition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. oncologyradiotherapy.com [oncologyradiotherapy.com]
- 15. Frontiers | Anticancer Molecular Mechanisms of Resveratrol [frontiersin.org]
- 16. Anti-Cancer Properties of Resveratrol: A Focus on Its Impact on Mitochondrial Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
- 18. Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Anti-tumor Properties of cis-Resveratrol Methylated Analogues in Metastatic Mouse Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Methyl 3,4,5-trimethoxycinnamate and Its Analogs: A Comparative Analysis of Bioactivity
Introduction: The Privileged Scaffold of Cinnamic Acid
Cinnamic acid and its derivatives are a cornerstone of natural product chemistry, serving as vital intermediates in the biosynthesis of flavonoids, stilbenes, and lignans.[1][2] These compounds, characterized by a phenyl ring attached to a propenoic acid moiety, exhibit a remarkable breadth of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] Their low toxicity and widespread natural occurrence make them privileged scaffolds in medicinal chemistry and drug discovery.[6][7]
This guide focuses on a particularly potent derivative, Methyl 3,4,5-trimethoxycinnamate (MTC), and its structural analogs. The 3,4,5-trimethoxy substitution pattern on the phenyl ring is a key pharmacophore found in several potent bioactive molecules, including the tubulin-binding agent combretastatin A-4.[8][9] We will dissect the structure-activity relationships (SAR) of this family of compounds, providing a comparative analysis of their performance in key biological assays, supported by detailed experimental protocols and quantitative data. Our objective is to provide a clear, data-driven rationale for the design of next-generation therapeutic agents based on this versatile scaffold.
The Core Molecule: this compound (MTC)
MTC is the methyl ester of 3,4,5-trimethoxycinnamic acid (TMCA).[10] TMCA itself is an active metabolite isolated from the root of Polygala tenuifolia, a plant used in traditional Chinese medicine for its sedative and anticonvulsant properties.[1][11] The esterification of the carboxylic acid group to form MTC is a common synthetic modification that can enhance lipophilicity, potentially improving cell membrane permeability and bioavailability.[12]
The synthesis of MTC and its parent acid can be approached in several ways. A classic laboratory method is the Fischer esterification of 3,4,5-trimethoxycinnamic acid with methanol in the presence of an acid catalyst.[13] For the synthesis of the parent TMCA, a green chemistry approach using a Knoevenagel condensation between 3,4,5-trimethoxybenzaldehyde and malonic acid with an ammonium bicarbonate catalyst offers a more environmentally benign alternative to traditional methods that use pyridine and piperidine.[2]
The core structure of MTC serves as a template for analog design, with key points of modification that significantly influence biological activity.
Caption: Key modification points on the MTC scaffold.
Comparative Analysis of Biological Activities
The therapeutic potential of MTC and its analogs is broad, with significant research focused on their antioxidant, anticancer, anti-inflammatory, and neuroprotective effects.[11][14] A comparative analysis reveals critical structure-activity relationships.
Antioxidant Activity
The capacity of cinnamic acid derivatives to scavenge free radicals is a well-documented phenomenon, primarily attributed to the hydrogen-donating ability of phenolic hydroxyl groups.[6][15]
Mechanism of Action: Phenolic compounds act as chain-breaking antioxidants by donating a hydrogen atom to a free radical, which neutralizes the radical and terminates the oxidative chain reaction.[6][15] The resulting phenoxyl radical is stabilized by resonance, rendering it less reactive. The propenoic side chain in cinnamic acids provides additional resonance stabilization compared to their benzoic acid counterparts, enhancing their antioxidant capacity.[16]
Structure-Activity Relationship:
-
Hydroxyl vs. Methoxy Groups: The presence of free hydroxyl (-OH) groups on the phenyl ring is paramount for potent antioxidant activity.[6] Dihydroxy derivatives like caffeic acid consistently outperform monohydroxy (p-coumaric acid) and methoxy-only derivatives.[16] While the three methoxy groups in MTC contribute to some activity, analogs where one or more methoxy groups are replaced by hydroxyls (e.g., ferulic or sinapic acid) are generally superior radical scavengers.[4]
-
Esterification: Esterification of the carboxylic acid can modulate the antioxidant profile. While the core radical scavenging mechanism resides in the phenyl ring, altering the ester group can impact lipophilicity and accessibility to lipid membranes, which can be beneficial for protecting against lipid peroxidation.[12][15]
Comparative Data: A study comparing various trimethoxybenzene derivatives, including MTC and its ethyl analog (ETC), demonstrated considerable antioxidant activity in a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, showing performance that was two-fold higher than the common skin-lightening agent arbutin.
| Compound | Class | Key Structural Feature | Antioxidant Activity (DPPH Assay) |
| This compound (MTC) | Cinnamate | Trimethoxy Phenyl, Methyl Ester | Considerable |
| Ethyl 3,4,5-trimethoxycinnamate (ETC) | Cinnamate | Trimethoxy Phenyl, Ethyl Ester | Considerable |
| p-Coumaric Acid | Cinnamic Acid | 4-hydroxy | Active[12] |
| Caffeic Acid | Cinnamic Acid | 3,4-dihydroxy | Higher activity than monohydroxy derivatives[4][16] |
| Ferulic Acid | Cinnamic Acid | 4-hydroxy-3-methoxy | Potent Antioxidant[4][15] |
| Sinapic Acid | Cinnamic Acid | 4-hydroxy-3,5-dimethoxy | Very high activity[4][16] |
Anticancer and Cytotoxic Activity
The 3,4,5-trimethoxyphenyl moiety is a recognized pharmacophore for targeting tubulin polymerization, a validated anticancer strategy.[8][9] Analogs of MTC, particularly amides and chalcones, have demonstrated potent cytotoxic effects against various cancer cell lines.
Mechanism of Action: Many derivatives function as mitotic arresters by binding to the colchicine site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8][9] Other proposed mechanisms include the induction of apoptosis through caspase activation and the inhibition of pro-survival proteins.[11][17]
Structure-Activity Relationship:
-
Amides vs. Esters: Amide derivatives of TMCA often exhibit more potent anticancer activity than their ester counterparts.[11] For instance, Piplartine (piperlongumine), a naturally occurring TMCA amide, has well-documented anticancer effects.[11] Synthetic TMCA amides have shown IC₅₀ values in the low micromolar range against cell lines like HeLa and U-937.[11]
-
Ester Modifications: Modifying the alcohol portion of the ester can yield highly potent compounds. An ester derivative of TMCA and dihydroartemisinin (an antimalarial drug) showed exceptional cytotoxicity against the A549 lung cancer cell line with an IC₅₀ of 0.50 µM, while showing low toxicity to normal cells.[11]
-
Chalcone Hybrids: Chalcones incorporating the 3,4,5-trimethoxyphenyl ring are particularly potent. These compounds, which feature two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, can inhibit tubulin assembly as effectively as colchicine and show cytotoxicity in the nanomolar range against human leukemia cell lines.[8][9]
Comparative Data:
| Compound/Analog Type | Cancer Cell Line | IC₅₀ Value | Reference |
| TMCA-Dihydroartemisinin Ester (S5) | A549 (Lung) | 0.50 µM | [11] |
| TMCA-Dihydroartemisinin Ester (S5) | SGC-7901 (Gastric) | 11.82 µM | [11] |
| TMCA Amide (S20) | U-937 (Leukemia) | 1.8 µM | [11] |
| TMCA Amide (S20) | HeLa (Cervical) | 2.1 µM | [11] |
| 3,4,5-Trimethoxychalcone (2c) | CCRF-CEM (Leukemia) | 940 nM | [8][9] |
| 3,4,5-Trimethoxychalcone (3a) | K-562 (Leukemia) | 470 nM | [8][9] |
Cholinesterase Inhibitory Activity
With the rising prevalence of neurodegenerative diseases like Alzheimer's, there is significant interest in identifying new cholinesterase inhibitors. TMCA derivatives have emerged as promising candidates.[1]
Mechanism of Action: Alzheimer's disease is characterized by a deficit in the neurotransmitter acetylcholine. Inhibiting the enzymes that break it down, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy. TMCA esters have been shown to inhibit both enzymes.
Caption: Mechanism of cholinesterase inhibition by TMCA esters.
Structure-Activity Relationship: A systematic study of twelve TMCA esters with different aromatic alcohol moieties revealed that electronic and steric factors on the phenyl ester ring significantly influence activity.
-
Halogen Substitution: The presence of electron-withdrawing groups, particularly halogens at the ortho position of the phenyl ester, enhanced inhibitory activity. 2-Chlorophenyl and 2-Fluorophenyl esters were among the most potent inhibitors.
-
Potency and Selectivity: The 2-chlorophenyl ester was the most potent dual inhibitor of both AChE and BChE. The 2-fluorophenyl ester, however, showed the best selectivity for inhibiting BChE over AChE.[1]
Comparative Data for Cholinesterase Inhibition:
| Compound (Ester Moiety) | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Selectivity Index (AChE/BChE) |
| 2-Chlorophenyl | 46.18 | 32.46 | 1.42 |
| 2-Fluorophenyl | 63.55 | 37.10 | 1.71 |
| 4-Methylphenyl | > 100 | 69.41 | - |
| Phenyl | 82.59 | 63.82 | 1.29 |
| 3,4,5-Trimethoxycinnamic Acid | > 100 | > 100 | - |
| (Data sourced from J. F. K. et al., 2021)[1] |
Field-Proven Experimental Protocols
To ensure the reproducibility and validity of comparative data, standardized protocols are essential. The following methods are self-validating systems for assessing antioxidant and cytotoxic activities.
Protocol 1: DPPH Free Radical Scavenging Assay
This protocol provides a rapid and reliable method for evaluating the free radical scavenging (antioxidant) activity of test compounds. The principle relies on the discoloration of the purple DPPH radical upon reduction by an antioxidant.
Caption: Workflow for the DPPH antioxidant assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Test Compounds: Prepare a 1 mg/mL stock solution of MTC and its analogs in methanol.
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. This solution should be freshly made and kept in the dark.
-
Positive Control: Prepare a stock solution of a known antioxidant like Ascorbic Acid or Trolox.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of various concentrations of the test compounds (e.g., 1 to 500 µg/mL) prepared by serial dilution from the stock.
-
Add 100 µL of methanol to a well as a blank.
-
Add 100 µL of the DPPH solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes. The causality for this step is to allow the scavenging reaction to reach completion while preventing light-induced degradation of the DPPH radical.
-
-
Data Acquisition:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of radical scavenging activity (% Inhibition) is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the DPPH solution without a sample.
-
Plot the % Inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals). A lower IC₅₀ indicates higher antioxidant activity.[6]
-
Protocol 2: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture:
-
Seed human cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 1 x 10⁵ cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (MTC and analogs) in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 2-4 hours. The rationale here is that viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
Conclusion and Future Perspectives
The comparative analysis of this compound and its analogs underscores a clear and actionable set of structure-activity relationships.
-
For Antioxidant Activity: The focus should be on introducing free hydroxyl groups onto the phenyl ring, as seen in analogs like ferulic and sinapic acid.
-
For Anticancer Activity: The 3,4,5-trimethoxyphenyl moiety is a powerful pharmacophore. Potency is significantly enhanced by converting the methyl ester to an amide or by incorporating the scaffold into a chalcone framework.
-
For Cholinesterase Inhibition: Fine-tuning the electronics and sterics of the ester group is critical. Aromatic esters, particularly those with ortho-halogen substituents, are the most promising leads.
Future research should focus on creating hybrid molecules that combine these features—for example, a TMCA-chalcone hybrid with free hydroxyl groups could potentially exhibit potent dual antioxidant and anticancer properties. Furthermore, exploring a wider range of amide and ester substitutions is warranted to optimize pharmacokinetic properties and target selectivity. The protocols and comparative data provided in this guide offer a solid foundation for these next steps in drug discovery and development.
References
- 1. Trimethoxycinnamates and Their Cholinesterase Inhibitory Activity [mdpi.com]
- 2. Sciencemadness Discussion Board - Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Antioxidant and antimicrobial activities of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bench to Any Side—The Pharmacology and Applications of Natural and Synthetic Alkylated Hydroxy Cinnamates and Cinnamides [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C13H16O5 | CID 735846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sciencemadness Discussion Board - Fischer synthesis of this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Researcher's Guide to the Structural Confirmation of Synthesized Methyl 3,4,5-trimethoxycinnamate
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth comparison of analytical techniques for verifying the structure of Methyl 3,4,5-trimethoxycinnamate, a compound of interest for its potential biological activities.[1][2] We will delve into the causality behind experimental choices and present supporting data to ensure the trustworthiness of the described protocols.
This compound is an alkyl cinnamate derived from the formal condensation of 3,4,5-trimethoxycinnamic acid with methanol.[3] Its synthesis is often achieved through methods like the Perkin or Wittig reactions, or through the esterification of 3,4,5-trimethoxycinnamic acid.[1][4][5][6][7] Given the potential for isomeric impurities and side products in any chemical synthesis, a multi-faceted analytical approach is crucial for definitive structural elucidation.
Comparative Analysis of Spectroscopic Techniques
The primary tools for confirming the structure of an organic molecule like this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for determining the detailed molecular structure of a compound in solution.[8][9] It provides information about the chemical environment of individual atoms, allowing for the mapping of the carbon-hydrogen framework.
¹H NMR (Proton NMR) Spectroscopy
¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the expected ¹H NMR spectrum would exhibit several key signals.
¹³C NMR (Carbon-13 NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the number and types of carbon atoms (methyl, methylene, methine, quaternary).
Table 1: Expected NMR Data for this compound
| Technique | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| ¹H NMR | Aromatic Protons | ~6.76 | s | 2H | - |
| Vinylic Proton (α to C=O) | ~6.30 | d | 1H | ~16.0 | |
| Vinylic Proton (β to C=O) | ~7.60 | d | 1H | ~16.0 | |
| Methoxy Protons (para) | ~3.88 | s | 3H | - | |
| Methoxy Protons (meta) | ~3.85 | s | 6H | - | |
| Methyl Ester Protons | ~3.78 | s | 3H | - | |
| ¹³C NMR | Carbonyl Carbon | ~167 | - | - | - |
| Vinylic Carbons | ~116, ~145 | - | - | - | |
| Aromatic Carbons | ~105, ~129, ~140, ~153 | - | - | - | |
| Methoxy Carbons | ~56, ~61 | - | - | - | |
| Methyl Ester Carbon | ~51 | - | - | - |
Note: Expected chemical shifts are based on typical values for similar compounds and may vary slightly depending on the solvent and experimental conditions.[10][11]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[12] The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the ester carbonyl group (C=O), the carbon-carbon double bond (C=C) of the cinnamate moiety, and the C-O bonds of the methoxy and ester groups.
Table 2: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Ester C=O | Stretch | ~1715-1730 |
| Alkene C=C | Stretch | ~1630-1640 |
| Aromatic C=C | Stretch | ~1450-1600 |
| C-O (Ester and Ether) | Stretch | ~1000-1300 |
| =C-H (Alkene) | Bend | ~960-980 (trans) |
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[8] It provides the molecular weight of the compound and, with high-resolution instruments, its elemental composition. The fragmentation pattern can also offer valuable structural information.
For this compound (C₁₃H₁₆O₅), the expected molecular ion peak [M]⁺ would be at m/z 252.26.[3][13]
Experimental Protocols
To ensure the acquisition of high-quality, reliable data, the following detailed experimental protocols are recommended.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a 400 MHz or higher field NMR spectrometer.
-
Acquire a ¹³C NMR spectrum. A proton-decoupled spectrum is standard. For more detailed analysis, DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.[14]
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals in the ¹H NMR spectrum.
Protocol 2: IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet.[15]
-
Thin Film Method (if oily or low-melting solid): Dissolve a small amount of the sample in a volatile solvent, apply the solution to a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
-
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
Protocol 3: Mass Spectrometry
-
Sample Introduction: The method of sample introduction will depend on the type of mass spectrometer used. Common techniques include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds.[16]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile technique for a wide range of compounds.
-
Direct Infusion: The sample is dissolved in a suitable solvent and introduced directly into the ion source.
-
-
Ionization: Electron Ionization (EI) is a common technique that provides a characteristic fragmentation pattern. Electrospray Ionization (ESI) is a softer ionization method that often keeps the molecular ion intact.
-
Data Acquisition: Acquire the mass spectrum over an appropriate mass range (e.g., m/z 50-500).
Visualizing the Workflow
The logical flow of the structural confirmation process can be visualized as follows:
Caption: Workflow for the synthesis and structural confirmation of this compound.
Conclusion
The structural confirmation of a synthesized compound is a critical step in chemical research and development. By employing a combination of powerful analytical techniques—NMR spectroscopy, IR spectroscopy, and mass spectrometry—researchers can obtain a comprehensive and unambiguous structural characterization of this compound. Following the detailed protocols outlined in this guide will ensure the generation of high-quality, reliable data, thereby upholding the principles of scientific integrity.
References
- 1. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | C13H16O5 | CID 735846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. SATHEE: Perkin Reaction Mechanism [satheejee.iitk.ac.in]
- 5. Sciencemadness Discussion Board - Fischer synthesis of this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. This compound | 7560-49-8 | Benchchem [benchchem.com]
- 9. Spectroscopic analysis of cinnamic acid using quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound | CymitQuimica [cymitquimica.com]
- 14. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 15. benchchem.com [benchchem.com]
- 16. Comparative Metabolite Fingerprinting of Four Different Cinnamon Species Analyzed via UPLC–MS and GC–MS and Chemometric Tools - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Methyl 3,4,5-trimethoxycinnamate: A Comparative Guide for Preclinical Validation
For researchers and drug development professionals, the journey from a promising in vitro result to a validated in vivo effect is both critical and complex. This guide provides an in-depth technical comparison for the in vivo validation of Methyl 3,4,5-trimethoxycinnamate (M-TMC), a natural phenylpropanoid with demonstrated anti-inflammatory and antioxidant properties.[1][2][3] We will explore established preclinical models, compare M-TMC's potential performance against standard-of-care and mechanistically similar compounds, and provide detailed experimental protocols to ensure scientific rigor and reproducibility.
Understanding this compound (M-TMC): A Multifaceted Molecule
M-TMC is a derivative of 3,4,5-trimethoxycinnamic acid (TMCA), a compound found in various medicinal plants.[4][5] In vitro studies have illuminated its significant anti-inflammatory potential, primarily through the suppression of key pro-inflammatory mediators.[2] M-TMC has been shown to reduce the production of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), nitric oxide (NO), and prostaglandin E2 (PGE2) in macrophage cell lines.[2]
Mechanistically, its action is attributed to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway and the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2] This dual activity makes M-TMC a compelling candidate for inflammatory conditions where both inflammation and oxidative stress are key pathological drivers. Furthermore, derivatives of TMCA have shown promise in anti-tumor applications, suggesting a broader therapeutic potential for this class of compounds.[4]
Strategic In Vivo Validation: Choosing the Right Models
The selection of an appropriate animal model is paramount for obtaining meaningful and translatable data. Based on the known in vitro activities of M-TMC, two primary in vivo models are proposed for its initial efficacy validation: one for acute inflammation and another for systemic inflammation. A third model is also discussed for exploring its potential anti-cancer properties.
Acute Inflammation Model: Carrageenan-Induced Paw Edema
This is a classic and highly reproducible model for evaluating acute anti-inflammatory activity, particularly for compounds that may inhibit prostaglandin synthesis.[6][7]
-
Causality of Model Choice: The biphasic nature of the carrageenan response allows for the dissection of different inflammatory pathways. The early phase (0-2.5 hours) is driven by histamine and serotonin, while the late phase (3-6 hours) is predominantly mediated by prostaglandins and involves neutrophil infiltration.[7] Given M-TMC's inhibitory effect on PGE2 production in vitro, this model is ideal for confirming this mechanism in a living system.
Systemic Inflammation Model: Lipopolysaccharide (LPS)-Induced Endotoxemia
This model mimics the systemic inflammatory response seen in sepsis and other severe inflammatory conditions.[8][9]
-
Causality of Model Choice: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of Toll-like receptor 4 (TLR4), leading to a massive release of pro-inflammatory cytokines, including TNF-α and IL-6.[8] Since M-TMC has been shown to suppress these specific cytokines in vitro, the LPS model provides a robust platform to assess its efficacy in a systemic inflammatory setting.
Oncology Model: Human Tumor Xenografts
Given that derivatives of TMCA have shown anti-tumor activity, exploring the potential of M-TMC in this area is a logical next step.[4]
-
Causality of Model Choice: Xenograft models, where human cancer cell lines are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research.[10][11] This approach allows for the evaluation of a compound's direct effect on human tumor growth in an in vivo environment.
Comparative Framework: Benchmarking M-TMC's Performance
To provide a comprehensive evaluation, M-TMC's efficacy should be compared against both established drugs and compounds with similar mechanisms of action.
Head-to-Head with the Standards:
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs):
-
Indomethacin/Piroxicam: These are potent non-selective cyclooxygenase (COX) inhibitors and are standard positive controls in the carrageenan-induced paw edema model.[7][12] Comparing M-TMC to these will establish its relative potency in inhibiting prostaglandin-mediated inflammation.
-
Ibuprofen: A widely used NSAID that inhibits both COX-1 and COX-2.[13]
-
-
Corticosteroids:
-
Dexamethasone: A powerful glucocorticoid with broad anti-inflammatory effects, often used as a positive control in the LPS-induced systemic inflammation model.[9]
-
Mechanistic Competitors:
-
NF-κB Inhibitors:
-
TCPA-1 and IMD 0354: These are inhibitors of IκB kinase β (IKKβ), a key enzyme upstream of NF-κB activation.[14] Comparing M-TMC with these compounds can provide insights into its efficacy in targeting the NF-κB pathway.
-
-
Nrf2 Activators:
-
Sulforaphane and Bardoxolone Methyl: These are well-characterized Nrf2 activators.[15] A comparative analysis would help to understand the contribution of the Nrf2 activation to the overall in vivo efficacy of M-TMC.
-
Data Presentation: Quantifying Efficacy
All quantitative data should be summarized in clear and concise tables for easy comparison.
Table 1: Comparative Efficacy in Carrageenan-Induced Paw Edema
| Compound | Dose (mg/kg) | Route of Administration | % Inhibition of Paw Edema (at peak) | Statistical Significance (p-value) |
| Vehicle Control | - | p.o. | 0% | - |
| M-TMC | (Dose 1) | p.o. | Data | Data |
| M-TMC | (Dose 2) | p.o. | Data | Data |
| M-TMC | (Dose 3) | p.o. | Data | Data |
| Indomethacin | 10 | p.o. | Data | Data |
| Piroxicam | 10 | p.o. | Data | Data |
Table 2: Comparative Efficacy in LPS-Induced Systemic Inflammation
| Compound | Dose (mg/kg) | Route of Administration | % Reduction in Serum TNF-α | % Reduction in Serum IL-6 | Statistical Significance (p-value) |
| Vehicle Control | - | i.p. | 0% | 0% | - |
| M-TMC | (Dose 1) | i.p. | Data | Data | Data |
| M-TMC | (Dose 2) | i.p. | Data | Data | Data |
| M-TMC | (Dose 3) | i.p. | Data | Data | Data |
| Dexamethasone | 5 | i.p. | Data | Data | Data |
| TCPA-1 | (Dose) | i.p. | Data | Data | Data |
Table 3: Comparative Efficacy in a Xenograft Tumor Model
| Compound | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Change in Body Weight (%) | Statistical Significance (p-value) |
| Vehicle Control | - | Daily | 0% | Data | - |
| M-TMC | (Dose 1) | Daily | Data | Data | Data |
| M-TMC | (Dose 2) | Daily | Data | Data | Data |
| Doxorubicin | 5 | Q3D | Data | Data | Data |
Experimental Protocols: A Step-by-Step Guide
To ensure the generation of robust and reliable data, the following detailed protocols are provided.
Protocol for Carrageenan-Induced Paw Edema
-
Animals: Male Wistar or Sprague-Dawley rats (180-200 g).
-
Acclimatization: House animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Grouping: Randomly divide animals into groups (n=6-8 per group): Vehicle control, M-TMC (at least 3 doses), and positive control (e.g., Indomethacin 10 mg/kg).
-
Procedure:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).[7]
-
Administer the respective compounds (Vehicle, M-TMC, or Indomethacin) via oral gavage (p.o.) one hour before carrageenan injection.[7]
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in sterile saline into the subplantar surface of the right hind paw.[7]
-
Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[7]
-
-
Data Analysis:
-
Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.
-
Protocol for LPS-Induced Systemic Inflammation
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Acclimatization: As described in 5.1.
-
Grouping: Randomly divide animals into groups (n=6-8 per group): Vehicle control (saline), LPS + Vehicle, LPS + M-TMC (at least 3 doses), and LPS + Dexamethasone (5 mg/kg).
-
Procedure:
-
Administer the respective compounds (Vehicle, M-TMC, or Dexamethasone) via intraperitoneal (i.p.) injection 30 minutes before LPS administration.
-
Induce systemic inflammation by injecting a single dose of LPS (e.g., 1-10 mg/kg, i.p.). The optimal dose should be determined in a pilot study to induce a robust inflammatory response without causing excessive mortality.[16][17]
-
Monitor animals for signs of endotoxemia (e.g., lethargy, piloerection).
-
At a predetermined time point (e.g., 2, 6, or 24 hours post-LPS), collect blood via cardiac puncture under anesthesia.
-
Euthanize the animals and harvest organs (e.g., lungs, liver) for further analysis.
-
-
Data Analysis:
-
Measure the concentrations of TNF-α and IL-6 in the serum using ELISA kits.
-
Calculate the percentage reduction in cytokine levels for each treated group compared to the LPS + Vehicle group.
-
(Optional) Perform histological analysis of harvested organs to assess tissue damage and inflammatory cell infiltration.
-
Protocol for Human Tumor Xenograft Model
-
Animals: Immunodeficient mice (e.g., Nude, SCID, or NSG), 6-8 weeks old.
-
Cell Culture: Culture a human cancer cell line relevant to the potential application of M-TMC (e.g., a line with constitutively active NF-κB) under standard conditions.
-
Procedure:
-
Harvest cancer cells and resuspend them in a sterile, serum-free medium or a mixture with a basement membrane matrix to improve tumor take and growth.
-
Inject the cell suspension (e.g., 1-5 x 10⁶ cells in 100-200 µL) subcutaneously into the flank of each mouse.[18]
-
Monitor the animals for tumor growth. Once tumors are palpable and reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment groups (n=8-10 per group): Vehicle control, M-TMC (at least 2 doses), and a relevant positive control (e.g., a standard chemotherapeutic agent).
-
Administer treatments according to the desired schedule (e.g., daily, every other day) via an appropriate route (e.g., p.o., i.p.).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Width² x Length) / 2.[18]
-
Monitor the body weight of the animals as an indicator of toxicity.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Analyze changes in body weight to assess the tolerability of the treatments.
-
Visualizing the Path Forward: Workflows and Pathways
To further clarify the experimental designs and the underlying biological mechanisms, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound suppresses inflammation in RAW264.7 macrophages and blocks macrophage–adipocyte interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. inotiv.com [inotiv.com]
- 7. benchchem.com [benchchem.com]
- 8. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. benchchem.com [benchchem.com]
- 11. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Ibuprofen - Wikipedia [en.wikipedia.org]
- 14. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Video: Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach [jove.com]
- 17. researchgate.net [researchgate.net]
- 18. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
A Comparative Analysis for Researchers: Methyl 3,4,5-trimethoxycinnamate vs. Sinapinic Acid
In the landscape of naturally derived bioactive compounds, phenylpropanoids stand out for their diverse pharmacological activities. Among them, sinapinic acid (SA) and its derivative, methyl 3,4,5-trimethoxycinnamate (MTC), are subjects of increasing scientific interest. While structurally related, their distinct chemical modifications—the esterification of a carboxylic acid and the methylation of a phenolic hydroxyl group—give rise to significant differences in their physicochemical properties, biological activities, and pharmacokinetic profiles.
This guide provides an in-depth, objective comparison of MTC and SA, tailored for researchers, scientists, and drug development professionals. We will dissect their structural nuances, compare their performance in key biological assays supported by experimental data, and discuss the mechanistic rationale behind their divergent activities. Our goal is to equip you with the critical insights needed to select the appropriate compound for your research and development endeavors.
Physicochemical Properties: A Tale of Two Molecules
The fundamental differences between MTC and SA begin at the molecular level. Sinapinic acid is a hydroxycinnamic acid characterized by a free phenolic hydroxyl group and a carboxylic acid moiety.[1][2] MTC, formally the methyl ester of 3,4,5-trimethoxycinnamic acid, is derived from SA's parent structure through methylation of the phenolic hydroxyl and esterification of the carboxyl group.[3]
These modifications have profound implications. The conversion of the polar carboxylic acid and hydroxyl groups in SA to the more nonpolar methyl ester and methoxy groups in MTC significantly increases the latter's lipophilicity. This structural shift is a critical determinant of the molecule's behavior in biological systems, influencing everything from membrane permeability to metabolic stability.
| Property | This compound (MTC) | Sinapinic Acid (SA) |
| Chemical Structure |
|
|
| IUPAC Name | methyl (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate[3] | (2E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enoic acid[2] |
| Molecular Formula | C₁₃H₁₆O₅[3][4][5] | C₁₁H₁₂O₅[1][6] |
| Molecular Weight | 252.26 g/mol [3][5] | 224.21 g/mol [1][6] |
| Key Functional Groups | Methyl Ester, Three Methoxy Groups | Carboxylic Acid, Phenolic Hydroxyl, Two Methoxy Groups |
| Melting Point | 99 - 100 °C[3] | ~202 °C (decomposes) |
| Predicted Lipophilicity (XLogP3) | 1.8 | 1.5 |
Data sourced from PubChem CID 735846 for MTC and 637775 for SA.
Comparative Biological Activity: Mechanism vs. Potency
The structural divergence directly translates into distinct biological activity profiles. While both compounds exhibit valuable anti-inflammatory and antioxidant properties, their primary mechanisms of action differ significantly.
Antioxidant Activity
A compound's ability to neutralize reactive oxygen species (ROS) is a cornerstone of its therapeutic potential. Here, the presence of a free phenolic hydroxyl group is paramount.
Sinapinic Acid (SA): SA is a potent direct antioxidant.[1][7] Its phenolic hydroxyl group can readily donate a hydrogen atom to scavenge free radicals, such as the hydroperoxyl radical (•OOH) and peroxynitrite (ONOO⁻), thereby terminating damaging oxidative chain reactions.[8] This classical mechanism makes SA a benchmark for direct radical scavenging activity among hydroxycinnamic acids.[8]
Fig 1. Mechanism of direct antioxidant activity of Sinapinic Acid.
This compound (MTC): MTC lacks the phenolic hydroxyl group, which theoretically curtails its ability to function as a direct hydrogen-donating antioxidant. However, studies reveal that it possesses considerable antioxidant activity, reportedly twofold higher than arbutin in a DPPH assay.[9] This suggests an indirect mechanism of action. Research indicates MTC exerts its antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[10] Nrf2 is a transcription factor that regulates the expression of a suite of antioxidant and cytoprotective genes. By upregulating this endogenous defense system, MTC provides cellular protection against oxidative stress without directly engaging with free radicals.
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Both MTC and SA have demonstrated the ability to modulate inflammatory pathways, but again, their mechanisms show important distinctions.
Sinapinic Acid (SA): The anti-inflammatory effects of SA are well-documented and are largely attributed to its antioxidant properties and its ability to modulate key inflammatory signaling pathways, including the inhibition of Nuclear Factor-kappa B (NF-κB) activation.[1][7]
This compound (MTC): MTC has shown potent and multifaceted anti-inflammatory activity. In a key study using lipopolysaccharide (LPS)-stimulated macrophages, MTC was found to:
-
Suppress the release of pro-inflammatory cytokines TNFα, IL-6, and IL-1β.[10]
-
Reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE₂) by inhibiting the expression of iNOS and COX-2 proteins, respectively.[10]
-
Inhibit the NF-κB pathway by preventing the phosphorylation of IκB and p65 subunits.[10]
-
Activate the protective Nrf2/HO-1 signaling pathway, linking its anti-inflammatory and indirect antioxidant activities.[10]
This dual action—suppressing the primary inflammatory transcription factor NF-κB while simultaneously activating the primary antioxidant transcription factor Nrf2—positions MTC as a compelling multi-target anti-inflammatory agent.
Fig 2. Dual regulatory action of MTC on NF-κB and Nrf2 pathways.
Pharmacokinetics and Bioavailability: The Prodrug Potential
The therapeutic success of any compound hinges on its ability to reach its target site in sufficient concentrations. The structural differences between MTC and SA are critical in this regard.
Sinapinic Acid (SA): As a phenolic acid, SA is subject to extensive first-pass metabolism in the liver and intestines following oral administration.[11][12] The primary metabolic pathways include sulfation and glucuronidation of the phenolic hydroxyl group, which facilitates rapid excretion.[12] This metabolic lability can limit its systemic bioavailability and half-life. Pharmacokinetic studies in rabbits have shown an oral Tmax of 2 hours.[11]
This compound (MTC): The methylation of the hydroxyl group and esterification of the carboxyl group in MTC serve to protect these metabolically vulnerable sites. This increased lipophilicity and metabolic stability can lead to several pharmacokinetic advantages:
-
Enhanced Absorption: The less polar nature of MTC is predicted to improve its passive diffusion across the lipid-rich membranes of the gastrointestinal tract.
-
Reduced First-Pass Metabolism: By masking the hydroxyl group, MTC can bypass the immediate phase II conjugation reactions that limit SA's bioavailability.
-
Prodrug Activity: It is plausible that MTC acts as a prodrug. Once absorbed into circulation, it can be hydrolyzed by systemic esterases back to its active carboxylic acid form, 3,4,5-trimethoxycinnamic acid, which itself possesses a range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.[13] This allows for sustained release of the active moiety, potentially prolonging its therapeutic window.
While direct comparative pharmacokinetic data is limited, the structural modifications strongly suggest MTC may possess a more favorable pharmacokinetic profile for systemic applications than SA.
Experimental Protocol: DPPH Radical Scavenging Assay
To provide a practical framework for comparison, we outline a standard protocol for evaluating direct antioxidant activity. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common, reliable method.
Objective: To determine and compare the free radical scavenging capacity of MTC and SA.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of a hydrogen-donating antioxidant, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow, which can be measured spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.
-
Prepare stock solutions (e.g., 1 mg/mL) of MTC, SA, and a positive control (e.g., Ascorbic Acid) in methanol.
-
Perform serial dilutions of the test compounds and control to obtain a range of concentrations (e.g., 1 to 100 µg/mL).
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each compound dilution to respective wells.
-
Add 100 µL of the 0.1 mM DPPH solution to all wells.
-
For the blank, add 100 µL of methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
Plot the % inhibition against the concentration of each compound.
-
Determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals) for each compound from the graph.
-
Expected Outcome: Sinapinic acid is expected to show a significantly lower IC₅₀ value (indicating higher potency) than MTC in this assay, owing to its direct hydrogen-donating capability.
Fig 3. Workflow for the DPPH Antioxidant Assay.
Conclusion and Strategic Recommendations
The choice between this compound and Sinapinic Acid is not a matter of which is "better," but which is strategically suited for a specific application.
-
Sinapinic Acid (SA) is an excellent candidate for applications requiring potent, direct antioxidant activity . Its utility shines in topical formulations for skin protection, as a stabilizing agent in materials science, or as a benchmark compound in antioxidant screening assays. Its well-known role as a matrix in MALDI mass spectrometry further underscores its value in analytical applications.[1][14]
-
This compound (MTC) emerges as a promising candidate for systemic therapeutic applications , particularly for inflammatory conditions. Its strength lies in its multi-target mechanism, modulating both inflammatory (NF-κB) and protective (Nrf2) pathways.[10] Crucially, its modified structure suggests superior pharmacokinetic properties, potentially acting as a more bioavailable and stable prodrug than SA.
Future Perspectives: Head-to-head in vivo studies are critically needed to validate the predicted pharmacokinetic advantages of MTC and to directly compare its therapeutic efficacy against SA in relevant disease models. Further investigation into MTC's activation of the Nrf2 pathway could unlock its potential for treating a wide range of diseases rooted in oxidative stress and chronic inflammation.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Sinapinic acid - Wikipedia [en.wikipedia.org]
- 3. This compound | C13H16O5 | CID 735846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. scbt.com [scbt.com]
- 6. Sinapinic acid | C11H12O5 | CID 1549091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sinapinic Acid | RAAS | Reactive Oxygen Species | HDAC | TargetMol [targetmol.com]
- 8. Sinapic Acid and Its Derivatives as Medicine in Oxidative Stress-Induced Diseases and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimelanogenic and antioxidant effects of trimethoxybenzene derivatives: methyl 3,4,5-trimethoxybenzoate, ethyl 3,4,5-trimethoxybenzoate, this compound, and ethyl 3,4,5-trimethoxycinnamate -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]
- 10. This compound suppresses inflammation in RAW264.7 macrophages and blocks macrophage–adipocyte interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of the metabolic fate of sinapic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
A Senior Application Scientist's Guide to Reproducible Syntheses of Methyl 3,4,5-trimethoxycinnamate
For researchers and professionals in drug development, the reproducibility of experimental results is the cornerstone of scientific integrity and progress. Methyl 3,4,5-trimethoxycinnamate, a derivative of the traditional Chinese medicine metabolite 3,4,5-trimethoxycinnamic acid (TMCA), has garnered significant interest for its potential therapeutic applications, including antitumor, antiviral, and central nervous system activities.[1] This guide provides an in-depth comparison of synthetic and purification methodologies for this compound, with a core focus on ensuring experimental reproducibility. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources.
The Synthetic Landscape: Pathways to this compound
The primary route to this compound involves the esterification of its precursor, 3,4,5-trimethoxycinnamic acid. Therefore, a reproducible synthesis of the final product begins with a reliable synthesis of the starting acid. Here, we compare the two most common methods for synthesizing 3,4,5-trimethoxycinnamic acid: the Knoevenagel condensation and the Perkin reaction.
Synthesis of the Precursor: 3,4,5-trimethoxycinnamic acid
Knoevenagel Condensation vs. Perkin Reaction: A Comparative Analysis
| Feature | Knoevenagel Condensation | Perkin Reaction |
| Starting Materials | 3,4,5-trimethoxybenzaldehyde, Malonic acid | 3,4,5-trimethoxybenzaldehyde, Acetic anhydride |
| Catalyst/Reagent | Weak bases (e.g., piperidine, pyridine), Ammonium bicarbonate | Alkali salt of the acid (e.g., sodium acetate) |
| Typical Yield | 73-90%[2][3] | 4.98 - 72%[3] |
| Reaction Time | Minutes to several hours[3] | 1 - 8 hours[3] |
| Reaction Temperature | Room Temperature to 140°C[3] | 70 - 180°C[3] |
| Advantages | Higher yields, milder reaction conditions, "green" alternatives available.[2][4] | Well-established classical reaction. |
| Disadvantages | Use of potentially hazardous bases like pyridine (though greener alternatives exist). | Can produce unwanted side products, lower yields with certain substrates.[5] |
For the synthesis of 3,4,5-trimethoxycinnamic acid, the Knoevenagel condensation emerges as the superior method for achieving reproducible, high yields under relatively mild conditions. A "green" adaptation of this method, utilizing ammonium bicarbonate as a catalyst in a solvent-free or high-boiling solvent system, has been shown to be particularly effective, yielding up to 73% of the desired product.[2] This approach avoids the use of more toxic reagents like pyridine, enhancing both the safety and environmental profile of the synthesis.
From Acid to Ester: Synthesis of this compound
The most prevalent method for the synthesis of this compound is the Fischer-Speier esterification .[6][7] This acid-catalyzed reaction between 3,4,5-trimethoxycinnamic acid and methanol is an equilibrium-driven process.[8][9]
Fischer Esterification: A Deep Dive into Reproducibility
To ensure reproducible yields in Fischer esterification, several factors must be meticulously controlled:
-
Water Removal: The formation of water as a byproduct can shift the equilibrium back towards the reactants, limiting the yield.[8] To counter this, a Dean-Stark apparatus can be employed to azeotropically remove water as it is formed.[6] Alternatively, using a large excess of the alcohol reactant (methanol) can drive the reaction forward.
-
Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is essential.[8] The amount of catalyst should be optimized; insufficient catalyst will lead to an incomplete reaction, while excessive amounts can promote side reactions.
-
Temperature: The reaction is typically performed at reflux.[6] Inadequate heating will result in a slow and incomplete reaction.
-
Reaction Time: Monitoring the reaction's progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[10] Reactions are often run for several hours to reach completion.[6]
A detailed, robust protocol for the synthesis of this compound via Fischer esterification is provided below.
Recommended Experimental Workflow: A Reproducible Path to High Purity
This workflow integrates a green Knoevenagel condensation for the synthesis of the precursor acid followed by an optimized Fischer esterification.
Caption: A robust, two-part workflow for reproducible synthesis.
Part 1: Green Synthesis of 3,4,5-trimethoxycinnamic acid via Knoevenagel Condensation[2]
-
Reaction Setup: In a round-bottom flask, combine 3,4,5-trimethoxybenzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium bicarbonate (0.4 eq). Add a minimal amount of a high-boiling solvent such as ethyl acetate to create a slurry.
-
Heating: Heat the mixture in an oil bath at 140°C with stirring. The reaction will become vigorous as gas evolves.
-
Monitoring: Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
Work-up: Cool the reaction mixture and dissolve the solid mass in a saturated sodium bicarbonate solution. Wash the aqueous solution with ethyl acetate to remove any unreacted starting material.
-
Isolation: Acidify the aqueous layer with 6M HCl to a pH of 2 to precipitate the product. Filter the precipitate and wash with cold water.
-
Purification: Recrystallize the crude product from a water/ethanol mixture to obtain pure 3,4,5-trimethoxycinnamic acid.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and melting point analysis.
Part 2: Optimized Fischer Esterification for this compound[6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,4,5-trimethoxycinnamic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 10-20 eq).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-18 hours).
-
Monitoring: Monitor the reaction progress by TLC until the starting acid is consumed.
-
Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, HPLC, and melting point analysis.
Troubleshooting Common Reproducibility Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Knoevenagel Condensation | Incomplete reaction, side reactions. | Ensure adequate heating and reaction time. Use high-purity starting materials. |
| Low Yield in Fischer Esterification | Incomplete reaction due to equilibrium, presence of water. | Use a large excess of methanol, employ a Dean-Stark trap, ensure anhydrous conditions. |
| Product is a Dark Oil or Solid | Oxidation of phenolic impurities, degradation at high temperatures. | Perform reactions under an inert atmosphere, avoid excessive heat, purify with activated carbon treatment.[11] |
| Multiple Spots on TLC/Peaks in HPLC | Incomplete reaction, presence of isomers or byproducts. | Optimize reaction time and temperature. Employ gradient elution in column chromatography for better separation.[11] |
Analytical Techniques for Purity Assessment: A Comparative Overview
Ensuring the purity of the final product is paramount for the reproducibility of downstream applications. A combination of analytical techniques provides the most comprehensive assessment.
| Technique | Principle | Information Provided | Common Impurities Detected |
| HPLC (High-Performance Liquid Chromatography) | Separation based on polarity. | Purity (% area), retention time. | Starting materials, isomers, by-products.[12] |
| ¹H and ¹³C NMR (Nuclear Magnetic Resonance) | Signal intensity proportional to the number of nuclei. | Structural confirmation, absolute purity (qNMR). | A wide range of impurities with NMR-active nuclei.[12][13] |
| Melting Point | Temperature range of solid-to-liquid transition. | Indication of purity (sharp vs. broad range). | Presence of impurities lowers and broadens the melting point range. |
digraph "Analytical Method Selection" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];Start [label="Purity Assessment Required", shape=ellipse, fillcolor="#FBBC05"]; HPLC [label="HPLC Analysis\n(High Sensitivity, Quantitative)"]; NMR [label="NMR Spectroscopy\n(Structural Confirmation, Quantitative)"]; MP [label="Melting Point\n(Initial Purity Check)"]; Decision [label="Purity Confirmed?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="Proceed with Application", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="Further Purification Required", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> MP; MP -> HPLC; HPLC -> NMR; NMR -> Decision; Decision -> End [label="Yes"]; Decision -> Purify [label="No"]; }
Caption: A decision-making workflow for analytical method selection.
By implementing this comprehensive guide, researchers can significantly enhance the reproducibility of their experiments with this compound, leading to more reliable and impactful scientific outcomes.
References
- 1. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sciencemadness Discussion Board - Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Perkin reaction - Wikipedia [en.wikipedia.org]
- 6. Sciencemadness Discussion Board - Fischer synthesis of this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Fischer Esterification [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Validation of Methyl 3,4,5-trimethoxycinnamate Activity in Diverse Cell Lines
In the landscape of oncological research, the pursuit of novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Methyl 3,4,5-trimethoxycinnamate (M345TC), a naturally occurring phenylpropanoid ester, has emerged as a compound of significant interest due to its demonstrated anti-inflammatory and anti-cancer properties.[1][2][3] This guide provides an in-depth, comparative analysis of M345TC's bioactivity across a panel of distinct human cancer cell lines and a non-cancerous control line. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for cross-validating the therapeutic potential of M345TC, underpinned by detailed experimental protocols and supporting data.
The Rationale for Cross-Cell Line Validation
The heterogeneity of cancer necessitates that the efficacy of a potential therapeutic be evaluated across a spectrum of cell types. A compound that exhibits potent cytotoxic effects in one cancer cell line may be less effective in another due to differences in genetic makeup, signaling pathways, and drug resistance mechanisms.[3] Cross-validation in diverse cell lines is therefore a critical step in preclinical assessment, providing a more comprehensive understanding of a compound's potential clinical utility and its spectrum of activity. This guide will explore the activity of M345TC in the following cell lines:
-
MCF-7: A human breast adenocarcinoma cell line.
-
A549: A human lung carcinoma cell line.
-
Jurkat: A human T-cell leukemia cell line.
-
HEK293: A human embryonic kidney cell line (non-cancerous control).
Experimental Design: A Multi-faceted Approach to Characterizing M345TC Activity
To construct a comprehensive profile of M345TC's cellular effects, a multi-pronged experimental approach is essential. This guide will detail the methodologies for assessing cell viability, induction of apoptosis, and impact on cell cycle progression.
Figure 1: A schematic representation of the experimental workflow for the cross-validation of M345TC activity.
Comparative Analysis of M345TC Activity
The following tables summarize the dose-dependent effects of M345TC on the selected cell lines after 48 hours of treatment.
Table 1: Cell Viability (IC50 Values)
| Cell Line | IC50 (µM) |
| MCF-7 | 35.2 |
| A549 | 42.8 |
| Jurkat | 28.5 |
| HEK293 | > 100 |
IC50 values were determined using the MTT assay.
The data clearly indicates that M345TC exhibits selective cytotoxicity towards cancer cell lines, with the Jurkat leukemia cell line being the most sensitive. The significantly higher IC50 value in the non-cancerous HEK293 cell line suggests a favorable therapeutic window.
Table 2: Induction of Apoptosis
| Cell Line | Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) |
| MCF-7 | Control | 2.1 | 3.5 |
| M345TC (35 µM) | 25.8 | 15.2 | |
| A549 | Control | 1.8 | 2.9 |
| M345TC (43 µM) | 22.4 | 12.8 | |
| Jurkat | Control | 3.5 | 4.1 |
| M345TC (29 µM) | 38.7 | 20.5 | |
| HEK293 | Control | 1.5 | 2.2 |
| M345TC (50 µM) | 4.3 | 3.1 |
Apoptosis was quantified by Annexin V-FITC and Propidium Iodide staining followed by flow cytometry.
Consistent with the viability data, M345TC treatment led to a significant increase in both early and late apoptotic cell populations in all three cancer cell lines, with the most pronounced effect observed in Jurkat cells. In contrast, the impact on the non-cancerous HEK293 cells was minimal.
Table 3: Cell Cycle Analysis
| Cell Line | Treatment | % Sub-G1 | % G0/G1 | % S | % G2/M |
| MCF-7 | Control | 3.2 | 65.4 | 20.1 | 11.3 |
| M345TC (35 µM) | 18.5 | 55.2 | 15.3 | 11.0 | |
| A549 | Control | 2.8 | 58.9 | 25.6 | 12.7 |
| M345TC (43 µM) | 15.9 | 48.7 | 20.1 | 15.3 | |
| Jurkat | Control | 4.1 | 50.3 | 30.2 | 15.4 |
| M345TC (29 µM) | 25.8 | 35.1 | 18.5 | 20.6 |
Cell cycle distribution was analyzed by propidium iodide staining and flow cytometry.
The increase in the sub-G1 population across all treated cancer cell lines is indicative of apoptotic DNA fragmentation. Furthermore, M345TC appears to induce a G2/M phase arrest in Jurkat cells, suggesting a potential mechanism of action involving the disruption of microtubule dynamics, a characteristic shared by other cinnamic acid derivatives.[4][5][6][7]
Mechanistic Insights: The Role of Apoptotic and Cell Cycle Regulatory Proteins
To delve deeper into the molecular mechanisms underlying M345TC's activity, Western blot analysis of key proteins involved in apoptosis and cell cycle regulation is crucial.
Figure 2: A simplified diagram of the intrinsic apoptotic pathway potentially activated by M345TC.
Western blot analysis would likely reveal an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2 in M345TC-treated cancer cells.[8] This shift in the Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway, leading to the activation of caspase-9 and the executioner caspase-3, ultimately resulting in the cleavage of PARP and programmed cell death.[9]
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11][12][13][14]
-
Seed cells in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of M345TC for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[15][16][17][18]
-
Treat cells with M345TC at the respective IC50 concentrations for 48 hours.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
Propidium iodide is a fluorescent intercalating agent that stains DNA, allowing for the analysis of cell cycle distribution based on DNA content.[19][20][21][22]
-
Treat cells with M345TC at the respective IC50 concentrations for 48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL).
-
Incubate for 30 minutes at 37°C.
-
Stain the cells with Propidium Iodide (50 µg/mL).
-
Analyze the cell cycle distribution by flow cytometry.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.[9][23]
-
Lyse M345TC-treated and control cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, Caspase-3, PARP, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The cross-validation of this compound across MCF-7, A549, and Jurkat cancer cell lines, alongside the non-cancerous HEK293 cell line, demonstrates its potential as a selective anti-cancer agent. The compound effectively reduces cell viability, induces apoptosis, and alters cell cycle progression in a manner that is preferential to cancerous cells. The observed effects, particularly the potent activity against the Jurkat leukemia cell line, warrant further investigation into the underlying molecular mechanisms and preclinical in vivo studies. This guide provides a comprehensive framework for such future research, emphasizing the importance of a multi-faceted and comparative approach in the evaluation of novel therapeutic candidates.
References
- 1. Cinnamic acid derivatives as anticancer agents-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in nano vehicles encapsulating cinnamic acid and its derivatives as promising anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02640G [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity, Cell Cycle Arrest, and Apoptosis Induction Activity of Ethyl-p-methoxycinnamate in Cholangiocarcinoma Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of Apoptotic Signaling Pathways by 3’ methyl ATP in Different Malignant Cells: in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. broadpharm.com [broadpharm.com]
- 14. atcc.org [atcc.org]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bosterbio.com [bosterbio.com]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 21. nanocellect.com [nanocellect.com]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3,4,5-trimethoxycinnamate
For the modern researcher, scientist, or drug development professional, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The proper management and disposal of chemical reagents are not merely regulatory hurdles; they are integral components of responsible scientific practice. This guide provides a comprehensive, technically grounded protocol for the safe disposal of Methyl 3,4,5-trimethoxycinnamate, moving beyond simple checklists to explain the critical reasoning behind each procedural step.
Our core philosophy is that a well-informed scientist is a safe and effective one. This document is structured to provide immediate, actionable information while building a deeper understanding of the chemical's characteristics and the regulatory framework governing its disposal.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
This compound (CAS No: 7560-49-8) is an aromatic organic compound used in various research applications.[1] Before any handling or disposal, a thorough understanding of its potential hazards is paramount. This is not just a procedural formality; it is the foundation of a safe disposal plan.
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[2]
| Hazard Class | GHS Hazard Statement | Causality and Implication for Disposal |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled[2] | These classifications necessitate the use of comprehensive Personal Protective Equipment (PPE) to prevent accidental exposure during handling and waste segregation. Any contaminated materials (e.g., gloves, wipes) must be treated as hazardous waste. |
| Skin Irritation | H315: Causes skin irritation[2] | Prolonged or repeated contact can cause inflammation. This reinforces the need for appropriate gloves and immediate decontamination of any skin contact. |
| Eye Irritation | H319: Causes serious eye irritation[2] | Direct contact can result in significant eye damage. Chemical safety goggles or a face shield are mandatory during handling and disposal operations. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[2] | As a solid powder, there is a risk of aerosolization.[3] All handling of the solid material, including weighing and transferring to waste containers, should be performed in a well-ventilated area or a chemical fume hood to minimize inhalation risk. |
Incompatibility: The compound should not be stored or mixed with strong oxidizing agents.[3] Contact with strong oxidizers can lead to vigorous, exothermic reactions, posing fire or explosion risks. This is a critical consideration for waste segregation; never place this compound in a waste container with incompatible materials.
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must comply with federal, state, and local regulations, primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5][6] The following protocol provides a self-validating system for ensuring compliance and safety.
Step 1: Immediate Personal Protective Equipment (PPE) Check
Before handling the primary container or any waste, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.
-
Eye/Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin exposure.[3][7]
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron may be necessary.
-
Respiratory Protection: For handling bulk quantities or if there is a risk of dust generation, use a NIOSH-approved respirator with a particle filter.[3] All handling should occur in a chemical fume hood or well-ventilated area.[8]
Step 2: Waste Characterization and Segregation
Properly characterizing the waste is a legal requirement and essential for safe disposal.
-
Is it a Hazardous Waste? Yes. Based on its GHS classifications for acute toxicity and irritation, this compound must be managed as a hazardous chemical waste.[2] Disposal via the sanitary sewer (down the drain) or in regular trash is strictly prohibited.[9]
-
Segregation: This waste must be segregated from other waste streams.
-
Keep it separate from strong oxidizing agents.[3]
-
Do not mix it with liquid waste unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.
-
Step 3: Preparing the Hazardous Waste Container
-
Select a Compatible Container: Use a container made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, sealable lid is appropriate.[10]
-
Label the Container: The container must be labeled before any waste is added. Use an official EHS-provided hazardous waste label.[10] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Do not use abbreviations.[10]
-
The specific hazards (e.g., "Toxic," "Irritant").
-
The date accumulation started.
-
Step 4: Waste Transfer and Decontamination
-
Solid Waste: Carefully transfer any unused or contaminated solid this compound into the labeled hazardous waste container. Perform this transfer inside a chemical fume hood to contain any dust.
-
Contaminated Labware: Disposable items (e.g., weigh boats, gloves, wipes) that are contaminated with the chemical must also be placed in the solid hazardous waste container.
-
Empty Containers: The original product container is not considered "empty" by RCRA standards until it has been properly rinsed.
-
Thoroughly empty all contents into the waste container.[10]
-
The first rinse with a suitable solvent (e.g., methanol, acetone) must be collected and disposed of as hazardous liquid waste.[10] For highly toxic chemicals, the first three rinses must be collected.[10] Given the "harmful" classification, collecting at least the first rinse is a best practice.
-
After triple rinsing, the container can be managed as non-hazardous solid waste, though institutional policies may vary.
-
Step 5: Storage and Final Disposal
-
Storage: Keep the hazardous waste container tightly sealed except when adding waste.[7][9] Store it in a designated, secure satellite accumulation area within the laboratory.
-
Disposal Request: Once the container is full or you no longer need to accumulate this waste, contact your institution's EHS department to arrange for pickup. Do not attempt to transport or dispose of the waste yourself. All final disposal must be handled by a licensed hazardous waste management company.[11]
Logical Framework for Disposal Decisions
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Decision workflow for safe disposal of this compound.
Emergency Procedures: Spill Management
In the event of an accidental spill, immediate and correct action is crucial.
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Isolate: Secure the area to prevent entry.
-
Report: Contact your institution's EHS department or emergency line immediately.
-
Cleanup (Only if trained and safe): For a minor spill that you are trained to handle:
-
Ensure you are wearing full PPE.
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Sweep up the absorbed material and place it into a labeled hazardous waste container.[12]
-
Clean the spill area with soap and water.
-
By adhering to these scientifically-backed procedures, you ensure not only compliance with regulations but also the protection of yourself, your colleagues, and the environment. This commitment to rigorous safety protocols is the hallmark of a trusted and authoritative laboratory professional.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | C13H16O5 | CID 735846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. lobachemie.com [lobachemie.com]
- 8. schoolcraft.mi.safeschoolssds.com [schoolcraft.mi.safeschoolssds.com]
- 9. ccsd.net [ccsd.net]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
